S-Adenosylmethionine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKEPWMEQBLKI-AIRLBKTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032019 | |
| Record name | S-Adenosylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29908-03-0, 78548-84-2, 91279-78-6 | |
| Record name | S-Adenosyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ademetionine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ademetionine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ademetionine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ademetionine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Adenosylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADEMETIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADEMETIONINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADEMETIONINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to S-Adenosylmethionine (SAM) Synthesis and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
S-Adenosylmethionine (SAM), also known as SAMe or AdoMet, is a universal methyl donor and a critical molecule involved in numerous cellular processes.[1][2][3] It is the second most widely used enzyme substrate after ATP.[3][4] The liver is the primary site of SAM synthesis and consumption, where it orchestrates a significant portion of the body's metabolic functions.[2][5] This guide provides a detailed examination of the core metabolic pathways that synthesize and degrade SAM, offering insights for research and therapeutic development.
This compound Synthesis: The Methionine Cycle
SAM is synthesized from the essential amino acid methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT).[2][3][5][6] This process is the entry point for methionine into a series of interconnected pathways collectively known as the methionine cycle.
The cycle's primary function is to generate SAM for transmethylation reactions and then to regenerate methionine from the resulting product, homocysteine.
Key Steps and Enzymes:
-
Synthesis of SAM: Methionine and ATP are converted to SAM by Methionine Adenosyltransferase (MAT).[3][5][6]
-
Methyl Group Transfer: SAM donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and phospholipids, a process catalyzed by various methyltransferases (MTs).[7][8] This reaction yields S-Adenosylhomocysteine (SAH).
-
Hydrolysis of SAH: SAH is a potent inhibitor of methylation reactions.[2][5] It is rapidly hydrolyzed by SAH Hydrolase (SAHH) to homocysteine (Hcy) and adenosine, ensuring that methylation processes can continue.[2][8]
-
Regeneration of Methionine: Homocysteine stands at a critical metabolic crossroads. To complete the cycle, it can be remethylated back to methionine. This is accomplished by two primary enzymes:
-
Methionine Synthase (MS): This enzyme utilizes methylcobalamin (B1676134) (a form of Vitamin B12) and 5-methyltetrahydrofolate (5-MTHF), linking the methionine cycle to folate metabolism.[5][6][8]
-
Betaine (B1666868) Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine as a methyl donor.[2][5][9]
-
Regulatory Mechanisms: The methionine cycle is tightly regulated to maintain cellular homeostasis. SAM itself acts as a key allosteric regulator.[9] High levels of SAM provide feedback inhibition to the enzyme methylenetetrahydrofolate reductase (MTHFR), which reduces the production of 5-MTHF for methionine regeneration.[5][9] Conversely, SAM activates cystathionine (B15957) β-synthase (CBS), shunting homocysteine towards the degradation pathway when methionine levels are sufficient.[9]
SAM Degradation and Utilization Pathways
SAM is utilized and degraded through three primary metabolic routes: transmethylation, transsulfuration, and polyamine synthesis.[7][10][11]
As detailed above, this is the most common fate for SAM, where it serves as the primary methyl donor for over 40 metabolic reactions.[1] The product of these reactions, SAH, is then hydrolyzed to homocysteine, linking this utilization pathway back to the methionine cycle.
When methionine is in excess, homocysteine is directed away from remethylation and into the transsulfuration pathway to be irreversibly converted into cysteine.[12][13] This pathway is crucial for the synthesis of glutathione (B108866) (a major cellular antioxidant) and taurine.[7][12]
Key Steps and Enzymes:
-
Condensation: Homocysteine condenses with serine to form cystathionine. This is the committed step of the pathway and is catalyzed by Cystathionine β-synthase (CBS) , a Vitamin B6-dependent enzyme.[12][13][14][15]
-
Cleavage: Cystathionine is cleaved by Cystathionine γ-lyase (CGL or CSE) , another Vitamin B6-dependent enzyme, to produce cysteine, α-ketobutyrate, and ammonia.[12][13][14]
Cysteine can then be used for protein synthesis or as a precursor for glutathione and taurine.[12][16]
The third major fate of SAM is its entry into the polyamine synthesis pathway, which is essential for cell growth, proliferation, and repair.[1][7][17]
Key Steps and Enzymes:
-
Decarboxylation: SAM is first decarboxylated by the enzyme This compound decarboxylase (AdoMetDC or SAMDC) to form decarboxylated SAM (dcSAM).[18][19][20]
-
Aminopropyl Group Transfer: The aminopropyl group from dcSAM is then transferred to putrescine (derived from ornithine) to form spermidine (B129725). This reaction is catalyzed by spermidine synthase .[17][18][20][21]
-
Further Elongation: A second aminopropyl group from another dcSAM molecule can be added to spermidine to form spermine, a reaction catalyzed by spermine synthase .[17][18][21]
The byproduct of these reactions is 5'-methylthioadenosine (MTA), which is then salvaged to regenerate methionine via the methionine salvage pathway.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the enzymes central to SAM metabolism. Values can vary based on species, tissue, and experimental conditions.
Table 1: Key Enzymes in SAM Synthesis and Transmethylation
| Enzyme | Abbreviation | Substrates | Products | Cofactors/Regulators |
|---|---|---|---|---|
| Methionine Adenosyltransferase | MAT | Methionine, ATP | SAM, PPi, Pi | Mg²⁺, K⁺ |
| S-Adenosylhomocysteine Hydrolase | SAHH | SAH | Homocysteine, Adenosine | NAD⁺ |
| Methionine Synthase | MS | Homocysteine, 5-MTHF | Methionine, THF | Methylcobalamin (B12) |
| Betaine-Hcy Methyltransferase | BHMT | Homocysteine, Betaine | Methionine, DMG | Zn²⁺ |
Table 2: Key Enzymes in SAM Degradation Pathways
| Enzyme | Abbreviation | Pathway | Substrates | Products | Cofactors/Regulators |
|---|---|---|---|---|---|
| Cystathionine β-synthase | CBS | Transsulfuration | Homocysteine, Serine | Cystathionine | Pyridoxal-5'-phosphate (B6), Heme; Activated by SAM |
| Cystathionine γ-lyase | CGL/CSE | Transsulfuration | Cystathionine | Cysteine, α-ketobutyrate | Pyridoxal-5'-phosphate (B6) |
| SAM Decarboxylase | AdoMetDC | Polyamine Synthesis | SAM | dcSAM, CO₂ | Putrescine (activator) |
| Spermidine Synthase | SPDS | Polyamine Synthesis | dcSAM, Putrescine | Spermidine, MTA | - |
| Spermine Synthase | SPMS | Polyamine Synthesis | dcSAM, Spermidine | Spermine, MTA | - |
Experimental Protocols
Accurate measurement of SAM and related enzyme activities is crucial for research. Below are outlines of common methodologies.
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying SAM and SAH levels in biological samples.
Methodology Outline:
-
Sample Preparation: Tissues or cells are homogenized in a perchloric acid solution to precipitate proteins and extract small molecules.
-
Centrifugation: The homogenate is centrifuged to pellet the protein precipitate.
-
Neutralization: The acidic supernatant containing SAM and SAH is neutralized.
-
Chromatography: The neutralized extract is injected into an HPLC system, typically equipped with a C18 reverse-phase column.
-
Separation: SAM and SAH are separated using an isocratic or gradient mobile phase, often containing phosphate (B84403) buffers and ion-pairing agents.
-
Detection: Eluted compounds are detected by UV absorbance, typically at 254 nm.
-
Quantification: Concentrations are determined by comparing the peak areas of the sample to those of known standards.
MAT activity can be measured by quantifying the rate of SAM formation from its substrates.
Methodology Outline:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and dithiothreitol (B142953) (DTT).
-
Substrate Addition: Add known concentrations of L-methionine and ATP to the buffer.
-
Enzyme Initiation: Initiate the reaction by adding the enzyme source (e.g., a tissue lysate or purified protein).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Quantification: Measure the amount of SAM produced using an established method, such as HPLC as described above.
-
Calculation: Calculate enzyme activity based on the rate of product formation per unit of time per amount of protein.
This guide provides a foundational understanding of the complex and highly regulated pathways governing this compound metabolism. A thorough grasp of these interconnected networks is indispensable for researchers and professionals aiming to develop novel therapeutics targeting a wide range of diseases, from liver disorders and cancer to neurological conditions.[5][11]
References
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in cell growth, apoptosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. The Transulphuration Pathway - Lifecode Gx Support [support.lifecodegx.com]
- 15. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Polyamine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Polyamines and Their Biosynthesis/Catabolism Genes Are Differentially Modulated in Response to Heat Versus Cold Stress in Tomato Leaves (Solanum lycopersicum L.) - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosylmethionine: A Technical Guide to its Central Role in Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosylmethionine (SAM), a ubiquitous sulfonium (B1226848) compound, is a pivotal molecule in cellular metabolism, primarily serving as the principal methyl group donor in a vast number of biological reactions.[1] Its enzymatic activity is fundamental to the regulation of numerous cellular processes, including epigenetic control of gene expression, biosynthesis of phospholipids, neurotransmitters, and polyamines, and cellular antioxidant defense.[1][2][3] Dysregulation of SAM-dependent pathways is implicated in a range of pathologies, from developmental disorders to cancer, making the enzymes that utilize SAM attractive targets for therapeutic intervention.[4][5] This technical guide provides an in-depth exploration of the enzymatic activity of this compound, offering a comprehensive overview of its biochemical functions, the kinetics of SAM-dependent enzymes, detailed experimental protocols for assessing their activity, and a perspective on drug discovery targeting these critical pathways.
The Synthesis and Diverse Roles of this compound
This compound is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[6][7] The unique chemical structure of SAM, featuring a positively charged sulfur atom (sulfonium ion), activates the attached methyl group, rendering it susceptible to nucleophilic attack.[1] This property underpins its primary role as a universal methyl donor for a large superfamily of enzymes known as methyltransferases.[5][8]
Beyond methyl group transfer, SAM participates in several other crucial metabolic pathways:
-
Transsulfuration Pathway: Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The transsulfuration pathway, primarily active in the liver, converts homocysteine to cysteine, a precursor for the major intracellular antioxidant, glutathione.[9][10][11] This pathway is critical for maintaining cellular redox balance.
-
Polyamine Synthesis: SAM is a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell growth, proliferation, and differentiation.[3][12] In this pathway, SAM is first decarboxylated by SAM decarboxylase to form decarboxylated SAM (dcSAM), which then donates an aminopropyl group.[7][12]
-
Radical SAM Enzymes: A large and diverse superfamily of enzymes, known as radical SAM enzymes, utilizes a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical.[13] This radical can initiate a wide range of challenging chemical reactions, including the functionalization of unactivated C-H bonds, which are involved in the biosynthesis of various natural products and cofactors.[13][14]
Kinetics of SAM-Dependent Methyltransferases
The enzymatic activity of SAM-dependent methyltransferases is typically characterized by Michaelis-Menten kinetics, with key parameters being the Michaelis constant (Km) for SAM and the substrate, and the maximal reaction velocity (Vmax) or turnover number (kcat). The Km for SAM can vary significantly among different methyltransferases, reflecting the diverse cellular requirements for methylation.[9][15] Understanding these kinetic parameters is crucial for elucidating the regulatory mechanisms of these enzymes and for the development of specific inhibitors.
| Enzyme Class | Enzyme Example | Substrate | SAM Km (µM) | Substrate Km (µM) | kcat (s-1) | Reference(s) |
| Histone Methyltransferase | PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 | - | - | [9] |
| MLL2 | Histone H3 | 3.17 ± 0.37 | - | - | [9] | |
| SET7/9 | FoxO3 peptide | - | 165.4 ± 20.2 | 0.53 ± 0.0004 | [16] | |
| DNA Methyltransferase | Tk Trm10 | tRNA-G | 3 - 6 | 0.18 ± 0.04 | - | [17] |
| CcrM | DNA | - | - | - | [18] | |
| Small Molecule MT | Catechol O-Methyltransferase (COMT) | Dopamine | - | - | - | [19] |
Note: This table presents a selection of reported kinetic values. " - " indicates data not specified in the cited source. Kinetic parameters can vary depending on experimental conditions.
Key Metabolic and Signaling Pathways Involving SAM
The intricate network of reactions involving SAM is essential for maintaining cellular homeostasis. Visualizing these pathways is critical for understanding their regulation and identifying potential points of therapeutic intervention.
Experimental Protocols for Measuring SAM-Dependent Enzyme Activity
A variety of assays are available to measure the activity of SAM-dependent methyltransferases. The choice of assay depends on factors such as the nature of the substrate, the required sensitivity, and the desired throughput.
Continuous Spectrophotometric Assay
This coupled-enzyme assay continuously monitors the production of SAH, the product of all SAM-dependent methyltransferases.[20][21]
Principle: The assay couples the methyltransferase reaction to a series of enzymatic steps that ultimately lead to a change in absorbance.[19]
-
The methyltransferase of interest catalyzes the transfer of a methyl group from SAM to its substrate, producing SAH.
-
SAH is hydrolyzed by SAH hydrolase (or a nucleosidase) to adenosine and homocysteine.
-
Adenosine is then deaminated by adenosine deaminase to inosine, resulting in a decrease in absorbance at 265 nm.[20] Alternatively, the production of hydrogen peroxide in a coupled reaction can be measured using a fluorescent probe.[22]
Protocol Outline:
-
Prepare a reaction mixture containing assay buffer, the methyltransferase substrate, SAH hydrolase, and adenosine deaminase.
-
Initiate the reaction by adding the methyltransferase and SAM.
-
Continuously monitor the decrease in absorbance at 265 nm using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
Fluorescence-Based Assay
Fluorescence-based assays offer high sensitivity and are well-suited for high-throughput screening of inhibitors.[8][22]
Principle: Several fluorescence-based methods exist. One common approach is a coupled-enzyme assay that detects the production of hydrogen peroxide.[22]
-
The methyltransferase reaction produces SAH.
-
SAH is converted to adenine.
-
Adenine is converted to hypoxanthine, which is then oxidized by xanthine (B1682287) oxidase to produce hydrogen peroxide.
-
Hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine) to generate a highly fluorescent product (resorufin).[22][23]
Protocol Outline:
-
Prepare a master mix containing assay buffer, the methyltransferase substrate, SAM, and the coupling enzymes and fluorescent probe.
-
Add the methyltransferase to initiate the reaction.
-
Incubate the reaction at the optimal temperature.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-540 nm excitation and ~585-595 nm emission for resorufin).[8][22]
-
The rate of increase in fluorescence is proportional to the methyltransferase activity.
Radiometric Filter Binding Assay
This classic and highly sensitive method uses a radiolabeled methyl donor ([3H]-SAM) to quantify the incorporation of methyl groups into a macromolecular substrate, such as a protein or DNA.[24]
Principle:
-
The methyltransferase reaction is performed with [3H]-SAM and the acceptor substrate.
-
The radiolabeled methyl group is transferred to the substrate.
-
The reaction is stopped, and the mixture is spotted onto a filter membrane (e.g., nitrocellulose or phosphocellulose) that binds the macromolecular substrate while allowing unincorporated [3H]-SAM to be washed away.[24]
-
The amount of radioactivity retained on the filter is quantified using a scintillation counter and is directly proportional to the amount of methylated substrate.
Protocol Outline:
-
Set up the reaction mixture containing buffer, the methyltransferase, the substrate, and [3H]-SAM.
-
Incubate the reaction for a defined period at the optimal temperature.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto filter paper discs.
-
Wash the filters extensively to remove unincorporated [3H]-SAM.
-
Dry the filters and measure the retained radioactivity by liquid scintillation counting.
Drug Discovery Targeting SAM-Dependent Enzymes
The critical role of SAM-dependent methyltransferases in various diseases has made them attractive targets for drug discovery.[5][25] The development of inhibitors for these enzymes requires a systematic approach, from target validation to lead optimization.
Inhibitors of SAM-dependent methyltransferases can be broadly classified into two categories: SAM-competitive inhibitors and substrate-competitive inhibitors.[25] SAM-competitive inhibitors bind to the highly conserved SAM-binding pocket, while substrate-competitive inhibitors target the more variable substrate-binding site, which can offer greater selectivity.[25] The development of potent and selective inhibitors is an active area of research, with several compounds targeting methyltransferases currently in clinical trials for the treatment of various cancers.
Conclusion
This compound is a cornerstone of cellular metabolism, with its enzymatic activity underpinning a vast array of critical biological processes. A thorough understanding of the enzymes that utilize SAM, their kinetics, and the pathways they regulate is essential for fundamental biological research and for the development of novel therapeutics. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted world of SAM-dependent enzymatic activity and to contribute to the advancement of this exciting field.
References
- 1. youtube.com [youtube.com]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Radical SAM enzymes - Wikipedia [en.wikipedia.org]
- 14. Radical SAM enzymes involved in the biosynthesis of purine-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A High‐Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An enzyme-coupled continuous spectrophotometric assay for this compound-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. Frontiers | Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases [frontiersin.org]
- 24. Filter binding assay - Wikipedia [en.wikipedia.org]
- 25. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of S-Adenosylmethionine in Cellular Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosylmethionine (SAM), a ubiquitous biological sulfonium (B1226848) compound, serves as the principal methyl donor in a vast array of cellular methylation reactions. These reactions, catalyzed by a diverse family of SAM-dependent methyltransferases, are fundamental to numerous physiological processes, including epigenetic regulation of gene expression, protein function, and the biosynthesis of essential metabolites. Dysregulation of SAM-dependent methylation is implicated in a wide range of pathologies, from developmental disorders to cancer, making the enzymes and pathways involved prime targets for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core principles of SAM-dependent methylation, including the SAM cycle, the catalytic mechanisms of methyltransferases, and the critical roles of methylation in DNA, RNA, and protein function. Detailed experimental protocols for the quantification of SAM and its metabolites, as well as for the analysis of DNA and histone methylation, are provided to facilitate further research in this dynamic field.
Introduction to this compound: The Universal Methyl Donor
This compound (SAM or AdoMet) is a critical co-substrate involved in the transfer of methyl groups to a wide variety of acceptor molecules, including nucleic acids, proteins, lipids, and small molecules.[1][2] Synthesized from methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT), SAM is the second most frequently used enzyme cofactor after ATP.[3][4] The reactive methyl group in SAM is attached to a positively charged sulfur atom, rendering it highly susceptible to nucleophilic attack.[5] This unique chemical feature makes SAM the universal methyl donor for the vast majority of biological methylation reactions.[6][7]
The cellular concentration of SAM and its demethylated product, S-adenosylhomocysteine (SAH), is tightly regulated. The ratio of SAM to SAH, often referred to as the "methylation index," is a critical determinant of the cell's methylation capacity.[2] SAH is a potent inhibitor of most methyltransferases, and its efficient removal is essential for maintaining ongoing methylation.[8]
The this compound (SAM) Cycle
The continuous supply of SAM and the removal of the inhibitory product SAH are managed by a series of interconnected metabolic pathways collectively known as the SAM cycle. This cycle is central to cellular metabolism and is intricately linked to folate and transsulfuration pathways.
The key steps of the SAM cycle are as follows:
-
Synthesis of SAM: Methionine adenosyltransferase (MAT) catalyzes the formation of SAM from methionine and ATP.
-
Methyl Group Transfer: SAM-dependent methyltransferases catalyze the transfer of the methyl group from SAM to a substrate, producing a methylated substrate and S-adenosylhomocysteine (SAH).
-
Hydrolysis of SAH: SAH hydrolase (SAHH) hydrolyzes SAH to homocysteine and adenosine. This is a critical step as it removes the inhibitory SAH.
-
Regeneration of Methionine: Methionine synthase remethylates homocysteine to methionine, utilizing a methyl group from 5-methyltetrahydrofolate. This step links the SAM cycle to folate metabolism. Alternatively, in the liver, betaine-homocysteine methyltransferase (BHMT) can also catalyze this reaction.
Mechanism of SAM-Dependent Methyltransferases
SAM-dependent methyltransferases constitute a large and diverse superfamily of enzymes that catalyze the transfer of a methyl group from SAM to various nucleophilic atoms (N, O, C, or S) on their respective substrates. The majority of these enzymes utilize a direct SN2 (bimolecular nucleophilic substitution) mechanism.[5][6]
In this mechanism, the nucleophilic atom of the substrate directly attacks the electrophilic methyl carbon of SAM. This results in the formation of a transition state where the methyl group is transiently associated with both the incoming nucleophile and the departing sulfonium group of what will become SAH. The reaction proceeds with the inversion of the configuration at the methyl carbon, leading to the formation of the methylated product and SAH.[6]
Role of SAM in DNA Methylation and Gene Expression
DNA methylation, primarily occurring at the 5-position of cytosine in CpG dinucleotides, is a key epigenetic modification that plays a crucial role in regulating gene expression.[[“]][10] SAM is the sole methyl donor for this reaction, which is catalyzed by DNA methyltransferases (DNMTs).[[“]]
DNA methylation is generally associated with transcriptional repression. It can inhibit the binding of transcription factors to their target DNA sequences or recruit methyl-CpG-binding proteins that, in turn, recruit chromatin-modifying enzymes to establish a repressive chromatin state.[11] Aberrant DNA methylation patterns, including both hypermethylation of tumor suppressor genes and hypomethylation of oncogenes, are a hallmark of cancer.[10][12]
SAM-Dependent Protein Methylation and its Functional Consequences
Protein methylation is a widespread post-translational modification that significantly expands the functional diversity of the proteome. SAM-dependent protein methyltransferases target a variety of amino acid residues, most notably lysine (B10760008) and arginine.[5][13]
-
Lysine Methylation: Histone lysine methylation is a cornerstone of the "histone code," where different methylation states (mono-, di-, or tri-methylation) on specific lysine residues of histone tails have distinct functional consequences, including transcriptional activation or repression.[5]
-
Arginine Methylation: Protein arginine methyltransferases (PRMTs) catalyze the mono- and di-methylation of arginine residues.[14] Arginine methylation is involved in a wide range of cellular processes, including signal transduction, RNA processing, and DNA repair.[14][15]
Quantitative Data on SAM-Dependent Methylation
The following tables summarize key quantitative data related to SAM-dependent methylation, providing a valuable resource for experimental design and data interpretation.
Table 1: Cellular Concentrations of SAM and SAH and the Methylation Index
| Cell Type/Tissue | SAM Concentration (µM) | SAH Concentration (µM) | SAM/SAH Ratio (Methylation Index) | Reference(s) |
| Normal Human Plasma | 0.08 - 0.12 | 0.01 - 0.02 | 4 - 8 | [16] |
| HepG2 (Human Hepatocellular Carcinoma) | ~1.5 (nmol/mg protein) | ~0.03 (nmol/mg protein) | ~48 | [16] |
| PC-3 (Prostate Cancer) | - | - | 0.4 | [17] |
| LNCaP (Prostate Cancer) | - | - | 1.2 | [17] |
| Mouse Embryo (E9.5) | 1.98 (nmol/mg protein) | 0.031 (nmol/mg protein) | ~64 | |
| A549 (Human Lung Carcinoma) | ~1.5 (µmol/g protein) | ~0.35-0.5 (µmol/g protein) | 2.9 - 4.5 |
Table 2: Kinetic Parameters of SAM-Dependent Methyltransferases
| Enzyme | Substrate | Km for SAM (µM) | Reference(s) |
| DNA Methyltransferases | |||
| M.HaeIII | DNA | - | [18] |
| Histone Lysine Methyltransferases | |||
| G9a | Histone H3 | 0.6 - 0.76 | [19][20] |
| MLL2 | Histone H3 | ~4 | [19] |
| SETD2 | Histone H3 | ~4 | [19] |
| Protein Arginine Methyltransferases | |||
| PRMT1 | Histone H4 peptide | 1 - 7.5 | [14] |
| PRMT4 (CARM1) | Histone H3 | 0.21 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SAM-dependent methylation.
Quantification of SAM and SAH by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of SAM and SAH in biological samples.
Protocol Outline:
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable extraction buffer (e.g., perchloric acid) to precipitate proteins and stabilize SAM.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Add isotopically labeled internal standards (e.g., d3-SAM) to the supernatant for accurate quantification.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate SAM and SAH.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for SAM, SAH, and their internal standards.
-
Quantify the analytes by comparing the peak areas of the endogenous compounds to those of the internal standards.
-
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the activity of a specific HMT by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM onto a histone substrate.
Protocol Outline:
-
Reaction Setup:
-
Prepare a reaction mixture containing HMT assay buffer, the purified HMT enzyme, the histone substrate (e.g., recombinant histone H3), and [3H]-SAM.
-
Initiate the reaction by adding the enzyme or substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
-
Reaction Termination and Detection:
-
Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with a suitable buffer (e.g., sodium carbonate) to remove unincorporated [3H]-SAM.
-
Allow the paper to dry.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of methylated histone.
-
Methylated DNA Immunoprecipitation (MeDIP)
MeDIP is a powerful technique for enriching methylated DNA fragments from a genomic DNA sample, which can then be analyzed by qPCR or next-generation sequencing (MeDIP-seq).[21][22][23][24]
Protocol Outline:
-
Genomic DNA Preparation:
-
Isolate high-quality genomic DNA from cells or tissues.
-
Fragment the DNA to a size range of 200-800 bp using sonication.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating.
-
Incubate the denatured DNA with an antibody specific for 5-methylcytosine (B146107) (5-mC).
-
Add protein A/G magnetic beads to capture the DNA-antibody complexes.
-
Wash the beads extensively to remove non-specifically bound DNA.
-
-
Elution and Analysis:
-
Elute the methylated DNA from the antibody-bead complexes.
-
Purify the eluted DNA.
-
Analyze the enrichment of specific methylated regions by qPCR or perform genome-wide analysis using MeDIP-seq.
-
Conclusion
This compound stands as a cornerstone of cellular metabolism, fueling a vast network of methylation reactions that are essential for life. The intricate regulation of the SAM cycle and the precise action of SAM-dependent methyltransferases ensure the faithful execution of epigenetic programs and the proper functioning of the proteome. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of SAM in health and disease. A deeper understanding of these fundamental processes will undoubtedly pave the way for novel therapeutic strategies targeting the methylation machinery.
References
- 1. Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches [ouci.dntb.gov.ua]
- 2. amsbio.com [amsbio.com]
- 3. portlandpress.com [portlandpress.com]
- 4. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltransferase - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 9. consensus.app [consensus.app]
- 10. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. S-adenosyl-methionine (SAM) alters the transcriptome and methylome and specifically blocks growth and invasiveness of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-dependent Protein Methylation Is Required for Expression of Selenoprotein P and Gluconeogenic Enzymes in HepG2 Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic mechanism of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic mechanism of protein arginine methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Perturbation of Methionine/S-adenosylmethionine Metabolism as a Novel Vulnerability in MLL Rearranged Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mendelnet.cz [mendelnet.cz]
- 18. A Transient Kinetic Analysis of PRMT1 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 22. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. commonfund.nih.gov [commonfund.nih.gov]
- 24. MeDIP Application Protocol | EpigenTek [epigentek.com]
S-Adenosylmethionine (SAMe) in Liver Disease: A Technical Guide on Biochemical Functions, Therapeutic Mechanisms, and Clinical Evidence
Executive Summary
S-adenosyl-L-methionine (SAMe) is a critical endogenous molecule synthesized primarily in the liver from methionine and ATP.[1][2] It serves as the principal methyl donor for a vast array of transmethylation reactions and is a key intermediate in the transsulfuration and aminopropylation pathways.[3][4] Hepatic homeostasis of SAMe is essential for maintaining normal liver function; both deficiency and chronic excess are linked to liver injury and disease progression.[1][5] In many chronic liver diseases, the activity of methionine adenosyltransferase (MAT), the enzyme responsible for SAMe synthesis, is impaired, leading to reduced hepatic SAMe levels.[5][6] This deficiency contributes to oxidative stress, impaired hepatocyte function, and the pathogenesis of conditions such as alcoholic liver disease (ALD), non-alcoholic fatty liver disease (NAFLD), and cholestasis. Exogenous administration of SAMe has been investigated as a therapeutic agent to restore normal hepatic function by replenishing glutathione (B108866) stores, enhancing methylation capacity, and modulating various signaling pathways. This guide provides a detailed overview of the biochemical functions of SAMe, summarizes the quantitative data from clinical trials, outlines key experimental protocols, and visualizes the core metabolic and signaling pathways involved in its action.
Introduction: The Central Role of SAMe in Hepatic Metabolism
The liver is the body's central metabolic factory, responsible for approximately 85% of all transmethylation reactions and metabolizing up to 50% of dietary methionine.[1][4] At the heart of these processes lies S-adenosylmethionine (SAMe). The synthesis of SAMe from L-methionine and ATP is catalyzed by the enzyme methionine adenosyltransferase (MAT).[2][7] In mammals, two genes encode MAT: MAT1A, which is predominantly expressed in the healthy, differentiated adult liver, and MAT2A, expressed in extrahepatic tissues and associated with rapid growth and de-differentiation in the liver.[1][4] Patients with chronic liver diseases often exhibit decreased MAT1A expression and reduced MAT activity, leading to a chronic deficiency in hepatic SAMe.[1][5] This state of SAMe deficiency has profound pathological consequences, including increased susceptibility to oxidative stress and the development of steatohepatitis and even hepatocellular carcinoma (HCC).[5][7] Conversely, an excessive chronic elevation of SAMe, as seen in glycine (B1666218) N-methyltransferase (GNMT) mutations, also results in liver injury, underscoring the critical importance of tightly regulating SAMe homeostasis for liver health.[1][5]
Core Biochemical Pathways of SAMe
SAMe is a pleiotropic molecule that links three fundamental metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[3][4]
Transmethylation
As the principal biological methyl donor, SAMe participates in the methylation of a vast array of acceptor molecules, including nucleic acids, proteins, and phospholipids.[1][3] These reactions, catalyzed by specific methyltransferases (MTs), yield a methylated substrate and S-adenosylhomocysteine (SAH).[2][7] SAH is a potent inhibitor of methyltransferases and is subsequently hydrolyzed by SAH hydrolase (AHCY) to homocysteine and adenosine, allowing the methylation cycle to continue.[4][7]
Transsulfuration
The transsulfuration pathway connects SAMe metabolism to the synthesis of cysteine, the rate-limiting precursor for the major cellular antioxidant, glutathione (GSH).[1][8] The pathway begins with homocysteine, which is converted to cystathionine (B15957) by cystathionine β-synthase (CBS). Cystathionine is then cleaved by cystathionase (CSE) to produce cysteine.[1] SAMe is a critical allosteric activator of CBS, thereby promoting the flow of homocysteine towards GSH production, which is vital for hepatic defense against oxidative stress.[1][4][7]
Aminopropylation
In the aminopropylation pathway, SAMe is first decarboxylated by SAMe decarboxylase (SAMDC) to form decarboxylated SAMe.[7] This molecule then donates its propylamine (B44156) group to putrescine to form spermidine (B129725), and subsequently to spermidine to form spermine.[3][4] These polyamines are essential for cell growth, differentiation, and the stability of nucleic acids.[3] A byproduct of this pathway is 5'-methylthioadenosine (MTA), which has anti-inflammatory properties.[1][3]
Pathophysiological Role of SAMe Dysregulation in Liver Disease
Dysregulation of SAMe metabolism is a common feature across various liver diseases.
-
Alcoholic Liver Disease (ALD): Chronic alcohol consumption disrupts methionine metabolism, leading to reduced MAT1A expression and activity.[9] This results in hepatic SAMe and GSH deficiency, which are key pathogenic factors contributing to global hypomethylation, mitochondrial dysfunction, oxidative stress, and progressive liver injury.[9]
-
Non-alcoholic Fatty Liver Disease (NAFLD): Now also termed Metabolic dysfunction-associated steatotic liver disease (MASLD), NAFLD is characterized by fat accumulation in the liver.[10][11] Reduced SAMe levels in the liver affect lipid metabolism and can contribute to the progression from simple steatosis to non-alcoholic steatohepatitis (NASH), a more severe form involving inflammation and liver damage.[7][12]
-
Cholestasis: This condition involves a reduction or blockage of bile flow.[13][14][15] SAMe is thought to play a role by affecting the methylation of plasma membrane phospholipids, which can influence membrane fluidity and the function of transporters involved in bile formation and flow.[16]
Therapeutic Applications and Clinical Evidence
Exogenous SAMe has been evaluated as a therapeutic agent in various liver disorders. Its proposed mechanisms of action include restoring depleted GSH levels, thereby reducing oxidative stress, and normalizing methylation reactions.[9][17]
Quantitative Data Summary
The clinical efficacy of SAMe has yielded mixed results across different liver diseases and endpoints. The following tables summarize key quantitative findings from published trials and meta-analyses.
Table 1: Summary of a Randomized Controlled Trial of SAMe in Alcoholic Liver Disease (ALD)
| Parameter | SAMe Group (n=13) | Placebo Group (n=13) | P-value | Finding | Reference |
|---|---|---|---|---|---|
| Study Design | Double-blind, randomized, placebo-controlled | 24-week trial | [18][19] | ||
| Intervention | 1.2 g/day oral SAMe | Placebo | [18][19] | ||
| Change in AST (U/L) | Median change not reported separately | No significant difference between groups | >0.05 | Both groups improved with abstinence, but SAMe was not superior to placebo. | [18][19] |
| Change in ALT (U/L) | Median change not reported separately | No significant difference between groups | >0.05 | Both groups improved with abstinence, but SAMe was not superior to placebo. | [18][19] |
| Change in Bilirubin (B190676) (mg/dL) | Median change not reported separately | No significant difference between groups | >0.05 | Both groups improved with abstinence, but SAMe was not superior to placebo. | [18][19] |
| Histopathology Scores | No significant change | No significant change | >0.05 | No improvement in steatosis, inflammation, or fibrosis scores compared to placebo. |[18][19] |
Table 2: Meta-Analysis of SAMe in Chronic Liver Disease (Mixed Etiologies)
| Outcome Measure | No. of Studies | Total Patients | Result | Conclusion | Reference |
|---|---|---|---|---|---|
| Total Bilirubin (TBIL) | 6 (8 comparisons) | 359 | Significant reduction in TBIL levels with SAMe treatment. | SAMe is effective in reducing bilirubin. | [17][20][21] |
| Aspartate Transaminase (AST) | Not specified | 705 | Significant reduction in AST levels with SAMe treatment. | SAMe is effective in reducing AST. | [17][20][21] |
| Alanine Transaminase (ALT) | Not specified | 705 | No significant difference in ALT levels between SAMe and control groups. | SAMe does not significantly improve ALT levels. | [17][20][21] |
| Adverse Events | Not specified | 705 | No significant difference in adverse events between SAMe and placebo groups. | SAMe is considered safe with a good tolerability profile. |[17][20][21] |
Table 3: Efficacy of SAMe in Intrahepatic Cholestasis
| Indication | Comparison | Finding | Conclusion | Reference |
|---|---|---|---|---|
| Intrahepatic Cholestasis of Pregnancy | SAMe vs. Placebo | Significant improvement in pruritus score. | SAMe may be effective for relieving itching in this condition. | [17][20] |
| Intrahepatic Cholestasis of Pregnancy | SAMe vs. Ursodeoxycholic acid (UDCA) | Data are conflicting; early trials suggest SAMe is less effective than UDCA. | UDCA is generally the preferred first-line treatment. |[20][22] |
Table 4: Summary of Common Dosing Regimens for SAMe in Liver Disease
| Liver Disease Type | Common Daily Dose Range | Duration | Reference |
|---|---|---|---|
| Alcoholic Liver Disease | 400 mg - 1200 mg | Varies (e.g., 24 weeks) | [12] |
| Cholestatic Liver Disease | 800 mg - 2000 mg | Varies | [12] |
| Hepatocellular Carcinoma (HCC) | 1000 mg - 1500 mg | Varies | [12] |
| Viral Hepatitis | 800 mg - 2400 mg (dose escalation) | Varies (e.g., >8 weeks) | [12] |
| Chemotherapy-induced Liver Toxicity | 1200 mg - 1800 mg | Varies |[12] |
Key Experimental Protocols
Protocol 1: Clinical Trial for Alcoholic Liver Disease
This protocol is based on the methodology of a double-blind, randomized, placebo-controlled trial to assess the efficacy of SAMe in patients with ALD.[18][19][23]
-
Objective: To determine the efficacy of 24 weeks of oral SAMe administration on liver biochemistry and histopathology in patients with ALD.
-
Study Population: Patients with a history of chronic alcoholism and clinical/laboratory evidence of established liver disease. Key exclusion criteria include viral hepatitis, hemochromatosis, and other chronic liver conditions.[23]
-
Intervention:
-
Treatment Group: 1.2 g of SAMe per day (e.g., 400 mg three times daily) for 24 weeks.[23]
-
Control Group: Identical placebo tablets three times daily for 24 weeks.
-
-
Study Procedures:
-
Screening: Assess eligibility based on inclusion/exclusion criteria.
-
Baseline Assessment: Perform clinical evaluation, collect blood for liver function tests (AST, ALT, bilirubin) and methionine metabolite analysis, and perform a baseline liver biopsy.
-
Randomization: Randomly assign eligible patients to either the SAMe or placebo group.
-
Treatment Phase: Administer the assigned intervention for 24 weeks. Monitor for adherence and adverse events. All subjects are required to remain abstinent from alcohol.[19]
-
Follow-up: Conduct assessments at intermediate time points and at the end of the 24-week treatment period.
-
Final Assessment: Repeat clinical evaluation, blood tests, and perform a post-treatment liver biopsy.
-
-
Primary Endpoints: Changes in serum aminotransferase levels (AST, ALT) and liver histopathology scores (steatosis, inflammation, fibrosis).[19]
-
Secondary Endpoints: Changes in serum levels of SAMe, SAH, and homocysteine.[19]
Protocol 2: Preclinical Model of Toxin-Induced Liver Fibrosis
This protocol describes a common preclinical model using carbon tetrachloride (CCl₄) to induce liver fibrosis in rodents to test the anti-fibrotic potential of SAMe.[24][25]
-
Objective: To evaluate the effect of SAMe administration on the development and progression of CCl₄-induced liver fibrosis in rats.
-
Animal Model: Male Sprague Dawley rats (200 ± 20 g).[25]
-
Experimental Groups:
-
Control Group: Receive vehicle (e.g., 0.9% saline) only.
-
CCl₄ Group: Receive CCl₄ and vehicle.
-
SAMe Treatment Group: Receive CCl₄ and SAMe.
-
-
Procedures:
-
Acclimatization: House animals under standard conditions for one week prior to the experiment.
-
Fibrosis Induction: Administer CCl₄ (e.g., 2 mL/kg, diluted 1:1 in olive oil) via intraperitoneal injection or oral gavage twice weekly for 4 to 8 weeks to all groups except the control group.[24][25]
-
Treatment Administration: Administer SAMe (dose to be determined based on literature, e.g., 20 mg/kg) or vehicle daily via oral gavage, starting one week after the first CCl₄ administration.
-
Euthanasia and Sample Collection: At the end of the experimental period (e.g., 8 weeks), euthanize animals. Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST). Perfuse and collect the liver for histopathological analysis and molecular studies.
-
-
Outcome Measures:
-
Biochemical: Serum ALT and AST levels.
-
Histopathological: Liver sections stained with Hematoxylin & Eosin (H&E) for inflammation and necrosis, and Sirius Red or Masson's trichrome for collagen deposition (fibrosis).
-
Molecular: Gene expression analysis (qRT-PCR) of pro-fibrotic markers (e.g., α-SMA, Collagen-I) and inflammatory cytokines in liver tissue.
-
Signaling Pathways Modulated by SAMe
Beyond its role as a metabolite, SAMe is a key regulator of cellular signaling, particularly in the liver.
Regulation of Methionine Metabolism
SAMe levels directly regulate the fate of homocysteine. When SAMe levels are high, it allosterically activates CBS, channeling homocysteine into the transsulfuration pathway for GSH synthesis.[2][4][7] Simultaneously, SAMe inhibits methylenetetrahydrofolate reductase (MTHFR), an enzyme required for the remethylation of homocysteine back to methionine.[2][4][7] This feedback mechanism ensures that excess methionine is catabolized and contributes to antioxidant defense, while during periods of SAMe depletion, homocysteine is conserved to regenerate SAMe.
Cell Cycle and Proliferation Pathways
SAMe has demonstrated anti-proliferative effects in liver cells, which is relevant for its potential role in HCC chemoprevention.[26] One mechanism involves the inhibition of mitogenic signaling from growth factors like hepatocyte growth factor (HGF).[4] Recent studies have implicated a signaling pathway where SAMe modulates AMP-activated protein kinase (AMPK) and the RNA-binding protein HuR.[4] Furthermore, RNA-sequencing analysis has shown that SAMe treatment alters the expression of genes enriched in cell cycle pathways, leading to S-phase cell cycle arrest.[26] This effect may be mediated by the upregulation of key cell cycle proteins such as MCM3, MCM4, and E2F1.[26]
Conclusion and Future Directions
This compound is a fundamentally important molecule for hepatic health, and its dysregulation is a common feature in the pathophysiology of diverse liver diseases. While preclinical studies have consistently demonstrated its protective effects, clinical evidence for the therapeutic efficacy of SAMe remains nuanced. Data suggests a clear benefit in improving certain biochemical markers like serum bilirubin and AST and alleviating symptoms such as pruritus in cholestasis.[17][20] However, its role in improving long-term outcomes or mortality, particularly in alcoholic liver disease, has not been established.[27] The safety profile of SAMe is excellent, positioning it as a potentially valuable adjunct therapy.[17][20]
Future research should focus on large-scale, well-designed randomized controlled trials to clarify its efficacy in specific, well-defined patient populations, such as those with early-stage NAFLD or specific genetic backgrounds affecting methionine metabolism. Further investigation is also needed to determine optimal dosing, routes of administration, and the long-term safety of SAMe supplementation.[12] Elucidating the precise molecular signaling pathways through which SAMe exerts its anti-proliferative and anti-inflammatory effects will be crucial for identifying new therapeutic targets and refining its clinical application in the management of liver disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound metabolism and liver disease | Annals of Hepatology [elsevier.es]
- 3. Biochemical Pathways of this compound - Amerigo Scientific [amerigoscientific.com]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound in liver health, injury, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-adenosyl-L-methionine: its role in the treatment of liver disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound metabolism and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound IN LIVER HEALTH, INJURY, AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine Adenosyltransferase 1A and this compound in Alcohol-Associated Liver Disease [mdpi.com]
- 10. Fatty liver disease - Wikipedia [en.wikipedia.org]
- 11. Non-alcoholic fatty liver disease (NAFLD) - NHS [nhs.uk]
- 12. This compound (SAMe) for Liver Health: A Systematic Review [mdpi.com]
- 13. Cholestasis - Wikipedia [en.wikipedia.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Cholestasis: Symptoms, Treatment, in Pregnancy, and More [healthline.com]
- 16. Biochemistry and pharmacology of S-adenosyl-L-methionine and rationale for its use in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. S-adenosyl-L-methionine for the treatment of chronic liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound TREATMENT OF ALCOHOLIC LIVER DISEASE: A DOUBLE-BLIND, RANDOMIZED, PLACEBO-CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. S-adenosyl-L-methionine treatment for alcoholic liver disease: a double-blinded, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. S-Adenosyl-L-Methionine for the Treatment of Chronic Liver Disease: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Cholestasis of pregnancy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 23. Effects of SAMe in Patients With Alcoholic Liver Disease [ctv.veeva.com]
- 24. Experimental liver fibrosis research: update on animal models, legal issues and translational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. wjgnet.com [wjgnet.com]
- 26. This compound Affects Cell Cycle Pathways and Suppresses Proliferation in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. S-adenosyl-L-methionine for alcoholic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S-Adenosylmethionine (SAM) Metabolic Pathways in Mammals
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Adenosylmethionine (SAM), a cornerstone of cellular metabolism, is a biologically active molecule synthesized from the essential amino acid L-methionine and adenosine (B11128) triphosphate (ATP).[1] Its pivotal role stems from its ability to donate various parts of its structure, making it a versatile substrate in a multitude of biochemical reactions.[2] In mammals, SAM is the primary methyl group donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids, thereby playing a critical role in epigenetic regulation and cellular signaling.[3] Beyond transmethylation, SAM is also a precursor for the synthesis of polyamines and, through the transsulfuration pathway, for the synthesis of cysteine and glutathione (B108866), a key antioxidant.[4][5] The liver is the primary site of SAM synthesis and metabolism, accounting for approximately 85% of all methylation reactions in the body.[3] Dysregulation of SAM metabolism has been implicated in a range of pathologies, including liver disease, neurodegenerative disorders, and cancer, making it a significant area of interest for therapeutic intervention.[6] This guide provides a detailed overview of the core SAM metabolic pathways in mammals, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Metabolic Pathways Involving this compound
The metabolism of SAM in mammals is centered around three interconnected pathways: the Methionine Cycle, the Transsulfuration Pathway, and the Polyamine Synthesis Pathway.
The Methionine Cycle
The methionine cycle is a fundamental pathway that generates SAM and subsequently recycles its byproduct, S-adenosylhomocysteine (B1680485) (SAH), back to methionine.[7]
-
SAM Synthesis: The cycle begins with the conversion of L-methionine and ATP to SAM, a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT).[6]
-
Transmethylation: SAM donates its methyl group to a wide range of acceptor molecules in reactions catalyzed by various methyltransferases (MTs). This process yields a methylated substrate and SAH.[5]
-
SAH Hydrolysis: SAH is a potent inhibitor of methyltransferases and is rapidly hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).[5]
-
Methionine Regeneration: Homocysteine can be remethylated to methionine to complete the cycle. This can occur through two distinct enzymes:
-
Methionine Synthase (MS): This ubiquitous enzyme utilizes 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) as the methyl donor and requires vitamin B12 as a cofactor.[8]
-
Betaine-Homocysteine S-Methyltransferase (BHMT): Primarily active in the liver and kidney, this enzyme uses betaine (B1666868) as the methyl donor.[9]
-
The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity, often referred to as the "methylation potential".[10]
The Transsulfuration Pathway
The transsulfuration pathway provides a route for the irreversible catabolism of homocysteine to cysteine. This pathway is particularly active in the liver, kidney, pancreas, and brain.[9]
-
Cystathionine (B15957) Synthesis: Homocysteine condenses with serine to form cystathionine. This reaction is catalyzed by the pyridoxal-5'-phosphate (PLP, a form of vitamin B6)-dependent enzyme Cystathionine β-Synthase (CBS).[11] SAM acts as an allosteric activator of CBS.[9]
-
Cysteine Synthesis: Cystathionine is then hydrolyzed by another PLP-dependent enzyme, Cystathionine γ-Lyase (CTH or CSE), to produce cysteine, α-ketobutyrate, and ammonia.[11]
Cysteine produced via this pathway is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant, as well as taurine (B1682933) and hydrogen sulfide (B99878) (H2S), a signaling molecule.[10]
The Polyamine Synthesis Pathway
Polyamines, such as spermidine (B129725) and spermine, are essential polycations involved in cell growth, proliferation, and differentiation.[12] SAM is a crucial component in their synthesis.
-
SAM Decarboxylation: The first committed step is the decarboxylation of SAM to form decarboxylated SAM (dcSAM). This reaction is catalyzed by this compound decarboxylase (SAMDC).[13]
-
Aminopropyl Group Transfer: dcSAM then serves as the aminopropyl group donor.
A byproduct of these reactions is 5'-methylthioadenosine (MTA), which can be salvaged to regenerate methionine.[14]
Quantitative Data on SAM Metabolism
The following tables summarize key quantitative data related to SAM metabolism in mammals.
Table 1: Kinetic Properties of Key Enzymes in SAM Metabolism
| Enzyme | Substrate | Km (µM) | Vmax | Tissue/Organism |
| MAT-I/III (liver) | L-Methionine | 17 | - | Rat |
| MAT-I/III (liver) | ATP | 500 | - | Rat |
| MAT-gamma (kidney) | L-Methionine | 6 | - | Rat |
| MAT-gamma (kidney) | ATP | 70 | - | Rat |
| CBS | L-Serine | 1200 ± 200 | 1.3 ± 0.1 s⁻¹ (kcat) | Human (recombinant) |
| CBS | Cysteamine (B1669678) | 5600 ± 2200 | 1.3 ± 0.1 s⁻¹ (kcat) | Human (recombinant) |
Table 2: Concentrations of SAM and Related Metabolites in Mammalian Tissues
| Metabolite | Concentration | Tissue/Fluid | Organism |
| SAM | 50 - 100 nmol/g | Liver | Rat |
| SAM | 3.5 - 9 nmol/100 mg | Various organs | - |
| SAM | 50 - 150 nmol/L | Plasma | Human |
| SAM | 1.98 nmol/mg protein | E9.5 Embryo | Mouse |
| SAM | 2.78 nmol/mg protein | E10.5 Embryo | Mouse |
| SAH | 0.031 nmol/mg protein | E9.5 Embryo | Mouse |
| SAH | 0.057 nmol/mg protein | E10.5 Embryo | Mouse |
| Aspartate | Most abundant | Primary T cells | Human |
| Glutamate | 48 mM | Jurkat T cells | Human |
Note: Metabolite concentrations can vary significantly based on diet, age, and physiological state.[10][17][18][19]
Table 3: Metabolic Fluxes in the Methionine Cycle
| Flux | Relative Rate (% of net methionine uptake) | Cell Line | Condition |
| Transmethylation | ~15% | Human fibrosarcoma | MTAP-proficient |
| Propylamine transfer | ~15% | Human fibrosarcoma | MTAP-proficient |
| Ornithine decarboxylase | Increased 2-fold | Human fibrosarcoma | MTAP-deleted |
Note: Metabolic flux analysis provides insights into the rates of metabolic pathways.[8][20] These values are from a specific study and may vary in other cell types and conditions.
Experimental Protocols
Detailed methodologies for key experiments in SAM metabolism research are outlined below.
Assay for Methionine Adenosyltransferase (MAT) Activity
This colorimetric assay measures MAT activity by detecting the pyrophosphate (PPi) generated during the synthesis of SAM.
-
Principle: PPi is enzymatically metabolized to an intermediate that reacts with a probe to form a stable chromophore, which can be measured by absorbance at 570 nm.[21]
-
Sample Preparation:
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using the provided Pyrophosphate Standard.[21]
-
Add 2-20 µL of the sample to wells. For each sample, prepare a parallel well for a background control. Adjust the volume to 50 µL with MAT Assay Buffer.[22]
-
Prepare a Reaction Mix containing MAT Assay Buffer, MAT Substrate Mix, Detection Enzyme Mix, Detection Cofactor Mix, and MAT Probe.
-
Prepare a Sample Background Mix containing all components of the Reaction Mix except the MAT Substrate Mix.
-
Add 50 µL of the Reaction Mix to the sample and standard wells. Add 50 µL of the Sample Background Mix to the background control wells.[21]
-
Immediately measure the absorbance at 570 nm in kinetic mode for 60 minutes at 37°C.[21]
-
-
Data Analysis: Subtract the background reading from the sample reading. Calculate the MAT activity based on the rate of change in absorbance and the standard curve. One unit of MAT activity is defined as the amount of enzyme that generates 1.0 µmole of PPi per minute at 37°C.
Assay for Cystathionine β-Synthase (CBS) Activity
This fluorometric assay measures CBS activity by detecting the production of hydrogen sulfide (H2S).
-
Principle: CBS catalyzes the reaction between cysteine and homocysteine to produce H2S. H2S reacts with a non-fluorescent probe to yield a highly fluorescent product, which can be measured at Ex/Em = 368/460 nm.
-
Sample Preparation:
-
Homogenize tissue or cells in assay buffer.
-
Centrifuge to remove insoluble material.
-
The supernatant is used for the assay.
-
-
Assay Procedure (96-well plate format):
-
Add samples to wells.
-
Prepare a reaction mixture containing assay buffer, substrates (cysteine and homocysteine), and the fluorescent probe.
-
Add the reaction mixture to the sample wells to initiate the reaction.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at Ex/Em = 368/460 nm.
-
-
Data Analysis: CBS activity is calculated from the change in fluorescence over time, referenced against an H2S standard curve.
Assay for Ornithine Decarboxylase (ODC) Activity
This protocol describes a traditional radiometric assay for ODC activity.
-
Principle: ODC catalyzes the decarboxylation of ornithine to putrescine. The assay measures the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[7]
-
Sample Preparation:
-
Prepare a cell or tissue lysate in a suitable buffer.
-
Centrifuge to clarify the lysate.
-
-
Assay Procedure:
-
The reaction is typically carried out in a sealed vial. A piece of filter paper impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide) is placed in a center well suspended above the reaction mixture.
-
The reaction mixture contains buffer, pyridoxal (B1214274) phosphate, EDTA, and the enzyme sample.
-
The reaction is initiated by adding [1-¹⁴C]-L-ornithine.
-
After incubation at 37°C, the reaction is stopped by the addition of acid (e.g., citric or sulfuric acid), which facilitates the release of dissolved ¹⁴CO₂.[7]
-
The vial is further incubated to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
The filter paper is then removed and the radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis: ODC activity is proportional to the amount of ¹⁴CO₂ captured and is expressed as pmol or nmol of CO₂ released per unit time per mg of protein.
Quantification of SAM and SAH by HPLC
This method allows for the simultaneous measurement of SAM and SAH in tissue samples.
-
Principle: SAM and SAH are separated by high-performance liquid chromatography (HPLC) and detected by their ultraviolet (UV) absorbance.[4]
-
Sample Preparation:
-
Homogenize tissue samples in perchloric acid.
-
Centrifuge to precipitate proteins.
-
The supernatant is filtered and can be directly injected into the HPLC system.[4]
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase can be used, for example, a mixture of ammonium (B1175870) acetate (B1210297) buffer with methanol.
-
Detection: UV detection at 254 nm.
-
-
Data Analysis: The concentrations of SAM and SAH are determined by comparing the peak areas of the samples to those of known standards. The SAM/SAH ratio can then be calculated.
Conclusion
The metabolic pathways of this compound are central to a wide range of cellular functions in mammals, from gene regulation through methylation to the synthesis of essential molecules like polyamines and glutathione. The intricate regulation and interconnection of the methionine cycle, transsulfuration pathway, and polyamine synthesis highlight the importance of maintaining SAM homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the roles of SAM metabolism in health and disease, and to explore novel therapeutic strategies targeting these critical pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. asm.org [asm.org]
- 3. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Biochemical Pathways of this compound - Amerigo Scientific [amerigoscientific.com]
- 6. Methionine Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 8. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cystathionine-β-synthase (CBS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. labcart.com [labcart.com]
- 12. Multiplex Assay Kit for Methionine Adenosyltransferase I Alpha (MAT1a) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMG470Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 13. Determination of this compound Decarboxylase Activity in Plants | Springer Nature Experiments [experiments.springernature.com]
- 14. vumicro.com [vumicro.com]
- 15. Multiple species of mammalian this compound synthetase. Partial purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rethinking the bioavailability and cellular transport properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of this compound and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. content.abcam.com [content.abcam.com]
The Discovery and Foundational History of S-Adenosylmethionine: A Technical Guide
An In-depth Exploration of the Core Science for Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylmethionine (SAMe), a cornerstone of modern biochemistry and pharmacology, is a naturally occurring molecule of profound biological significance. First identified in 1952 by the pioneering work of Giulio Cantoni, SAMe has since been revealed as a critical player in a vast array of cellular processes.[1] This technical guide provides a comprehensive overview of the discovery and early history of SAMe, detailing the seminal experiments that led to its identification and the elucidation of its fundamental roles in cellular metabolism. The document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the foundational science behind this multifaceted molecule.
The Seminal Discovery by Giulio Cantoni
The journey to uncover the identity of the "active methionine" began in the early 1950s. It was known that the methyl group of methionine could be transferred to various acceptor molecules in biological systems, but the intermediate that facilitated this transfer remained elusive. Giulio Cantoni, through a series of meticulous experiments, successfully isolated and characterized this key intermediate, which he named this compound.[1]
Experimental Protocol: Isolation and Identification of this compound (Cantoni, 1953)
Objective: To isolate and purify this compound from baker's yeast.
Methodology:
-
Yeast Culture and Enrichment: Baker's yeast (Saccharomyces cerevisiae) was cultured in a medium supplemented with L-methionine to enhance the intracellular concentration of SAMe.
-
Extraction: The yeast cells were harvested and extracted with perchloric acid. This step served to lyse the cells and precipitate proteins and other macromolecules, leaving small molecules like SAMe in the soluble fraction.
-
Initial Purification by Ion-Exchange Chromatography: The acidic extract was neutralized and subjected to cation-exchange chromatography on a Dowex 50 resin column. SAMe, being a positively charged sulfonium (B1226848) compound, would bind to the resin.
-
Elution: The column was washed to remove unbound impurities. SAMe was then eluted from the column using a gradient of hydrochloric acid.
-
Precipitation as a Reinecke Salt: The fractions containing SAMe were identified by their characteristic ultraviolet absorption spectrum. To further purify and concentrate the SAMe, it was precipitated as its reineckate (B100417) salt.
-
Conversion to a Usable Form: The reineckate salt was then converted to a more soluble and biologically active form, typically the chloride or sulfate (B86663) salt, for further experimentation.
-
Characterization: The purified SAMe was characterized by paper chromatography, ultraviolet spectrophotometry, and by its ability to act as a methyl donor in enzymatic reactions.
Quantitative Data from Early Studies
The initial studies on SAMe provided the first quantitative estimates of its presence in biological materials and the efficiency of its enzymatic synthesis.
| Parameter | Organism/Enzyme Source | Value | Reference |
| SAMe Content in Yeast | Saccharomyces cerevisiae | Varies with methionine supplementation | [2] |
| Methionine Adenosyltransferase (MAT) Km for L-methionine | Bovine Brain | 10 µM | --INVALID-LINK-- |
| Methionine Adenosyltransferase (MAT) Km for ATP | Bovine Brain | 50 µM | --INVALID-LINK-- |
The Expanding Roles of this compound: Key Metabolic Pathways
Following its discovery as the primary biological methyl donor, further research elucidated the involvement of SAMe in other critical metabolic pathways.
Transmethylation: The Primary Role
The initial and most well-understood function of SAMe is its role as a universal methyl group donor. In these reactions, the methyl group attached to the sulfur atom of SAMe is transferred to a wide range of acceptor molecules, including DNA, RNA, proteins, and small molecules. This process is fundamental to the regulation of gene expression, protein function, and the biosynthesis of numerous essential compounds.
Transsulfuration Pathway: A Link to Cysteine and Glutathione Biosynthesis
Later research revealed that SAMe is a key entry point into the transsulfuration pathway. This pathway is responsible for the synthesis of the amino acid cysteine and, consequently, the major intracellular antioxidant, glutathione. After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then enter the transsulfuration pathway to be converted to cysteine.
Aminopropylation Pathway: The Road to Polyamines
The work of Herbert Tabor and his colleagues was instrumental in demonstrating another crucial role for SAMe: as a precursor in the biosynthesis of polyamines such as spermidine (B129725) and spermine.[3][4] In this pathway, SAMe is first decarboxylated by the enzyme this compound decarboxylase. The resulting decarboxylated SAMe then donates its aminopropyl group to putrescine to form spermidine, and subsequently to spermidine to form spermine. Polyamines are essential for cell growth, proliferation, and differentiation.
Conclusion
The discovery of this compound by Giulio Cantoni was a landmark achievement in biochemistry, opening the door to our understanding of fundamental cellular processes. From its initial identification as the primary methyl donor to the subsequent elucidation of its roles in the transsulfuration and aminopropylation pathways, the history of SAMe research is a testament to the power of meticulous scientific inquiry. The foundational knowledge laid by Cantoni, Schlenk, DePalma, Tabor, and others continues to underpin modern research into the therapeutic potential of SAMe in a wide range of diseases, from liver disorders and depression to osteoarthritis and certain cancers. A thorough understanding of this history is essential for any scientist or clinician working with this remarkable molecule.
References
- 1. This compound; a new intermediate formed enzymatically from L-methionine and adenosinetriphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The formation of this compound in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural Biology of this compound Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosylmethionine: The Universal Methyl Donor in Cellular Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylmethionine (SAMe), also known as AdoMet, is a ubiquitous and vital molecule that plays a central role in the metabolism of all living cells.[1] First discovered in 1952, SAMe is a sulfonium (B1226848) compound synthesized from the reaction of L-methionine and adenosine (B11128) triphosphate (ATP), a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[2][3] Its primary and most well-understood function is to serve as the principal donor of methyl groups in a vast array of biochemical reactions, a process known as transmethylation.[4] This singular capability underpins a multitude of cellular functions, including the regulation of gene expression, the synthesis of neurotransmitters and phospholipids, and the metabolism of various endogenous and exogenous compounds.[5] The profound influence of SAMe on cellular homeostasis has made it a subject of intense research and a molecule of significant interest for therapeutic applications in a range of diseases, including liver disorders, depression, and osteoarthritis.[6] This technical guide provides a comprehensive overview of the core aspects of SAMe as a universal methyl donor, with a focus on its biochemical properties, its role in key metabolic pathways, and detailed experimental protocols for its study.
Biochemical Properties and the Mechanism of Methyl Transfer
The remarkable ability of SAMe to donate its methyl group stems from its unique chemical structure. The positively charged sulfur atom (sulfonium ion) creates an electrophilic methyl group that is highly susceptible to nucleophilic attack.[7] The transfer of this methyl group to a variety of acceptor molecules, including DNA, RNA, proteins, and small molecules, is catalyzed by a large and diverse family of enzymes known as SAMe-dependent methyltransferases.[8] The general mechanism of methyl transfer is a bimolecular nucleophilic substitution (SN2) reaction.[7][9] In this reaction, a nucleophilic atom (such as nitrogen, oxygen, or carbon) on the acceptor substrate attacks the methyl carbon of SAMe, leading to the formation of a new carbon-nucleophile bond and the concomitant cleavage of the sulfur-carbon bond. This process results in the formation of a methylated substrate and S-adenosylhomocysteine (SAH), the demethylated product of SAMe.[7]
The thermodynamics of this reaction favor the transfer of the methyl group. Computational studies have elucidated the free energy profiles of these reactions, revealing the energy barriers associated with the transition state. For instance, the first methyl transfer from SAMe to histone H3-K9 catalyzed by the G9a-like protein (GLP) has a free energy barrier of 13.4 kcal/mol.[10]
Key Metabolic Pathways Involving this compound
SAMe is a central hub in cellular metabolism, connecting three critical pathways: transmethylation, transsulfuration, and polyamine synthesis.[11] The regulation and interplay of these pathways are crucial for maintaining cellular homeostasis.
Transmethylation Pathway
The transmethylation pathway encompasses the vast number of reactions where SAMe donates its methyl group. As previously described, this process, catalyzed by methyltransferases, results in the formation of methylated products and SAH.[11] SAH is a potent inhibitor of most methyltransferase reactions, and its accumulation can significantly impede methylation processes.[12] Therefore, the efficient removal of SAH is critical for maintaining cellular methylation capacity. This is achieved through the action of SAH hydrolase, which reversibly cleaves SAH into adenosine and homocysteine.[11]
Transsulfuration Pathway
The transsulfuration pathway is responsible for the catabolism of homocysteine, the product of SAH hydrolysis. In this pathway, homocysteine is converted to cysteine in a two-step process.[11] Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant that protects cells from oxidative damage.[13] The transsulfuration pathway is particularly active in the liver, where a significant portion of dietary methionine is metabolized.[14]
Polyamine Synthesis Pathway
In the polyamine synthesis pathway, SAMe serves as a donor of an aminopropyl group.[1] After decarboxylation by the enzyme SAMe decarboxylase, the resulting decarboxylated SAMe (dcSAMe) donates its aminopropyl group to putrescine to form spermidine (B129725), and subsequently to spermidine to form spermine. Polyamines are essential for cell growth, differentiation, and the stabilization of nucleic acids.[1]
Quantitative Data
The efficiency and specificity of SAMe-dependent methylation are reflected in the kinetic parameters of methyltransferases and the intracellular concentrations of SAMe.
Table 1: Michaelis-Menten Constants (Km) of Various Methyltransferases for SAMe
| Methyltransferase | Substrate | Km for SAMe (µM) | Reference(s) |
| G9a | Histone H3 | 0.76 | [4] |
| PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 | [15] |
| MLL2 | Histone H3 | 3.17 ± 0.37 | [15] |
| DNMT3a | poly(dI-dC) | 0.3 ± 0.1 | [5] |
| DNMT3b | poly(dI-dC) | 0.7 ± 0.3 | [5] |
| Tk Trm10 | tRNA-G | 3-6 | [2] |
Table 2: Intracellular Concentrations of this compound
| Cell Type / Tissue | Concentration | Reference(s) |
| Human Erythrocytes | ~3.5 µmol/L cells | |
| A549 Cells | ~1.5 µmol/g protein | |
| Rat Liver | 50-100 nmol/g tissue | [1] |
| Rat Brain | 3.5-9 nmol/100 mg tissue | [8] |
| Human Plasma | 50-150 nmol/L | [8] |
Experimental Protocols
The study of SAMe-dependent processes requires robust and reliable experimental methodologies. This section provides detailed protocols for key experiments in this field.
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay using Radiolabeled SAMe
This protocol describes a method to measure the activity of a histone methyltransferase by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAMe onto a histone substrate.[6]
Materials:
-
Purified recombinant histone methyltransferase
-
Histone substrate (e.g., recombinant histone H3, core histones)
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAMe)
-
2x Histone Methyltransferase Buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM KCl, 10 mM MgCl2, 2 mM DTT, 10% glycerol)
-
5x SDS-PAGE Loading Buffer
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture on ice in a 1.5 mL microcentrifuge tube. For a 20 µL reaction, add:
-
10 µL of 2x Histone Methyltransferase Buffer
-
1 µL of [3H]-SAMe (e.g., 1 µCi)
-
1-5 µg of histone substrate
-
1-5 µL of purified histone methyltransferase
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
To stop the reaction, add 5 µL of 5x SDS-PAGE Loading Buffer and boil at 100°C for 5 minutes for analysis by SDS-PAGE and autoradiography.
-
Alternatively, for quantitative analysis, spot 15 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each with 50 mM sodium bicarbonate buffer (pH 9.0).
-
Wash the filter paper once with acetone (B3395972) and let it air dry.
-
Place the dry filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Continuous, Non-Radioactive Methyltransferase Assay
This protocol describes a continuous, enzyme-coupled assay that monitors methyltransferase activity by detecting the production of SAH. The assay is based on the conversion of SAH to a detectable signal, such as a change in fluorescence or absorbance.[1]
Materials:
-
Purified SAM-dependent methyltransferase
-
Acceptor substrate
-
This compound (SAMe)
-
Assay kit components (e.g., SAH hydrolase, adenosine deaminase, and a detection reagent like resorufin (B1680543) for fluorescence or a colorimetric substrate)
-
Assay buffer
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Microplate reader
Procedure:
-
Prepare a master mix containing the coupling enzymes (e.g., SAH hydrolase and adenosine deaminase) and the detection reagent in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Purified methyltransferase
-
Acceptor substrate
-
-
Initiate the reaction by adding the SAMe solution to each well.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the change in fluorescence (e.g., excitation at 530-540 nm, emission at 585-595 nm for resorufin) or absorbance (e.g., 510 nm for a colorimetric assay) over time.
-
The rate of signal change is directly proportional to the methyltransferase activity.
Protocol 3: Quantification of SAMe and SAH in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the accurate quantification of SAMe and its demethylated product, SAH, in biological samples such as plasma or cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., plasma, cell pellet)
-
Internal standards (e.g., deuterated SAMe and SAH)
-
Extraction solvent (e.g., 0.1% formic acid in acetonitrile (B52724)/water)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standards (deuterated SAMe and SAH) to the sample.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or acetone).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate LC column (e.g., C18).
-
Separate SAMe and SAH using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify SAMe, SAH, and their internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of SAMe and SAH with the internal standards.
-
Calculate the concentration of SAMe and SAH in the biological samples by comparing their peak area ratios to the internal standards against the standard curve.
-
Conclusion
This compound stands as a cornerstone of cellular metabolism, with its role as the universal methyl donor impacting a vast and diverse array of biological processes. From the epigenetic control of gene expression to the synthesis of essential biomolecules, the influence of SAMe is profound and far-reaching. The intricate network of metabolic pathways that converge on SAMe highlights the cell's remarkable ability to regulate its internal environment and respond to external stimuli. For researchers, scientists, and drug development professionals, a deep understanding of SAMe biochemistry and the methodologies to study it are paramount. The continued exploration of SAMe-dependent processes will undoubtedly unveil new insights into human health and disease, paving the way for novel therapeutic strategies targeting the intricate world of cellular methylation.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Diversity of Radical this compound (SAM)-dependent Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rethinking the bioavailability and cellular transport properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 10. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Mechanistic diversity of radical this compound (SAM)-dependent methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue distribution of this compound and S-adenosylhomocysteine in the rat. Effect of age, sex and methionine administration on the metabolism of this compound, S-adenosylhomocysteine and polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The thermodynamics of myoglobin stability. Effects of axial ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Epigenetic Control: A Technical Guide to S-Adenosylmethionine's Role in Chromatin Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of S-Adenosylmethionine (SAM), the universal methyl donor, and its critical role in the epigenetic regulation of gene expression. We will explore the biochemical pathways governing SAM's synthesis and utilization, its direct impact on DNA and histone methylation, and the methodologies used to investigate these processes. This document is intended to serve as a comprehensive resource, detailing the molecular mechanisms that connect cellular metabolism to the epigenetic landscape and offering insights for therapeutic development.
Introduction: SAM as the Nexus of Metabolism and Epigenetics
This compound (SAM) is a pivotal molecule synthesized from methionine and ATP, participating in more cellular reactions than any other molecule except for ATP.[1] Its most crucial function in the context of gene regulation is serving as the sole methyl group donor for the methylation of DNA, RNA, histones, and other proteins.[2][3] These methylation events, catalyzed by methyltransferase enzymes, form the basis of epigenetic inheritance, allowing for stable yet reversible changes in gene expression without altering the underlying DNA sequence.
The availability of SAM is intrinsically linked to one-carbon metabolism, a network that integrates nutritional status (e.g., folate, vitamin B12, methionine) to fuel a variety of metabolic pathways.[4][5] This connection provides a direct mechanism for the cellular environment and diet to influence the epigenome. The ratio of SAM to its demethylated product, S-Adenosylhomocysteine (B1680485) (SAH), is a critical indicator of the cell's "methylation potential." SAH is a potent inhibitor of methyltransferases, and thus, a high SAM/SAH ratio is essential for maintaining robust methylation patterns.[4][6][7]
Dysregulation of SAM levels and, consequently, aberrant DNA and histone methylation patterns, are hallmarks of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making the enzymes and pathways involved in SAM metabolism attractive targets for therapeutic intervention.[2][7]
The SAM Cycle: Fueling the Epigenome
The synthesis and regeneration of SAM occur through a coordinated set of reactions known as the SAM Cycle or the Methionine Cycle, which is tightly integrated with the Folate Cycle.
-
Synthesis : Methionine Adenosyltransferase (MAT) catalyzes the reaction between methionine and ATP to form SAM.[8]
-
Methyl Donation : SAM-dependent methyltransferases (MTs), such as DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), transfer the methyl group from SAM to their respective substrates (e.g., cytosine in DNA, lysine (B10760008) or arginine on histones). This reaction yields S-Adenosylhomocysteine (SAH).[4][9]
-
Regeneration : SAH is hydrolyzed by SAH Hydrolase (SAHH) to homocysteine and adenosine.[6] This step is critical as it removes the inhibitory SAH.
-
Recycling : Homocysteine is remethylated back to methionine by Methionine Synthase (MS), a vitamin B12-dependent enzyme that uses 5-methyltetrahydrofolate (produced by the Folate Cycle) as a methyl donor. This completes the cycle.[10]
SAM's Role in DNA and Histone Methylation
DNA Methylation
DNA methylation involves the transfer of a methyl group from SAM to the C5 position of a cytosine residue, primarily within CpG dinucleotides.[9][11] This process is catalyzed by DNA methyltransferases (DNMTs).
-
DNMT1 : Responsible for "maintenance" methylation, copying existing methylation patterns onto newly synthesized DNA strands during replication.[11]
-
DNMT3A and DNMT3B : Mediate "de novo" methylation, establishing new methylation patterns during development and cellular differentiation.[9][11]
Hypermethylation of CpG islands in gene promoter regions is classically associated with transcriptional silencing, while hypomethylation is linked to gene activation.[9] Fluctuations in SAM availability can lead to global changes in DNA methylation, contributing to disease states. For instance, SAM depletion has been linked to global DNA hypomethylation, a common feature in cancer.[5][12]
Histone Methylation
Histone tails are subject to numerous post-translational modifications, including the methylation of lysine (K) and arginine (R) residues. Histone methyltransferases (HMTs) use SAM to catalyze these modifications, which can either activate or repress gene expression depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation).[4][9]
-
Activating Marks : e.g., H3K4me3, H3K36me3
-
Repressive Marks : e.g., H3K9me3, H3K27me3
The activities of HMTs are highly sensitive to the intracellular SAM/SAH ratio.[12] The Michaelis constants (Km) of many HMTs for SAM are close to the physiological intracellular concentration of SAM, suggesting that even modest fluctuations in SAM levels can significantly impact histone methylation patterns and, consequently, gene expression.[12]
Quantitative Data Presentation
The interplay between SAM, SAH, and methyltransferases is governed by specific biochemical parameters. The following tables summarize key quantitative data from the literature.
Table 1: Intracellular Concentrations of SAM and SAH
| Cell/Tissue Type | SAM Concentration (µM) | SAH Concentration (µM) | SAM/SAH Ratio | Reference |
| Human Erythrocytes | ~3.5 | - | - | [13] |
| Rat Liver | Up to 300 nmol/g (~µM) | 8 - 20 nmol/g (~µM) | ~8.2 (baseline) | [4] |
| Human Lymphocytes | Variable | Variable | 9.4 ± 3.1 | [2] |
| PC-3 Prostate Cancer Cells | - | - | 0.4 | [14] |
| LNCaP Prostate Cancer Cells | - | - | 1.2 | [14] |
| Healthy Adult Plasma | 0.120 ± 0.036 | 0.0215 ± 0.0065 | ~5.6 | [15] |
Table 2: Kinetic Parameters of Methyltransferases for SAM
| Enzyme | Substrate | Km for SAM (µM) | Reference |
| PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 | [1] |
| MLL2 | Histone H3 | 3.17 ± 0.37 | [1] |
| G9a | - | 0.6 - 0.76 | [1] |
| SETD8 | H4K20 peptide | 116 (used in assay) | [8] |
| QueA (tRNA-ribosyltransferase) | - | 98 | [11] |
Note: Concentrations in nmol/g of tissue are approximated to µM assuming 1g of tissue is ~1mL.
Key Experimental Methodologies
Investigating the role of SAM in epigenetics requires a suite of specialized techniques to quantify metabolites and analyze methylation patterns.
Quantification of SAM and SAH by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying SAM and SAH in biological samples due to its high sensitivity and specificity.
Detailed Protocol:
-
Sample Preparation (from Cells):
-
Harvest and count cells (e.g., 500,000 cells).[5]
-
Wash cells with ice-cold PBS.
-
Lyse cells and precipitate proteins using an acidic extraction solvent (e.g., methanol (B129727) with 1M acetic acid, 80:20 v/v).[15] Perchloric acid is also commonly used.[16]
-
Perform several freeze-thaw cycles in liquid nitrogen to ensure complete lysis.[15]
-
Centrifuge at high speed (e.g., >9000 x g) at 4°C to pellet debris.[15]
-
Transfer the supernatant containing metabolites to a new tube.
-
Add isotopically labeled internal standards (e.g., [2H3]-SAM, [13C5]-SAH) for accurate quantification.[16]
-
-
Chromatographic Separation:
-
Inject the extracted sample into an HPLC system.
-
Separate SAM and SAH using a suitable column (e.g., reverse-phase C8 or porous graphitic carbon).[5][16]
-
Use an isocratic or gradient elution with a mobile phase containing a weak acid like formic acid to ensure analyte stability and ionization.[5][17]
-
-
Mass Spectrometry Detection:
-
Analyze the eluent using a tandem mass spectrometer (e.g., triple quadrupole) operating in positive electrospray ionization (ESI) mode.[5]
-
Use Multiple Reaction Monitoring (MRM) for detection. Select specific precursor-to-product ion transitions for SAM (e.g., m/z 399.0 → 250.1), SAH (e.g., m/z 385.1 → 136.2), and their respective internal standards.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAM and SAH.
-
Quantify SAM and SAH in the samples by comparing the peak area ratios of the analytes to their internal standards against the standard curve.
-
Normalize concentrations to cell number or protein content.[5]
-
Analysis of DNA Methylation by Bisulfite Sequencing
Bisulfite sequencing provides single-nucleotide resolution of DNA methylation patterns. The principle relies on the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while methylated cytosines remain unchanged.
Detailed Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest.
-
Bisulfite Conversion:
-
Library Preparation for Next-Generation Sequencing (NGS):
-
Sequencing: Sequence the prepared library on an NGS platform (e.g., Illumina).
-
Data Analysis:
-
Align the sequencing reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark).
-
For each CpG site, calculate the methylation level by dividing the number of reads with a 'C' by the total number of reads covering that site (reads with 'C' + reads with 'T').[8]
-
Analysis of Histone Modifications by ChIP-seq
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is used to map the genome-wide locations of specific histone modifications.
Detailed Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells (e.g., 5 x 106 cells per ChIP) with formaldehyde (B43269) (1% final concentration) to cross-link proteins to DNA.[14]
-
Lyse the cells and isolate nuclei.
-
Fragment the chromatin to a size range of 200-1000 bp, with an average of ~500 bp, typically by sonication.[14]
-
-
Immunoprecipitation (IP):
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3).
-
Include a negative control IP with a non-specific IgG antibody.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at high temperature (e.g., 65°C) in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the enriched DNA using a DNA purification kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and an "Input" control sample (chromatin saved before the IP step).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequence reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are significantly enriched in the ChIP sample compared to the Input control.
-
Conclusion: Therapeutic Implications
The central role of this compound in linking cellular metabolism to the epigenetic control of gene expression is undeniable. As the universal methyl donor, its availability directly dictates the methylation status of DNA and histones, thereby influencing cellular function, differentiation, and disease development. The quantitative data and detailed methodologies presented in this guide underscore the sensitivity of the epigenetic machinery to metabolic fluctuations. This intricate relationship offers a promising avenue for therapeutic intervention. By targeting the enzymes of the SAM cycle or modulating the availability of one-carbon metabolism nutrients, it may be possible to "rewrite" aberrant epigenetic marks in diseases like cancer, offering a powerful strategy for next-generation drug development. A thorough understanding of these fundamental mechanisms is paramount for researchers and clinicians seeking to harness the therapeutic potential of epigenetic regulation.
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Methyltransferase Assay in vitro [bio-protocol.org]
- 3. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. nbis-workshop-epigenomics.readthedocs.io [nbis-workshop-epigenomics.readthedocs.io]
- 8. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct bisulfite sequencing for examination of DNA methylation patterns with gene and nucleotide resolution from brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 12. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
- 13. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mendelnet.cz [mendelnet.cz]
- 15. Determination of this compound and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of this compound and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epicypher.com [epicypher.com]
The Central Hub of Cellular Metabolism: A Technical Guide to the Functions of S-Adenosylmethionine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Cellular Functions of S-Adenosylmethionine (SAM)
This compound (SAM or AdoMet) stands as a pivotal molecule in cellular biochemistry, acting as the nexus for several fundamental metabolic pathways.[1] Synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT), SAM is the primary methyl group donor for a vast array of biological reactions, making it second only to ATP in the variety of reactions it serves as a cofactor.[1][2] Its central role in regulating gene expression, protein function, antioxidant defense, and polyamine synthesis positions it as a critical molecule in cellular health and a key target in disease. This technical guide provides a comprehensive overview of SAM's core functions, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers and drug development professionals.
The this compound (SAM) Cycle: Synthesis, Consumption, and Regeneration
The concentration and availability of SAM are tightly regulated through a metabolic pathway known as the SAM Cycle or the Activated Methyl Cycle.[3][4] This cycle ensures a continuous supply of methyl groups for cellular methylation reactions while also connecting to other crucial metabolic routes. The cycle begins with the synthesis of SAM from L-methionine and ATP, a reaction catalyzed by MAT enzymes.[2] SAM then donates its activated methyl group to a vast number of acceptor substrates—including DNA, RNA, proteins, and small molecules—in reactions catalyzed by methyltransferases (MTs).[5][6] This transfer results in the formation of S-adenosylhomocysteine (SAH), which is a potent competitive inhibitor of most methyltransferases.[1][2] To prevent feedback inhibition and maintain methylation capacity, SAH is rapidly hydrolyzed by SAH hydrolase (SAHH) into adenosine (B11128) and homocysteine.[1][3] Homocysteine then stands at a critical metabolic branch point. It can either be re-methylated to regenerate methionine, thus completing the cycle, or it can be directed into the transsulfuration pathway.[3]
Core Cellular Functions of SAM
SAM's biological significance stems from its involvement in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[1][7]
Transmethylation: The Universal Methyl Donor
The most prominent function of SAM is to serve as the principal donor of methyl groups for the methylation of a wide array of biomolecules, a process crucial for epigenetic regulation, signal transduction, and biosynthesis.[1][3]
-
DNA and Histone Methylation: SAM provides the methyl group for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), which are central to epigenetic regulation.[8] DNA methylation, typically occurring at cytosine bases in CpG islands, is fundamentally involved in gene silencing and maintaining genome stability.[9] Histone methylation on specific lysine (B10760008) and arginine residues can either activate or repress gene transcription, depending on the site and degree of methylation.[8] The availability of SAM can directly influence these epigenetic marks, thereby linking cellular metabolic status to gene expression programs.[8]
-
RNA Methylation: Various types of RNA, including mRNA, tRNA, and rRNA, are methylated in processes that affect their stability, translation, and function. For instance, N6-methyladenosine (m6A) in mRNA is a dynamic modification that influences mRNA splicing, export, and translation.
-
Protein and Small Molecule Methylation: SAM is the methyl donor for the post-translational modification of proteins, modulating their function and localization.[10] It is also required for the biosynthesis of numerous small molecules, such as creatine, carnitine, phosphatidylcholine, and neurotransmitters like dopamine (B1211576) and norepinephrine.[1][3]
Transsulfuration: Gateway to Cysteine and Glutathione (B108866) Synthesis
When cellular methionine levels are sufficient, homocysteine can be irreversibly channeled from the SAM cycle into the transsulfuration pathway.[1][6] This pathway is critical for the synthesis of cysteine and, subsequently, the major intracellular antioxidant glutathione (GSH). The first committed step is catalyzed by cystathionine (B15957) β-synthase (CBS), a vitamin B6-dependent enzyme that condenses homocysteine with serine to form cystathionine.[6] Notably, SAM acts as an allosteric activator of CBS, ensuring that excess homocysteine is directed toward cysteine synthesis when the methylation potential is high.[3][11] Cystathionine is then cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia.[6] Cysteine is a crucial building block for proteins and the rate-limiting precursor for GSH synthesis, linking SAM metabolism directly to cellular redox homeostasis.[1]
Aminopropylation: Polyamine Synthesis
The third major fate of SAM is its entry into the aminopropylation pathway for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157).[1][12] These polycations are essential for cell growth, differentiation, and maintaining the stability of DNA and RNA.[1][13] The pathway begins with the decarboxylation of SAM by SAM decarboxylase (SAMDC), a highly regulated enzyme, to form decarboxylated SAM (dcSAM).[14][15] The aminopropyl group from dcSAM is then transferred to putrescine (formed from ornithine) by spermidine synthase to yield spermidine.[13] A subsequent transfer of another aminopropyl group from dcSAM to spermidine, catalyzed by spermine synthase, produces spermine.[13][14] Both reactions release 5'-methylthioadenosine (MTA) as a byproduct, which is recycled back into the methionine salvage pathway.[1]
References
- 1. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Growth of Cancer Cells by Reversing the Hypomethylation Status of c-myc and H-ras in Human Gastric Cancer and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High‐throughput computational investigation of protein electrostatics and cavity for SAM‐dependent methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular levels of S-adenosylhomocysteine but not homocysteine are highly correlated to the expression of nm23-H1 and the level of 5-methyldeoxycytidine in human hepatoma cells with different invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rethinking the bioavailability and cellular transport properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Functional Roles in S-Adenosyl-L-Methionine Binding and Catalysis for Active Site Residues of the Thiostrepton Resistance Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosylmethionine: The Nexus of One-Carbon Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosylmethionine (SAM), a pivotal molecule synthesized from methionine and ATP, stands at the crossroads of numerous critical cellular processes collectively known as one-carbon metabolism. Serving as the universal methyl donor, SAM is indispensable for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and lipids, thereby playing a fundamental role in epigenetic regulation, signal transduction, and biosynthesis. Beyond its role in transmethylation, SAM is a key precursor in the transsulfuration pathway, leading to the synthesis of cysteine and the major intracellular antioxidant, glutathione (B108866). Furthermore, through the aminopropylation pathway, SAM contributes to the production of polyamines, which are essential for cell growth and proliferation. Dysregulation of SAM metabolism has been implicated in a range of pathologies, including liver disease, neurological disorders, and cancer, making it a molecule of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of SAM's role in one-carbon metabolism, detailing the core metabolic pathways, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the intricate molecular relationships.
Core Metabolic Pathways Involving this compound
One-carbon metabolism comprises a series of interconnected pathways that facilitate the transfer of one-carbon units. This compound is central to three major branches of this network: the methionine cycle (transmethylation), the transsulfuration pathway, and the aminopropylation pathway (polyamine synthesis).
The Methionine Cycle: The Engine of Methylation
The methionine cycle is responsible for the synthesis of SAM and its utilization in methylation reactions. The cycle begins with the activation of methionine by ATP, a reaction catalyzed by Methionine Adenosyltransferase (MAT), to form SAM.[1][2][3] SAM then donates its activated methyl group to a multitude of acceptor molecules in reactions mediated by various methyltransferases (MTs). This process yields a methylated substrate and S-adenosylhomocysteine (B1680485) (SAH).[2] SAH is a potent inhibitor of most methyltransferases and is rapidly hydrolyzed by S-Adenosylhomocysteine Hydrolase (SAHH) to homocysteine and adenosine (B11128), thus preventing feedback inhibition and ensuring the continuation of methylation reactions.[2] Homocysteine can then be remethylated back to methionine, completing the cycle. This remethylation can occur through two distinct pathways: one catalyzed by 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), which utilizes a methyl group from the folate cycle, and another primarily in the liver and kidney, catalyzed by betaine-homocysteine S-methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor.[4]
The Transsulfuration Pathway: Cysteine and Glutathione Synthesis
When methionine is in excess, homocysteine can be directed away from the remethylation pathway and into the transsulfuration pathway. This pathway, predominantly active in the liver, converts homocysteine into cysteine. The first committed step is the condensation of homocysteine with serine to form cystathionine (B15957), a reaction catalyzed by the pyridoxal-5'-phosphate (PLP)-dependent enzyme Cystathionine Beta-Synthase (CBS).[5][6] Cystathionine is then cleaved by another PLP-dependent enzyme, Cystathionine Gamma-Lyase (CSE or CTH), to produce cysteine, α-ketobutyrate, and ammonia.[5][7] Cysteine is a crucial amino acid for protein synthesis and is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[7][8]
The Aminopropylation Pathway: Polyamine Synthesis
SAM is also a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth, differentiation, and proliferation.[4][9][10] In this pathway, SAM is first decarboxylated by this compound decarboxylase (AdoMetDC or SAMDC) to form decarboxylated SAM (dcSAM).[4][10] The aminopropyl group from dcSAM is then transferred to putrescine (formed from ornithine by ornithine decarboxylase, ODC) by spermidine synthase to yield spermidine.[9][10] Subsequently, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine to form spermine.[9][10] The byproduct of these reactions is 5'-methylthioadenosine (MTA).[4]
Quantitative Data in One-Carbon Metabolism
The flux through the various branches of one-carbon metabolism is tightly regulated and can be assessed by examining the kinetic properties of key enzymes and the cellular concentrations of critical metabolites.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters that describe the kinetics of enzyme-catalyzed reactions. Below is a summary of reported kinetic parameters for key enzymes in SAM metabolism.
| Enzyme | Substrate | Km (µM) | Vmax | Organism/Tissue | Reference |
| Methionine Adenosyltransferase (MAT) | |||||
| MAT I/III | Methionine | 24 - 1000 | - | Rat Liver | [6] |
| MAT II | Methionine | 4 - 10 | - | Rat Liver | [6] |
| S-Adenosylhomocysteine Hydrolase (SAHH) | |||||
| Human SAHH | SAH | 21.8 | 22.9 µM/min | Recombinant Human | [11] |
| Betaine-Homocysteine S-Methyltransferase (BHMT) | |||||
| Aphanothece halophytica BHMT | Glycinebetaine | 4300 | 595 nmol/h/mg | Aphanothece halophytica | [9] |
| L-Homocysteine | 1300 | [9] | |||
| Cystathionine Beta-Synthase (CBS) | |||||
| Yeast CBS | L-Serine | 1200 | - | Yeast | [2] |
| L-Homocysteine | 2000 | - | Yeast | [2] | |
| Cystathionine Gamma-Lyase (CSE) | |||||
| Human CSE | L-Cystathionine | 500 | 2.5 units/mg | Recombinant Human | [12] |
| Ornithine Decarboxylase (ODC) | |||||
| Unphosphorylated ODC | Ornithine | - | 20.54 µmol/min/mg | Transformed Macrophages | [13] |
| Phosphorylated ODC | Ornithine | - | 30.61 µmol/min/mg | Transformed Macrophages | [13] |
| Spermidine Synthase | |||||
| Human Spermidine Synthase | Putrescine | 20 | 1.9 s-1 (kcat) | Recombinant Human | [14] |
| dcSAM | 0.9 | [14] | |||
| Spermine Synthase | |||||
| Bovine Spermine Synthase | Spermidine | 60 | - | Bovine Brain | [1][15] |
| dcSAM | 0.1 | - | [1][15] |
Cellular Concentrations of SAM and Related Metabolites
The intracellular concentrations of SAM and SAH, and particularly their ratio (the "methylation index"), are critical indicators of the cell's methylation capacity.[16]
| Metabolite | Concentration | Tissue/Cell Type | Organism | Reference |
| This compound (SAM) | 300 nmol/g of liver (max) | Liver | Rat | [17][18] |
| 5 nmol/106 cells | Lymphocytes | Human | [19] | |
| 0.5 nmol/mg protein | Liver | Mouse | [19] | |
| 120 ± 36 nM | Plasma | Human | [20] | |
| S-Adenosylhomocysteine (SAH) | 8 - 20 nmol/g of liver | Liver | Rat | [17][18] |
| 21.5 ± 6.5 nM | Plasma | Human | [20] | |
| SAM/SAH Ratio | 8.2 (normal) | Liver | Rat | [17][18] |
| 0.3 (inhibited methylation) | Liver | Rat | [17][18] |
Experimental Protocols
Accurate quantification of SAM and its related metabolites, as well as the measurement of key enzyme activities, are crucial for studying one-carbon metabolism.
Quantification of SAM and SAH by HPLC
Principle: This protocol describes the separation and quantification of this compound (SAM) and S-Adenosylhomocysteine (SAH) from biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method involves protein precipitation, followed by chromatographic separation on a reverse-phase column and detection at 254 nm.
Materials:
-
Perchloric acid (PCA), 0.4 M
-
Mobile Phase A: 4 mM ammonium (B1175870) acetate, 0.1% formic acid, 0.1% heptafluorobutyric acid (pH 2.5)
-
Mobile Phase B: 100% Methanol
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in 5-10 volumes of ice-cold 0.4 M PCA.
-
For cultured cells, wash with ice-cold PBS, and lyse in 0.4 M PCA.
-
For plasma or serum, add an equal volume of 0.8 M PCA.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject 20-50 µL of the prepared sample extract.
-
Elute the compounds using a suitable gradient program. A typical gradient might be a linear increase from 5% to 50% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 254 nm.
-
Identify and quantify SAM and SAH peaks by comparing their retention times and peak areas to those of known standards.
-
Reference: This protocol is a generalized procedure based on principles described in various publications.[21][22]
Methionine Adenosyltransferase (MAT) Activity Assay
Principle: This colorimetric assay measures the activity of MAT by quantifying the pyrophosphate (PPi) produced during the conversion of methionine and ATP to SAM. The PPi is enzymatically converted to a product that reacts with a probe to generate a colored product with an absorbance maximum at 570 nm.[11][23]
Materials:
-
MAT Assay Buffer
-
MAT Substrate Mix (containing L-methionine and ATP)
-
Detection Enzyme Mix
-
MAT Probe
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates by homogenization in ice-cold MAT Assay Buffer.
-
Centrifuge to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Protocol:
-
Prepare a standard curve using a pyrophosphate standard.
-
Add 2-20 µL of sample lysate to wells of the 96-well plate. Adjust the volume to 50 µL with MAT Assay Buffer.
-
Prepare a reaction mix containing MAT Assay Buffer, Detection Enzyme Mix, and MAT Probe.
-
Add 50 µL of the reaction mix to each well containing the sample.
-
Add 50 µL of the MAT Substrate Mix to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 570 nm.
-
Calculate the MAT activity from the standard curve, normalized to the protein concentration of the sample.
-
Reference: This protocol is based on commercially available kits.[11][23][24][25]
S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay
Principle: This assay measures the hydrolytic activity of SAHH by quantifying the production of homocysteine. The free thiol group of homocysteine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound with an absorbance maximum at 412 nm.[1][26][27]
Materials:
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
S-Adenosylhomocysteine (SAH) solution
-
DTNB solution
-
Adenosine deaminase (to prevent the reverse reaction)
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Sample Preparation:
-
Prepare purified enzyme or cell/tissue lysates in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add Assay Buffer, adenosine deaminase, and DTNB solution.
-
Add the SAH solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme sample to each well.
-
Immediately begin monitoring the increase in absorbance at 412 nm in a kinetic mode for 5-10 minutes.
-
Calculate the rate of TNB formation using its molar extinction coefficient (14,150 M-1cm-1).
-
Express SAHH activity as µmol of homocysteine produced per minute per mg of protein.
-
Reference: This protocol is adapted from established colorimetric methods.[1][26][27]
Metabolic Flux Analysis using 13C Isotope Tracers
Principle: Metabolic Flux Analysis (MFA) with stable isotope tracers, such as 13C-labeled glucose or amino acids, allows for the quantitative determination of in vivo metabolic pathway rates. Cells are cultured in the presence of the labeled substrate, and the incorporation of the 13C label into downstream metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Computational modeling is then used to deduce the fluxes through the metabolic network.[28][29][30]
Experimental Workflow:
Procedure Outline:
-
Experimental Design: Choose an appropriate 13C-labeled tracer (e.g., [U-13C]-glucose, [1,2-13C2]-glucose, [U-13C]-methionine) based on the specific pathways of interest. Determine the optimal labeling time to achieve isotopic steady-state.
-
Cell Culture: Culture cells in a defined medium containing the 13C-labeled substrate.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) to prevent further enzymatic reactions. Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using LC-MS or GC-MS.
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a metabolic network model and calculate the intracellular fluxes.
Reference: This is a generalized workflow based on established MFA protocols.[28][29][30][31]
This compound in Drug Development
The central role of SAM in a multitude of cellular processes makes the enzymes involved in its metabolism attractive targets for drug development.
-
Oncology: Cancer cells often exhibit altered one-carbon metabolism and an increased demand for SAM to support rapid proliferation and epigenetic modifications. Inhibitors of MAT2A, the isoform of MAT expressed in cancer cells, are being investigated as potential anti-cancer agents.[30]
-
Liver Disease: SAMe supplementation has been explored as a therapeutic agent for various liver diseases, including cholestasis and alcoholic liver disease, due to its role in glutathione synthesis and its ability to protect hepatocytes from injury.[3][31]
-
Neurological and Psychiatric Disorders: Given SAM's involvement in neurotransmitter synthesis and methylation reactions in the brain, its dysregulation has been linked to depression and other neurological disorders. SAMe is available as a nutritional supplement for mood support.
Conclusion
This compound is a cornerstone of cellular metabolism, intricately linking nutrient availability to a wide range of essential biological functions. Its central position in methylation, sulfur metabolism, and polyamine synthesis underscores its importance in maintaining cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals to further explore the multifaceted roles of SAM in health and disease, and to develop novel therapeutic strategies targeting this critical metabolic nexus.
References
- 1. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound metabolism and liver disease | Annals of Hepatology [elsevier.es]
- 4. The kinetics of ornithine decarboxylase activity as a function of wounding in guinea pig ear epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound IN LIVER HEALTH, INJURY, AND CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific potassium ion interactions facilitate homocysteine binding to betaine-homocysteine S-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and kinetic properties of betaine-homocysteine methyltransferase from Aphanothece halophytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 11. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multisite phosphorylation of ornithine decarboxylase in transformed macrophages results in increased intracellular enzyme stability and catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 18. Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. S-Adenosyl-L-methionine towards hepatitis C virus expression: Need to consider S-Adenosyl-L-methionine’s chemistry, physiology and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Luciferase-based assay for adenosine: Application to S-adenosyl-L-homocysteine hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative analysis of this compound and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cystathionine_beta_synthase [bionity.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Adenosylhomocysteinase (AHCY) Activity Assay Kit (Fluorometric) (ab197002) is not available | Abcam [abcam.com]
- 26. S-adenosylhomocysteine hydrolase. Stereochemistry and kinetics of hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Kinetics of polyamine synthesis and turnover in mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Changes in this compound synthetase in human liver cancer: molecular characterization and significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
The Cornerstone of Cellular Methylation: An In-depth Technical Guide to S-Adenosylmethionine
For Researchers, Scientists, and Drug Development Professionals
S-Adenosylmethionine (SAMe), a ubiquitous sulfonium (B1226848) compound, stands as a pivotal molecule in cellular metabolism.[1] First discovered in 1952 by Giulio Cantoni, SAMe is a critical cosubstrate primarily synthesized and consumed in the liver, participating in a vast array of biochemical reactions essential for cellular growth, repair, and signaling.[1] This technical guide provides a comprehensive overview of the core biochemical properties of SAMe, detailing its synthesis, metabolic fate, and profound influence on cellular processes. Quantitative data are summarized for comparative analysis, key experimental methodologies are described, and crucial metabolic and signaling pathways are visualized.
Synthesis and Bioavailability of this compound
SAMe is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) in a two-step reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT), also known as this compound synthetase.[2][3] This reaction is unique in that it involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine.[3] The resulting triphosphate is then hydrolyzed to pyrophosphate and orthophosphate.[3] In mammals, two genes, MAT1A and MAT2A, encode for the catalytic subunits of MAT isoenzymes.[4] MAT1A is primarily expressed in the liver and is crucial for maintaining the differentiated state of hepatocytes, while MAT2A is found in extrahepatic tissues.[4]
Despite its critical intracellular roles, the bioavailability of orally administered SAMe is relatively low.[5] Its polar nature limits passive diffusion across cell membranes.[6] Studies in hepatocytes have shown low cellular accumulation, suggesting that its transport is a regulated process.[6]
Core Biochemical Functions and Metabolic Fates
SAMe is a pleiotropic molecule, primarily serving as the principal methyl group donor in over 40 known transmethylation reactions.[1] It is also a precursor for the synthesis of polyamines and, through the transsulfuration pathway, cysteine and glutathione (B108866).[7][8]
Transmethylation: The Universal Methyl Donor
The most prominent role of SAMe is as a donor of methyl groups to a wide array of acceptor molecules, including nucleic acids (DNA and RNA), proteins, lipids, and small molecules like hormones and neurotransmitters.[7][9] These methylation events are critical for the regulation of gene expression, protein function, and signal transduction.[1][10] The general reaction is as follows:
SAMe + Acceptor → S-Adenosylhomocysteine (SAH) + Methylated Acceptor
SAH, the demethylated product, is a potent inhibitor of most methyltransferases and is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase.[9][11] The ratio of SAMe to SAH is often used as an indicator of the cell's "methylation potential."[12]
Transsulfuration Pathway: Cysteine and Glutathione Synthesis
Following its conversion to homocysteine, the sulfur atom from the original methionine molecule can be directed into the transsulfuration pathway to synthesize the non-essential amino acid cysteine.[7][13] This pathway involves two key enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL).[14] Cysteine is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[8][12]
Aminopropylation Pathway: Polyamine Synthesis
SAMe is also a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell growth, differentiation, and the stability of nucleic acids.[7][10] In this pathway, SAMe is first decarboxylated by this compound decarboxylase (AdoMetDC) to form decarboxylated SAMe (dcSAMe). The aminopropyl group from dcSAMe is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine.[10]
Quantitative Biochemical Data
To facilitate a comparative understanding of the enzymes involved in SAMe metabolism, the following tables summarize key quantitative data.
Table 1: Kinetic Parameters of Key Enzymes in SAMe Metabolism
| Enzyme | Substrate(s) | Km | Vmax / kcat | Organism/Tissue | Reference(s) |
| Methionine Adenosyltransferase (MAT) Type II | Methionine | 3.0 µM | - | Rat Lens | [3] |
| ATP | 80 µM | - | Rat Lens | [3] | |
| Methionine Adenosyltransferase (MAT) | ATP | 4.19 mM | - | Thermus thermophilus | [15] |
| Methionine | 1.2 mM | - | Thermus thermophilus | [15] | |
| Glycine (B1666218) N-Methyltransferase (GNMT) | This compound | - | kcat = 27.0 min-1 | Rat Liver | [11] |
| Protein Arginine Methyltransferase 4 (PRMT4/CARM1) | This compound | 0.21 ± 0.052 µM | - | - | [16] |
| Mixed Lineage Leukemia 2 (MLL2) | This compound | 3.17 ± 0.37 µM | - | - | [16] |
| G9a (Histone H3K9 methyltransferase) | This compound | 0.76 µM | - | - | [16] |
Table 2: Physiological Concentrations of this compound (SAMe) and S-Adenosylhomocysteine (SAH)
| Analyte | Matrix | Concentration Range | Organism | Reference(s) |
| SAMe | Plasma | 50 - 150 nmol/L | Human | [5][17] |
| Plasma | 120.6 ± 18.1 nM | Human (Healthy Adults) | [18] | |
| Plasma (Healthy Women, normal tHcy) | 155.9 nmol/L (mean) | Human | [2] | |
| SAH | Plasma | - | Human (Healthy Adults) | [18] |
| Plasma (Healthy Women, normal tHcy) | 20.0 nmol/L (mean) | Human | [2] | |
| SAMe | Organ Tissue | 3.5 - 9 nmol/100 mg tissue | - | [5][17] |
Key Experimental Protocols
Quantification of SAMe and SAH by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of SAMe and SAH in biological samples. Various detection methods can be employed, including UV, fluorescence, and mass spectrometry, with the latter offering high sensitivity and specificity.[9][19]
Methodology (adapted from HPLC-ESI-MS/MS methods): [19]
-
Sample Preparation:
-
Combine 20 µL of plasma with 180 µL of an internal standard solution (containing heavy isotope-labeled SAMe and SAH) in mobile phase A.
-
Perform protein precipitation and sample cleanup by ultracentrifugation through a 10 kDa molecular weight cutoff membrane.
-
-
Chromatographic Separation:
-
Inject 3 µL of the sample filtrate onto an appropriate reversed-phase HPLC column (e.g., a 250 mm × 2.0 mm EA:faast column).
-
Elute the analytes using a binary gradient with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol) at a flow rate of 0.20 mL/min.
-
-
Detection:
-
Interface the HPLC system with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific mass transitions for SAMe, SAH, and their respective internal standards.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of SAMe and SAH standards.
-
Calculate the concentrations of SAMe and SAH in the samples based on the peak area ratios of the analytes to their internal standards.
-
Methyltransferase Activity Assay using Radiolabeled SAMe
Principle: This assay measures the transfer of a radiolabeled methyl group from [³H]SAMe or [¹⁴C]SAMe to a specific substrate by a methyltransferase enzyme. The incorporation of radioactivity into the substrate is quantified as a measure of enzyme activity.[1]
Methodology (adapted for a generic DNA methyltransferase): [1][20]
-
Reaction Setup:
-
In a total reaction volume of 50 µL, combine the following in a reaction buffer (e.g., 20 mM HEPES pH 7.2, 1 mM EDTA, 50 mM KCl, 25 µg/mL BSA):
-
Purified methyltransferase enzyme (e.g., 90 nM His-DNMT1).
-
DNA substrate (e.g., 0.2 µM DNA duplex).
-
[methyl-³H]SAMe (e.g., 0.28 µM with a specific activity of 3 TBq/mmol).
-
Test compounds (for inhibitor screening) dissolved in a suitable solvent (e.g., DMSO, up to 1% final concentration).
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 1-2 hours).
-
-
Separation of Labeled Substrate:
-
Separate the radiolabeled DNA from unincorporated [³H]SAMe. This can be achieved using methods such as:
-
Filter-binding assay: Spot the reaction mixture onto a filter membrane that binds the substrate (DNA) but not the free SAMe. Wash the filter to remove unbound radioactivity.
-
Gel filtration chromatography: Pass the reaction mixture through a spin column (e.g., Micro Bio-Spin® P-30) that separates molecules based on size, allowing the larger radiolabeled DNA to elute separately from the smaller [³H]SAMe.
-
-
-
Quantification:
-
Quantify the radioactivity incorporated into the substrate using liquid scintillation counting.
-
Calculate the enzyme activity based on the amount of radioactivity transferred per unit of time and enzyme concentration.
-
Visualizing the Central Role of SAMe: Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways involving SAMe.
Figure 1: Overview of the major metabolic pathways involving this compound (SAMe).
Figure 2: The Transsulfuration Pathway for Cysteine and Glutathione synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Purification and properties of rat lens methionine adenosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rethinking the bioavailability and cellular transport properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of plasma and intracellular this compound and S-adenosylhomocysteine utilizing coulometric electrochemical detection: alterations with plasma homocysteine and pyridoxal 5'-phosphate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of naturally occurring mutations in human glycine N-methyltransferase on activity and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The Glycine N-Methyltransferase Case Study: Another Challenge for QM-cluster Models? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 15. journal.hep.com.cn [journal.hep.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. Rethinking the bioavailability and cellular transport properties of this compound [cell-stress.com]
- 18. Analysis of this compound and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitation of this compound and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S-Adenosylmethionine (SAM) Quantification in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: S-adenosylmethionine (SAM) is a universal methyl donor that is essential for the methylation of numerous biomolecules, including DNA, RNA, proteins, and lipids.[1] This central role places SAM at the core of many cellular processes, such as epigenetic regulation, signal transduction, and biosynthesis.[1] The metabolic pathway that produces and consumes SAM, known as the methionine cycle, is tightly regulated.[1] The intracellular concentration of SAM, and particularly its ratio to the demethylated product S-adenosylhomocysteine (B1680485) (SAH), is a critical indicator of the cell's "methylation potential".[1][2][3] SAH is a potent product inhibitor of methyltransferases, so the SAM/SAH ratio is crucial for regulating cellular methylation.[3][4] Consequently, the accurate quantification of intracellular SAM is paramount for investigating cellular metabolism and the mechanism of action of drugs that may interfere with one-carbon metabolism.[1]
This document provides detailed methodologies for the quantification of intracellular SAM in cell culture samples, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Overview of Measurement Techniques
Choosing the right method for measuring intracellular SAM depends on the specific experimental needs, such as sensitivity, throughput, cost, and available equipment. LC-MS/MS is considered the gold standard for its high sensitivity and specificity.[5] ELISA offers a high-throughput and more accessible alternative.
| Technique | Principle | Sensitivity | Sample Requirement (Typical) | Throughput | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (nmol/L to low µM range)[4][6] | Low (~10^6 cells or less)[1][7] | Medium | Gold standard; high specificity and accuracy; can simultaneously measure SAH and other metabolites.[1][5] | Requires expensive specialized equipment and expertise; lower throughput. |
| ELISA | Competitive immunoassay using a specific anti-SAM antibody.[2][8] | Moderate (nM range)[2][9] | Low (~10^6 cells)[1] | High | High throughput; simple workflow; no specialized chromatography equipment needed.[1] | Potential for cross-reactivity; may be less accurate than MS-based methods.[1] |
| HPLC-UV/FL | Chromatographic separation followed by UV or fluorescence detection. | Moderate to High[10] | Low (~10^6 cells) | Medium | More accessible than LC-MS/MS; good for relative quantification.[1] | Fluorescence may require derivatization; lower specificity than MS-based methods.[1][10] |
Key Metabolic Pathway and Experimental Workflow
The Methionine Cycle
The metabolic pathway of SAM is intrinsically linked to the methionine cycle. Methionine is converted to SAM by methionine adenosyltransferase (MAT).[3] SAM then donates its methyl group in various transmethylation reactions, yielding SAH.[3] SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH).[3] Homocysteine can then be remethylated to methionine to complete the cycle.[3]
Caption: The Methionine Cycle, highlighting the synthesis and utilization of SAM.
General Experimental Workflow
The general workflow for quantifying intracellular SAM involves several key steps, from cell culture and treatment to final data analysis. Proper execution of each step is critical for obtaining reliable and reproducible results.
Caption: A generalized workflow from cell culture to final data analysis.[1]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Harvesting
This protocol is applicable to all subsequent quantification methods.
Materials:
-
Cultured cells
-
Complete growth medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA solution (for adherent cells)
-
Refrigerated centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Seed and culture cells to the desired confluency or cell number in appropriate culture vessels. Apply experimental treatments as required.
-
Harvesting (Adherent Cells):
-
Harvesting (Suspension Cells):
-
Transfer the cell suspension directly to a conical tube.
-
-
Washing and Pelleting:
-
Centrifuge the cell suspension at 1,000-1,500 rpm for 5 minutes at 4°C.[1][11]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.[11]
-
Transfer to a microcentrifuge tube. Centrifuge again at 2,000 rpm for 2 minutes at 4°C.[11]
-
Carefully remove and discard the PBS supernatant.
-
-
Sample Storage: Immediately snap-freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.[11] For accurate normalization, a parallel plate of cells should be harvested for cell counting or protein quantification.
Protocol 2: Quantification by LC-MS/MS
This method offers the highest sensitivity and specificity and is considered the gold standard.[5]
Materials:
-
Frozen cell pellet
-
Extraction Solution: 0.4 M Perchloric Acid (PCA) or 0.1% formic acid in water, ice-cold.[1][5]
-
Stable isotope-labeled internal standard (IS), e.g., [²H₃]-SAM.[1]
-
HPLC-grade water, acetonitrile, and ammonium (B1175870) formate.[1]
-
Refrigerated centrifuge, sonicator, autosampler vials.
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer).
Procedure:
-
Extraction:
-
Resuspend the cell pellet (from ~1-5 million cells) in 100-200 µL of ice-cold extraction solution containing a known concentration of the internal standard ([²H₃]-SAM).[1][12]
-
Vortex thoroughly.
-
Lyse the cells by sonication on ice or by 3 freeze-thaw cycles.
-
Incubate the lysate on ice for 10 minutes to precipitate proteins.[1]
-
-
Clarification:
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample (e.g., 3-20 µL) onto a C18 reverse-phase or a penta-fluorinated (PFPP) column suitable for polar molecules.[1][4][13]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for SAM (e.g., m/z 399 → 250), SAH (e.g., m/z 385 → 136), and the internal standard (e.g., [²H₃]-SAM, m/z 402 → 250).[13][14]
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of SAM to the internal standard against a series of known SAM concentrations.[1]
-
Determine the SAM concentration in the samples by interpolating their peak area ratios from the standard curve.[1]
-
Normalize the final SAM concentration to the initial cell number or total protein content of the sample.[1]
-
Protocol 3: Quantification by ELISA
This protocol is based on a competitive immunoassay technique and is suitable for high-throughput analysis.[8][15]
Materials:
-
Commercial SAM ELISA Kit (includes SAM-coated plate, anti-SAM antibody, HRP-conjugated secondary antibody, standards, and buffers).
-
Frozen cell pellet.
-
Lysis Buffer (as recommended by the kit, often cold PBS or a specific buffer).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation:
-
Follow the cell harvesting steps in Protocol 1.
-
Resuspend the cell pellet in an appropriate volume of the kit's recommended Lysis Buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant. This lysate is now ready for the assay.[1]
-
-
ELISA Protocol (Generalized):
-
Prepare all reagents, standards, and samples as instructed by the kit manual.[15]
-
Add 50 µL of the prepared standards and cell lysate samples to the wells of the SAM-conjugate coated plate.[1][15]
-
Add 50 µL of the anti-SAM antibody (Detection Reagent A) to each well.[15] The unlabeled SAM in the sample competes with the plate-bound SAM for antibody binding.[2]
-
Incubate for 1 hour at 37°C.[15]
-
Aspirate and wash the wells 3-5 times with the provided Wash Buffer.[15]
-
Add 100 µL of HRP-conjugated secondary antibody (Detection Reagent B) and incubate for 30 minutes at 37°C.[15]
-
Aspirate and wash the wells 5 times.[15]
-
Add 90-100 µL of TMB Substrate Solution and incubate in the dark for 15-30 minutes at 37°C.[1][15]
-
Add 50-100 µL of Stop Solution to terminate the reaction.[1][15]
-
-
Measurement and Analysis:
-
Immediately read the absorbance at 450 nm on a microplate reader.[1]
-
Generate a standard curve by plotting the absorbance versus the concentration of the SAM standards. In this competitive format, the signal intensity is inversely proportional to the concentration of SAM in the sample.[1][2]
-
Calculate the SAM concentration in the samples from the standard curve.
-
Normalize the results to the cell number or protein concentration.[1]
-
Data Presentation and Interpretation
Quantitative Method Performance
The following table summarizes typical performance characteristics for different SAM quantification methods.
| Method | Parameter | Value | Reference |
| LC-MS/MS | Limit of Detection (LOD) | 1 - 10 nmol/L | [4][6][14] |
| Lower Limit of Quantification (LLOQ) | 3 - 20 nmol/L | [4][6][14] | |
| Linearity Range | 8 - 1024 nmol/L | [14] | |
| ELISA | Detection Sensitivity Limit | ~0.625 nM (0.25 ng/mL) | [2][16] |
| Detection Range | 12.35 - 1000 ng/mL | [9][15] |
Reported SAM/SAH Ratios in Cell Lines
The SAM/SAH ratio, or methylation potential, can vary significantly between different cell lines.
| Cell Line | Condition | SAM/SAH Ratio (Approx.) | Reference |
| HepG2 | Normoxia | 53.4 | [17] |
| SK-HEP-1 | Normoxia | 21.1 | [17] |
| MCF-7 | Normoxia | 14.4 | [17] |
| HEK-293 | Normoxia | 7.1 | [17] |
| HeLa | Normoxia | 6.6 | [17] |
| LNCaP | - | 1.2 | [18] |
| PC-3 | - | 0.4 | [18] |
Troubleshooting
Inconsistent or unexpected results can arise from multiple factors, including sample stability, reagent quality, and assay execution.
Caption: A decision tree for troubleshooting common issues in SAM quantification.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (SAM) ELISA Kit [cellbiolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of this compound and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of this compound and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. biomatik.com [biomatik.com]
- 10. researchgate.net [researchgate.net]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Plasma this compound and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates this compound and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SAM ELISA kit [antibodies-online.com]
- 16. This compound (SAM) ELISA Kit - 2BScientific [2bscientific.com]
- 17. karger.com [karger.com]
- 18. mendelnet.cz [mendelnet.cz]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for S-Adenosylmethionine (SAM) Enzymatic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Adenosylmethionine (SAM), also known as AdoMet, is a universal methyl donor and a critical molecule in numerous biological processes.[1] It participates in the methylation of DNA, RNA, proteins, and lipids, thereby playing a fundamental role in gene expression, signal transduction, and metabolism.[1] Aberrant SAM levels have been implicated in various diseases, including cancer, liver disease, and neurological disorders, making the accurate quantification of SAM and the activity of SAM-dependent enzymes crucial for research and drug development.[1]
This document provides detailed protocols and application notes for the enzymatic determination of SAM, focusing on a widely used enzyme-coupled colorimetric assay. Additionally, it offers an overview of other common methods for SAM quantification to guide researchers in selecting the most appropriate technique for their needs.
Signaling Pathway Involving this compound
The "Methionine Cycle" or "One-Carbon Metabolism" is a central metabolic pathway where SAM is synthesized and utilized. Methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group to a substrate in a reaction catalyzed by a methyltransferase (MT), producing S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH). Homocysteine can then be remethylated to regenerate methionine, completing the cycle.
Caption: The Methionine Cycle illustrating the synthesis and utilization of this compound.
Experimental Protocols
Enzyme-Coupled Colorimetric Assay for SAM-Dependent Methyltransferase Activity
This protocol describes a continuous, enzyme-coupled assay to monitor the activity of any purified SAM-dependent methyltransferase. The principle of this assay is based on the detection of hydrogen peroxide (H₂O₂) produced in a series of coupled enzymatic reactions that follow the formation of SAH.
Assay Principle:
-
A SAM-dependent methyltransferase transfers a methyl group from SAM to its substrate, producing SAH.
-
The generated SAH is rapidly converted to S-ribosylhomocysteine and adenine (B156593) by SAH nucleosidase. This step is crucial to prevent feedback inhibition by SAH.
-
Adenine is then deaminated to hypoxanthine (B114508) by adenine deaminase.
-
Hypoxanthine is oxidized to uric acid and H₂O₂.
-
The rate of H₂O₂ production is measured colorimetrically.
Caption: Experimental workflow for the enzyme-coupled colorimetric SAM assay.
Materials:
-
Purified SAM-dependent methyltransferase to be tested
-
Appropriate methyltransferase acceptor substrate
-
This compound (SAM) solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Coupling Enzyme Mix (containing SAH nucleosidase, adenine deaminase, and subsequent enzymes to produce a detectable signal)
-
Colorimetric Reagent (e.g., 3,5-dichloro-2-hydroxybenzenesulfonic acid - DHBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 510 nm in kinetic mode at 37°C
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents, except the enzymes, to room temperature before use.
-
Prepare a master mix containing the assay buffer, coupling enzyme mix, colorimetric reagent, and the methyltransferase acceptor substrate.
-
Prepare varying concentrations of the purified methyltransferase to be tested.
-
Prepare a solution of SAM. The concentration will depend on the Kₘ of the enzyme being tested.
-
-
Assay Protocol:
-
Set up the 96-well plate. It is recommended to perform all assays in triplicate. Include the following controls:
-
No-enzyme control: Contains all components except the methyltransferase.
-
No-substrate control: Contains all components except the methyl acceptor substrate.
-
Positive control: Use a known amount of SAH instead of the methyltransferase and SAM to ensure the coupling enzymes are active.
-
-
Add 5 µL of your SAM methyltransferase samples or controls to the appropriate wells of the 96-well plate.
-
Add the master mix to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the SAM solution to each well. The final volume should be consistent across all wells (e.g., 115 µL).
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the increase in absorbance at 510 nm every 10-30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Subtract the rate of the no-enzyme control (background) from the rates of all other wells.
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
The rate of the reaction can be determined using the extinction coefficient of the chromophore produced.
-
One unit of methyltransferase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute at 37°C.
-
Data Presentation: Comparison of SAM Quantification Methods
Several methods are available for the quantification of SAM, each with its own advantages and limitations. The choice of method depends on the specific research question, sample type, required sensitivity, and available instrumentation.
| Method | Principle | Detection Limit | Linear Range | Sample Types | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[2][3] | 5 nM[4] | 12.5–5000 nmol/L[2][3] | Plasma, urine, cells, tissues.[2][4] | High sensitivity and specificity, can simultaneously measure SAH.[2][4] | Requires expensive equipment, complex sample preparation. |
| Enzyme-Coupled Colorimetric/Fluorometric Assay | Enzymatic conversion of SAH to a detectable product.[5] | ~0.013 µmol/min/mL of MT activity | Varies by kit | Purified enzymes, cell lysates. | Continuous monitoring, high-throughput compatible, no radioactive materials.[5] | Indirect measurement, potential for interference from sample components. |
| ELISA | Competitive immunoassay using an anti-SAM antibody.[6] | 0.625 nM[6] | 0-40 nM[6] | Plasma, serum, lysates.[6] | High-throughput, relatively simple protocol. | Potential for cross-reactivity, may require sample dilution and IgG removal.[6] |
| Radioactive Assay | Measures the incorporation of a radiolabeled methyl group from [³H]-SAM into a substrate.[5][7] | Picomole range | Varies | Purified enzymes, cell lysates. | High sensitivity. | Requires handling of radioactive materials, discontinuous assay.[5] |
| Capillary Electrophoresis (CZE) | Separation based on charge and size in a capillary.[8] | 0.5 µg[8] | 10–200 µg/mL[8] | Dietary supplements.[8] | Simple, reliable for specific sample types. | Lower sensitivity compared to LC-MS/MS, not suitable for complex biological matrices. |
Conclusion
The accurate determination of this compound levels and the activity of SAM-dependent enzymes is essential for advancing our understanding of cellular regulation and for the development of novel therapeutics. The enzyme-coupled colorimetric assay presented here offers a robust, continuous, and non-radioactive method suitable for high-throughput screening and detailed kinetic analysis. For absolute quantification in complex biological samples, LC-MS/MS remains the gold standard due to its superior sensitivity and specificity. Researchers should carefully consider the specific requirements of their study to select the most appropriate assay methodology.
References
- 1. info2.gbiosciences.com [info2.gbiosciences.com]
- 2. Quantitation of this compound and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of this compound and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Analysis of this compound and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
- 5. Assays for this compound (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Methods for studying the radical SAM enzymes in diphthamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for S-Adenosylmethionine (SAM) Methyltransferase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the principles and methodologies for measuring the activity of S-Adenosylmethionine (SAM)-dependent methyltransferases. Detailed protocols for commonly used non-radioactive assays are included to guide researchers in setting up and performing these experiments.
Introduction to Methyltransferase Activity Assays
This compound (SAM)-dependent methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from SAM to a variety of substrates, including proteins, nucleic acids, and small molecules.[1][2][3] This methylation event is a critical post-translational or post-transcriptional modification that plays a fundamental role in the regulation of numerous biological processes such as gene expression, signal transduction, and biosynthesis.[1][3][4] Dysregulation of methyltransferase activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, making these enzymes attractive targets for drug discovery.[5][6][7]
The universal product of all SAM-dependent methylation reactions is S-adenosylhomocysteine (SAH).[5][6][8] Most modern methyltransferase assays are designed to quantify the amount of SAH produced, which is directly proportional to the enzyme's activity.[5][6][8] This can be achieved through various detection methods, including luminescence, fluorescence, and colorimetric assays. These methods offer non-radioactive, sensitive, and high-throughput-compatible alternatives to traditional radiolabeling techniques.[1][2][4][9][10]
General Methyltransferase Reaction
The fundamental reaction catalyzed by SAM-dependent methyltransferases is the transfer of a methyl group from SAM to a substrate, yielding a methylated substrate and SAH.
General reaction catalyzed by a methyltransferase.
Application Notes: Assay Methodologies
Several assay formats are available to measure methyltransferase activity, each with its own advantages and considerations. The choice of assay often depends on the specific research needs, such as throughput requirements, sensitivity, and the nature of the methyltransferase and its substrate.
Bioluminescence-Based Assays (e.g., MTase-Glo™)
Principle: Bioluminescence-based assays are highly sensitive and are well-suited for high-throughput screening (HTS).[5][6][8] The MTase-Glo™ Methyltransferase Assay is a universal system that quantifies the amount of SAH produced in a methyltransferase reaction.[5][8][11] The assay involves two steps: first, the SAH is converted to ADP, and then the ADP is converted to ATP. This newly synthesized ATP is then detected using a luciferase/luciferin reaction, where the amount of light produced is directly proportional to the SAH concentration, and thus to the methyltransferase activity.[5][8] This assay format is compatible with a wide range of methyltransferases, including those acting on proteins, DNA, and RNA, and can be used with various substrates like peptides, full-length proteins, and nucleosomes.[5][8][11]
Workflow for the MTase-Glo™ bioluminescent assay.
Fluorescence-Based Assays
Fluorescence-based assays offer another sensitive and continuous method for monitoring methyltransferase activity. These assays can be categorized into several types based on their detection principle.
a) Coupled-Enzyme Assays (e.g., SAMfluoro): These assays utilize a series of coupled enzymatic reactions to convert SAH into a fluorescent product.[2][3][12] In a typical workflow, SAH is first hydrolyzed to S-ribosylhomocysteine and adenine (B156593) by SAH nucleosidase.[2][3][12] The adenine is then converted to hypoxanthine, which in turn is oxidized to produce hydrogen peroxide (H2O2).[2][3][12] The H2O2 is then used to oxidize a non-fluorescent substrate (like 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) into a highly fluorescent product (resorufin).[2][3][12] The rate of fluorescence increase is proportional to the methyltransferase activity. This continuous format is ideal for kinetic studies.[2][3]
Workflow for a coupled-enzyme fluorescence assay.
b) TR-FRET Bridge-It® Assay: This assay is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It utilizes a DNA-binding protein (MetJ) whose affinity for its specific DNA binding site is significantly increased in the presence of SAM. The DNA binding site is split into two "half-sites," each labeled with a different fluorophore (e.g., fluorescein (B123965) and Oyster® 645). When SAM is present, the MetJ protein brings the two DNA half-sites into close proximity, resulting in an increase in the FRET signal. This assay can be adapted to measure SAH by converting it to SAM.
Colorimetric Assays
Colorimetric assays provide a straightforward method for detecting methyltransferase activity and are generally suitable for laboratories without access to specialized fluorescence or luminescence plate readers. Similar to the coupled-enzyme fluorescence assays, these assays link the production of SAH to the generation of hydrogen peroxide (H2O2).[1][13] The H2O2 is then detected using a colorimetric probe, such as 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS), which results in a change in absorbance that can be measured using a standard spectrophotometer or plate reader.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for various methyltransferase assays and inhibitors, providing a basis for comparison and experimental design.
Table 1: Performance of Different Methyltransferase Assay Kits
| Assay Type | Product Name | Detection Method | Sensitivity | Z'-factor | Reference |
| Bioluminescent | MTase-Glo™ | Luminescence | 20–30 nM of SAH | > 0.7 | [5][9] |
| Fluorescent | SAMfluoro™ | Fluorescence | Detection range: 0-50µM of Resorufin | Not specified | [12] |
| Fluorescent | Bridge-It® SAM Assay | TR-FRET | 0.5 µM SAM | Not specified | [14] |
| Colorimetric | SAM510™ | Colorimetric (Absorbance at 510 nm) | 0.013–0.133 µmol/min/mL | Not specified | [1][15] |
| Radioactive | Filter-binding assay | Radioactivity | High | > 0.8 | [16][17] |
Table 2: Example Michaelis-Menten Kinetic Parameters for Methyltransferases
| Enzyme | Substrate | Km | kcat | Reference |
| Tk Trm10 | tRNA-G | 0.18 ± 0.04 µM | - | [18] |
| Tk Trm10 | tRNA-A | 0.25 ± 0.04 µM | - | [18] |
| Tk Trm10 | SAM (with tRNA-G) | 3-6 µM | - | [18] |
| DNMT1 | DNA | - | - | [19] |
| SET7/9 | FoxO3 peptide | - | - | [20] |
Note: Complete kinetic parameters (kcat) were not always available in the provided search results.
Table 3: IC50 Values of Selected Methyltransferase Inhibitors
| Inhibitor | Target Enzyme | IC50 | Assay Condition/Cell Line | Reference |
| SAH | DNMT1 | 0.26 µM | Enzymatic assay | [21] |
| Glyburide | DNMT1 | 55.85 µM | Enzymatic assay | [21] |
| Panobinostat | DNMT1 | 76.78 µM | Enzymatic assay | [21] |
| Theaflavin | DNMT1 | 85.33 µM | Enzymatic assay | [21] |
| Lomeguatrib | 6-O-methylguanine-DNA methyltransferase | 3.0, 9.0 nM | - | [22] |
| o6-Benzylguanine | 6-O-methylguanine-DNA methyltransferase | 39.0, 180.0, 620.0, 2600.0 nM | - | [22] |
| EPZ-6438 | EZH2 | 9 nM | WSU-DLCL2 cells | [23] |
| OTS186935 | SUV39H2 | 1.04 µM | SK-UT-1 cells | [24] |
| Olaparib | PARP | 11.1 µM | SK-UT-1 cells | [24] |
Experimental Protocols
Protocol 1: MTase-Glo™ Methyltransferase Assay
This protocol is adapted for a 384-well plate format and is based on the Promega MTase-Glo™ technical manual.[5][25][26]
Materials:
-
MTase-Glo™ Methyltransferase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Methyltransferase enzyme and its specific substrate
-
SAM (this compound)
-
Reaction buffer appropriate for the methyltransferase
-
Plate-reading luminometer
Procedure:
-
Methyltransferase Reaction Setup:
-
Prepare the methyltransferase reaction mix containing the reaction buffer, substrate, SAM, and the methyltransferase enzyme. The final volume for this step is typically 4 µL.
-
For inhibitor studies, pre-incubate the enzyme with the compound before adding the substrate and SAM.
-
Dispense 4 µL of the reaction mix into the wells of a 384-well plate.
-
Include control reactions: a "no enzyme" control to determine background signal and a "no inhibitor" control for 100% activity.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the methyltransferase (e.g., 37°C) for a predetermined time (e.g., 60 minutes).[26] The incubation time should be within the linear range of the reaction.
-
-
SAH Detection:
-
Thaw the MTase-Glo™ Reagent and MTase-Glo™ Detection Solution at room temperature.
-
Add 1 µL of MTase-Glo™ Reagent to each well.
-
Mix the plate gently and incubate at room temperature for 30 minutes.[26]
-
-
Luminescence Generation:
-
Add 5 µL of MTase-Glo™ Detection Solution to each well.
-
Mix the plate and incubate at room temperature for another 30 minutes.[26]
-
-
Data Acquisition:
-
Data Analysis:
Protocol 2: Generic Fluorescence-Based Coupled-Enzyme Assay
This protocol is a general guideline for a continuous, fluorescence-based methyltransferase assay.
Materials:
-
Purified methyltransferase and its substrate
-
SAM
-
SAH nucleosidase
-
Adenine deaminase
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., ADHP)
-
Reaction buffer
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader with appropriate filters (e.g., Ex: 530-540 nm, Em: 585-595 nm for resorufin)[3][12]
Procedure:
-
Prepare Reagent Mix:
-
Prepare a master mix containing the reaction buffer, SAH nucleosidase, adenine deaminase, HRP, and the fluorescent probe.
-
-
Reaction Setup:
-
In the wells of the microplate, add the substrate and SAM.
-
Add the reagent master mix to each well.
-
To initiate the reaction, add the methyltransferase enzyme. The final reaction volume will depend on the plate format.
-
Include appropriate controls (e.g., no methyltransferase, no SAM).
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
Subtract the rate of the "no enzyme" control from the rates of the experimental wells.
-
The reaction rates can be used to determine enzyme kinetics (Km, kcat) or inhibitor potency (IC50).
-
Concluding Remarks
The choice of a suitable this compound methyltransferase activity assay is crucial for advancing research and drug discovery in epigenetics and other fields. Luminescence-based assays like MTase-Glo™ are ideal for high-throughput screening due to their sensitivity and simple "add-and-read" format.[5][6][8] Fluorescence-based coupled-enzyme assays provide a continuous readout, making them well-suited for detailed kinetic analysis and mechanism of action studies.[2][3][27] By understanding the principles and following the detailed protocols outlined in these application notes, researchers can effectively measure methyltransferase activity and identify novel modulators of this important class of enzymes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Fluorescent SAM Methyltransferase Assay | SAMfluoro: SAM Methyltransferase Assay [gbiosciences.com]
- 3. caymanchem.com [caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. promega.com [promega.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. A Sensitive Luminescent Assay for the Histone Methyltransferase NSD1 and Other SAM-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTase-Glo™ Methyltransferase Assay [promega.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Assays for this compound (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTase-Glo Methyltransferase Assay Protocol [promega.com]
- 12. protocols.io [protocols.io]
- 13. sambomed.co.kr [sambomed.co.kr]
- 14. mediomics.com [mediomics.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 6-O-methylguanine-DNA methyltransferase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthetic lethality from the combination of a histone methyltransferase SUV39H2 inhibitor and a poly (ADP-ribose) polymerase inhibitor for uterine leiomyosarcoma | springermedizin.de [springermedizin.de]
- 25. promega.com [promega.com]
- 26. MTase-Glo methyltransferase assay [bio-protocol.org]
- 27. A coupled fluorescent assay for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro S-Adenosylmethionine (SAM) Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylmethionine (SAM) is a universal biological methyl group donor, second only to ATP in the variety of metabolic reactions in which it participates.[1] It plays a pivotal role in the methylation of DNA, proteins, lipids, and other small molecules, making it fundamental to epigenetic regulation, cellular signaling, and biosynthesis.[1][2] However, SAM is notoriously unstable in aqueous solutions, particularly under physiological conditions (neutral to alkaline pH and elevated temperatures).[3][4] Its degradation can lead to decreased enzymatic activity in in vitro assays and an overestimation of kinetic parameters.[5] Therefore, rigorous in vitro stability testing is crucial for accurate experimental design, data interpretation, and the development of SAM-based therapeutics. This document provides detailed protocols and data for assessing the stability of SAM in vitro.
Factors Influencing SAM Stability
The stability of SAM in aqueous solutions is primarily affected by three main factors:
-
pH: SAM is most stable in acidic conditions (pH 3.0-5.0).[5] As the pH increases towards neutral and alkaline conditions, the rate of degradation accelerates significantly.[5][6]
-
Temperature: Higher temperatures increase the rate of chemical degradation.[6] For optimal stability, aqueous solutions should be stored frozen (-20°C or -80°C).[6][7]
-
Buffer Components: Certain nucleophiles present in buffer systems can react with SAM, accelerating its degradation. If instability is suspected, switching to a different buffer system is recommended.[6]
Degradation Pathways of this compound
SAM primarily degrades via two non-enzymatic pathways in aqueous solutions:
-
Cleavage: This is the main degradation route under physiological conditions.[3] It involves the cleavage of the bond between the sulfur atom and the ribose moiety, yielding 5'-methylthioadenosine (MTA) and homoserine lactone.[6][8]
-
Hydrolysis & Epimerization: Hydrolysis can occur at the glycosidic bond, releasing adenine.[8] Additionally, the biologically active (S,S) form of SAM can epimerize at the sulfonium (B1226848) center to the inactive (R,S) form, which can complicate kinetic analyses.[5][9]
Figure 1. Primary degradation pathways of SAM in aqueous solutions.
Experimental Workflow for Stability Testing
A typical workflow for assessing SAM stability involves incubating a SAM solution under defined conditions, collecting samples at various time points, quenching the degradation, and quantifying the remaining SAM and its degradation products using an appropriate analytical method, such as HPLC.
Figure 2. General experimental workflow for in vitro SAM stability testing.
Protocols
Protocol 1: General In Vitro SAM Stability Assay
This protocol outlines a general method for determining the stability of SAM in a specific buffer solution over time.
Materials:
-
This compound (high purity powder)
-
Test Buffer (e.g., Phosphate, TRIS, HEPES at desired pH)
-
Quenching Solution (e.g., 1 M Perchloric Acid or 0.1 M Hydrochloric Acid)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of SAM Stock Solution: Prepare a concentrated stock solution of SAM (e.g., 10 mM) in an acidic solution (e.g., 20 mM HCl) to ensure initial stability.[5] Determine the precise concentration spectrophotometrically (A257 nm).[5] Store in single-use aliquots at -80°C.
-
Incubation:
-
Pre-warm the test buffer to the desired experimental temperature (e.g., 37°C).
-
Initiate the experiment (t=0) by diluting the SAM stock solution into the pre-warmed test buffer to the final desired concentration (e.g., 100 µM).
-
Incubate the solution in a temperature-controlled water bath or incubator.
-
-
Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately mix the aliquot with an equal volume of ice-cold Quenching Solution to stop the degradation.
-
-
Sample Storage: Store the quenched samples at -80°C until analysis.
-
Analysis: Analyze the samples for the concentration of SAM and its degradation products (e.g., MTA) using a validated analytical method like HPLC-UV or LC-MS/MS (see Protocol 2).
-
Data Analysis: Plot the concentration of SAM versus time. Determine the degradation kinetics (e.g., first-order rate constant, k) and calculate the half-life (t½ = 0.693/k).
Protocol 2: Analysis of SAM by Reverse-Phase HPLC
This protocol provides a standard method for quantifying SAM using HPLC with UV detection.
Instrumentation and Reagents:
-
HPLC System: With a UV detector capable of monitoring at 257 nm.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[10]
-
Mobile Phase A: 0.05 M Ammonium Acetate or 0.1% Formic Acid in water.[6][10]
-
Mobile Phase B: Methanol.[6]
-
Standards: Pure SAM and MTA for calibration curves.
Procedure:
-
Calibration Curve: Prepare a series of SAM and MTA standards of known concentrations in the quenching solution. Inject these standards to generate a calibration curve by plotting peak area against concentration.
-
Chromatographic Conditions:
-
Flow Rate: 0.75 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.[10]
-
Detection Wavelength: 257 nm.
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B is typically used to achieve separation of SAM from its degradation products and buffer components. An example gradient could be:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-17 min: 50% to 5% B
-
17-20 min: 5% B (re-equilibration)
-
-
-
Sample Analysis: Inject the quenched samples from Protocol 1 onto the HPLC system.
-
Quantification: Identify the peaks for SAM and MTA based on their retention times compared to the standards. Quantify their concentrations in the samples using the calibration curve.
Quantitative Data Summary
The stability of SAM is highly dependent on the experimental conditions. The following tables summarize representative data on SAM degradation.
Table 1: Effect of pH and Temperature on SAM Half-Life (t½)
| pH | Temperature (°C) | Approximate Half-Life (hours) |
| 3.0 - 5.0 | 25 | Very Stable (>100 hours)[5][11] |
| 7.5 | 37 | 16 - 42[6] |
| 8.0 | 30 | ~16[8] |
| 8.2 | 30 | < 48[8] |
Table 2: Percentage of SAM Remaining Under Incubation Conditions
| Incubation Conditions | Time (days) | % SAM Remaining (Approx.) | Reference |
| Aqueous Solution @ 38°C | 7 | 52% | [7] |
| Aqueous Solution @ 38°C | 14 | 32% | [7][9] |
| Lyophilized with Trehalose @ 37°C | 50 | 65% | [11] |
Troubleshooting and Considerations
-
Rapid Degradation: If SAM degrades faster than expected, verify the pH of the final reaction mixture, as it is the most critical factor.[6] Ensure the temperature is accurately controlled.
-
Unexpected HPLC Peaks: New peaks appearing over time are likely degradation products like MTA, adenine, or homoserine lactone.[6] Use standards to confirm their identity.
-
Stock Solution Stability: Always prepare SAM stock solutions in an acidic buffer and store them as single-use aliquots at -80°C to prevent degradation from freeze-thaw cycles.[5]
-
Biological Activity: Commercially available SAM is a mix of (S,S) and (R,S) diastereoisomers. Only the (S,S) form is biologically active.[5] Degradation conditions can affect this ratio, which can be a critical consideration for enzyme kinetic studies.[7]
References
- 1. Biochemical Pathways of this compound - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Rethinking the bioavailability and cellular transport properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rethinking the bioavailability and cellular transport properties of this compound [cell-stress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of chemical and diastereoisomeric stability of this compound in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of this compound and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
- 11. researchgate.net [researchgate.net]
S-Adenosylmethionine (SAM) Sample Preparation for Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM), a crucial metabolite, serves as the primary methyl group donor in numerous essential biological reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2][3] The ratio of SAM to its demethylated product, S-adenosylhomocysteine (B1680485) (SAH), is a critical indicator of a cell's methylation capacity.[3][4] Dysregulation of SAM levels has been implicated in a variety of diseases, making its accurate quantification in biological samples essential for both basic research and clinical drug development.[2][3][5]
This document provides detailed application notes and protocols for the sample preparation of this compound for mass spectrometry analysis from various biological matrices. The methodologies described are designed to ensure the stability and accurate quantification of this labile metabolite.
Signaling Pathway of this compound Metabolism
This compound is a key intermediate in the methionine cycle. Methionine is converted to SAM by the enzyme methionine adenosyltransferase (MAT). Following the donation of its methyl group in transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH).[3][6] SAH is then hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase.[3] Homocysteine can be remethylated to methionine to complete the cycle.[3]
Experimental Workflow for SAM Detection
The general workflow for the quantification of SAM by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) involves several key steps from sample collection to data analysis. A critical aspect is the immediate stabilization of SAM to prevent its degradation.[2][4][7]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound and S-Adenosylhomocysteine using LC-MS/MS.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| SAM | 399.0 | 250.1 | d3-SAM | 402.0 | 250.1 |
| SAH | 385.1 | 136.2 | d5-SAH | 390.0 | 137.2 |
Data compiled from multiple sources.[5][8][9]
Table 2: Method Performance Characteristics
| Parameter | This compound (SAM) | S-Adenosylhomocysteine (SAH) | Reference |
| Linearity Range | 8 - 1024 nmol/L | 16 - 1024 nmol/L | [5] |
| 12.5 - 5000 nmol/L | 12.5 - 5000 nmol/L | [8] | |
| Limit of Detection (LOD) | 5 nM | 1 nM | [2] |
| 10 nmol/L | 2.5 nmol/L | [1] | |
| Limit of Quantification (LOQ) | 8 nmol/L | 16 nmol/L | [5] |
| 10 nM | 3 nM | [2] | |
| 2.0 nmol/L | 1.0 nmol/L | [10] | |
| 0.5 nmol/L | 0.7 nmol/L | [11] | |
| Intra-assay Precision (%CV) | 4.2% | 6.7% | [10] |
| <9% | <9% | [4] | |
| 3.3% | 3.9% | [11] | |
| Inter-assay Precision (%CV) | 3.9% | 8.3% | [10] |
| <13% | <13% | [4] | |
| 10.1% | 8.3% | [11] | |
| Extraction Recovery | 99.2 - 104.6% | 92.7 - 103.5% | [5] |
| ~50% (Acidic Methanol) | ~50% (Acidic Methanol) | [2] | |
| 94.5% | 96.8% | [10] | |
| 100.0% | 101.7% | [11] |
Experimental Protocols
Protocol 1: SAM Extraction from Plasma
This protocol is adapted from several published methods and utilizes protein precipitation, a common and effective technique for sample cleanup.[5][8][9][12]
Materials:
-
Human EDTA plasma samples
-
Internal standard solution (e.g., d3-SAM and d5-SAH in 0.1% formic acid)
-
Ice-cold acetone (B3395972) or methanol (B129727)
-
0.1% Formic acid in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 4°C)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 200 µL of plasma sample.
-
Spike the sample with 50 µL of the internal standard solution.
-
Vortex for 5 minutes and incubate at 4°C for 10 minutes.
-
Add 550 µL of ice-cold acetone to precipitate proteins.
-
Vortex for 10 minutes and incubate at 4°C for an additional 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Alternative Simple Protein Precipitation:
-
Combine 20 µL of plasma with 180 µL of internal standard solution (containing heavy isotope-labeled standards in mobile phase A).[8][9][12]
-
Filter by ultracentrifugation through a 10 kd MW cutoff membrane.[8][9][12]
Note on Stability: SAM is unstable under neutral and alkaline conditions.[2] Immediate acidification of plasma samples with acetic acid can prevent degradation.[10]
Protocol 2: SAM Extraction from Tissues
This protocol describes a method for extracting SAM from tissue samples, emphasizing the critical need for rapid processing to prevent post-mortem changes.[4][13]
Materials:
-
Tissue samples (e.g., mouse liver)
-
Liquid nitrogen
-
Ice-cold 0.4 M perchloric acid (PCA)
-
Homogenizer
-
Centrifuge (capable of 4°C)
Procedure:
-
Immediately after collection, flash-freeze the tissue sample in liquid nitrogen to quench metabolic activity.[14]
-
Pulverize the frozen tissue under liquid nitrogen.
-
Weigh the frozen tissue powder and homogenize in 10 volumes of ice-cold 0.4 M PCA. The acidic PCA solution helps to denature enzymes and stabilize SAM.[15]
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
Critical Consideration: Pre-analytical steps are crucial for obtaining valid data for SAM in tissues. The SAM/SAH ratio can drop significantly within minutes of tissue collection at room temperature or even at 4°C.[4][13]
Protocol 3: SAM Extraction from Cultured Cells
This protocol outlines a method for extracting SAM from adherent cell cultures.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), 37°C
-
Liquid nitrogen (optional, but recommended for rapid quenching)
-
Ice-cold extraction solvent (e.g., methanol with 1M acetic acid, 80:20 v/v)[16]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C)
Procedure:
-
Remove the culture medium from the cells.
-
Quickly wash the cells twice with 37°C PBS to remove any remaining medium.
-
To rapidly quench metabolism, snap freeze the cells by adding liquid nitrogen directly to the culture dish.[17]
-
Before the liquid nitrogen completely evaporates, add the ice-cold extraction solvent to the dish.
-
Incubate on ice for at least 3 minutes, ensuring the entire surface is covered.
-
Using a cell scraper, scrape the cells into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Perform three freeze-thaw cycles using liquid nitrogen and an ice bath, vortexing between each cycle to ensure complete cell lysis.[16]
-
Centrifuge the lysate at high speed (e.g., 9,000 x g) for 5 minutes at 4°C.[16]
-
Collect the supernatant for LC-MS/MS analysis.
Derivatization
While direct analysis of SAM is common, derivatization can be employed to enhance detection sensitivity, particularly for methods other than mass spectrometry. One method involves the conversion of SAM and SAH to 1,N6-ethanoderivatives by reacting with chloroacetaldehyde.[18] However, for LC-MS/MS, derivatization is often not necessary due to the high sensitivity and selectivity of the technique.[10]
Conclusion
The accurate quantification of this compound is achievable with careful attention to sample handling and preparation. The protocols provided herein offer robust methods for the extraction of SAM from plasma, tissues, and cells for subsequent mass spectrometric analysis. The key to successful analysis lies in the rapid quenching of metabolic activity and the stabilization of this labile molecule, typically through acidification. The use of stable isotope-labeled internal standards is highly recommended for the most accurate and precise quantification.
References
- 1. Quantitative analysis of this compound and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of this compound and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates this compound and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitation of this compound and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of this compound and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Stable-isotope dilution liquid chromatography-electrospray injection tandem mass spectrometry method for fast, selective measurement of this compound and S-adenosylhomocysteine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of this compound and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid analysis of this compound (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. mendelnet.cz [mendelnet.cz]
- 17. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of S-Adenosylmethionine: An Application Note and Protocol Guide
Introduction
S-Adenosylmethionine (SAMe) is a naturally occurring compound and a crucial methyl donor in numerous biological reactions, including the synthesis of DNA, proteins, and neurotransmitters. Its therapeutic potential in conditions such as depression, osteoarthritis, and liver disease has led to its widespread use as a dietary supplement and pharmaceutical agent. Accurate and robust analytical methods are therefore essential for the quality control of SAMe in pharmaceutical formulations and for its quantification in biological matrices during research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of SAMe. This document provides detailed application notes and protocols for the analysis of this compound using various HPLC methods, tailored for researchers, scientists, and drug development professionals.
Analytical Approaches
Several HPLC-based methods have been developed for the determination of SAMe, each with its own advantages depending on the sample matrix and analytical requirements. The most common approaches include:
-
Reversed-Phase HPLC (RP-HPLC): Often used with ion-pairing agents to enhance the retention of the highly polar SAMe molecule on a nonpolar stationary phase.
-
Ion-Pair HPLC: This technique is a subset of RP-HPLC that utilizes ion-pairing reagents in the mobile phase to form neutral complexes with charged analytes like SAMe, thereby increasing their retention on reversed-phase columns.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the analysis of SAMe in complex biological samples at low concentrations.
Quantitative Data Summary
The following table summarizes the quantitative data from various HPLC methods for this compound analysis, providing a comparative overview of their performance characteristics.
| Method Type | Column | Mobile Phase | Detection | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | Discovery C18 (2.1 mm x 15 cm, 5 µm) | Isocratic elution with anionic surface active agents | UV | 20-100 µg/mL | 0.49 mmol/mL | Not Specified | [1][2][3] |
| Ion-Pair LC | Reversed-phase C8 | Gradient with phosphate (B84403) buffer, sodium octanesulfonate, and acetonitrile (B52724) | UV (257 nm) | 75-375 µg/mL | Not Specified | Not Specified | [4][5] |
| Ion-Pair LC | YMC-Pack Pro-C18 (150 mm x 4.6 mm, 3 µm) | Gradient of citric acid, sodium dihydrogen orthophosphate, sodium lauryl sulphate, and acetonitrile | UV (254 nm) | Not Specified | Not Specified | Not Specified | [6] |
| LC-MS/MS | EA:faast column (250 mm x 2.0 mm) | Binary gradient | ESI-MS/MS | 12.5-5000 nmol/L | Not Specified | Not Specified | [7] |
| LC-MS/MS | Hypercarb column (30 mm x 2.1 mm, 3 µm) | Not Specified | MS/MS | Not Specified | 2-10 nmol/L | Not Specified | [8] |
| HPLC-FL | C18 column | Isocratic with micromolecule ion-pairing agent | Fluorescence | 0.5-60 µmol/L | 0.006 µmol/L | 0.02 µmol/L | [9] |
Experimental Protocols
This section provides detailed methodologies for three distinct HPLC-based analyses of this compound.
Protocol 1: Reversed-Phase HPLC with UV Detection for Pharmaceutical Formulations
This protocol is adapted from a validated method for the analysis of SAMe in pharmaceutical preparations.[1][2][3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Discovery C18, 2.1 mm x 15 cm, 5 µm particle size.[1][2][3]
-
Mobile Phase: An isocratic mobile phase containing an anionic surface-active agent (e.g., sodium octanesulfonate) in a suitable buffer (e.g., phosphate buffer). The exact concentration of the ion-pairing agent should be optimized to achieve desired retention and separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm.[10]
-
Column Temperature: Ambient.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 20-100 µg/mL).[1][2][3]
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of SAMe and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 20 µL) of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area of SAMe.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of SAMe in the sample solution from the calibration curve.
Protocol 2: Ion-Pair Liquid Chromatography for Stability-Indicating Analysis
This protocol is based on a stability-indicating gradient RP-LC method for SAMe in active pharmaceutical ingredients.[6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV or PDA detector.
-
Column: YMC-Pack Pro-C18, 150 mm × 4.6 mm, 3 µm particle size.[6]
-
Mobile Phase:
-
Solvent A: A mixture of 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate dihydrate, 0.014 M sodium lauryl sulphate, and acetonitrile in a ratio of 75:25 v/v.[6]
-
Solvent B: A mixture of 0.004 M citric acid monohydrate, 0.003 M sodium dihydrogen orthophosphate dihydrate, 0.014 M sodium lauryl sulphate, and acetonitrile in a ratio of 20:80 v/v.[6]
-
-
Gradient Program: A suitable gradient program should be developed to separate SAMe from its process and degradation-related impurities.
-
Flow Rate: 1.5 mL/min.[6]
-
Detection Wavelength: 254 nm.[6]
-
Column Temperature: 35°C.
2. Preparation of Standard and Sample Solutions:
-
Diluent: Use Solvent A as the diluent.
-
Standard Solution: Prepare a 0.01 mg/mL solution of SAMe standard in the diluent.[6]
-
Sample Solution: Prepare a 1.0 mg/mL solution of the sample in the diluent.[6]
3. Analytical Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Run the gradient program and record the chromatograms.
-
Identify and quantify SAMe and any related impurities by comparing their retention times and peak areas with those of the standard.
Protocol 3: LC-MS/MS for the Analysis of SAMe in Biological Samples (Plasma)
This protocol outlines a method for the sensitive and selective quantification of SAMe in plasma using LC-MS/MS.[7]
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: EA:faast column, 250 mm × 2.0 mm.[7]
-
Mobile Phase: A binary gradient with a total run time of approximately 10 minutes. The specific composition of the mobile phase components (e.g., water with formic acid and methanol (B129727) or acetonitrile with formic acid) should be optimized for the specific column and instrument.
-
Flow Rate: 0.20 mL/min.[7]
-
Mass Spectrometry Conditions:
2. Sample Preparation:
-
Combine 20 µL of plasma sample with 180 µL of an internal standard solution (containing heavy isotope-labeled SAMe in mobile phase A).[7]
-
Perform protein precipitation and filtration by ultracentrifugation through a 10 kDa molecular weight cutoff membrane.[7]
-
Inject 3 µL of the filtrate into the LC-MS/MS system.[7]
3. Analytical Procedure:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Quantify SAMe by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of SAMe.
Visualizations
The following diagrams illustrate the typical workflows for sample preparation and HPLC analysis of this compound.
Caption: General sample preparation workflows for HPLC analysis of SAMe.
Caption: A schematic of the HPLC analysis workflow for SAMe.
References
- 1. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations. | Sigma-Aldrich [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Quantitation of this compound and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Reversed-phase ion-pair liquid chromatographic procedure for the simultaneous analysis of this compound, its metabolites and the natural polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and lipids. The demethylation of SAM produces S-Adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. The intracellular ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. Dysregulation of this ratio has been implicated in various pathological conditions, including cardiovascular diseases, neurological disorders, and cancer. Consequently, the accurate and sensitive quantification of SAM and SAH in biological matrices is crucial for both basic research and clinical drug development. This document provides a detailed protocol for the robust and reliable quantification of SAM and SAH in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound and S-Adenosylhomocysteine Metabolism
The metabolic pathway of SAM and SAH is central to the methionine cycle. Methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group in various transmethylation reactions, yielding SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH). Homocysteine can then be remethylated to methionine to complete the cycle. The concentration of SAH directly influences the activity of methyltransferases, thereby regulating global methylation patterns.[1]
The Methionine Cycle and its link to methylation reactions.
Experimental Workflow for SAM and SAH Analysis
The general workflow for the quantification of SAM and SAH by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
General experimental workflow for LC-MS/MS analysis of SAM and SAH.
Quantitative Data Summary
The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of SAM and SAH.
| Analyte | Linearity Range (nmol/L) | LLOQ (nmol/L) | LLOD (nmol/L) | Inter-day Accuracy (%) | Inter-day Imprecision (%) | Reference |
| SAM | 8 - 1024 | 8 | 1 | 96.7 - 103.9 | 8.1 - 9.1 | [2] |
| SAH | 16 - 1024 | 16 | 8 | 97.9 - 99.3 | 8.4 - 9.8 | [2] |
| SAM | 12.5 - 5000 | - | - | - | - | [3][4] |
| SAH | 12.5 - 5000 | - | - | - | - | [3][4] |
| SAM | 0 - 1000 | 10 | 5 | - | - | [5] |
| SAH | 0 - 1000 | 3 | 1 | - | - | [5] |
LLOQ: Lower Limit of Quantification, LLOD: Lower Limit of Detection
Detailed Experimental Protocols
Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 20 µL of plasma, add 180 µL of an internal standard solution (containing deuterated SAM and SAH, e.g., ²H₃-SAM and ²H₄-SAH) in an acidic mobile phase (e.g., 0.1% formic acid in water).[3][4]
-
Vortex the mixture thoroughly.
-
Filter the sample by ultracentrifugation through a 10 kDa molecular weight cutoff filter.[3][4]
-
Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Create cell pellets by centrifugation.
-
For extraction, add 600 µL of a cold extraction solvent (e.g., methanol (B129727) with 1M acetic acid in a 80:20 volume ratio) to the frozen cell pellets.[6]
-
Perform three freeze-thaw cycles using liquid nitrogen and an ice bath, with vortexing between each cycle, to ensure cell lysis.[6]
-
Centrifuge the lysate at 9000 x g for 5 minutes at 4°C.[6]
-
Collect the supernatant and transfer it to a clean tube.
-
The resulting supernatant can be directly injected or stored at -80°C.
c) Tissue Samples [7]
-
Excise tissues and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a cold 0.4 M perchloric acid solution.
-
Centrifuge the homogenate at 7000 x g for 10 minutes at 10°C.[7]
-
Take 30 µL of the supernatant and mix it with 10 µL of an internal standard solution (e.g., containing 50 µM of [²H₃]-SAM and 75 µM of [¹³C₅]-SAH).[7]
-
Adjust the pH of the sample to 5-7 with 2.5 M K₃PO₄ to precipitate potassium perchlorate.[7]
-
Incubate at 4°C for 15 minutes and then centrifuge to pellet the precipitate.
-
Inject the clear supernatant for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 column or a porous graphitic carbon column (e.g., Hypercarb) is recommended for good retention of the polar analytes SAM and SAH.[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute SAM and SAH.
-
Injection Volume: 3 - 10 µL
-
Column Temperature: 25 - 40°C
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Analysis and Quantification
Quantification is performed by constructing calibration curves using known concentrations of SAM and SAH standards. The peak area ratios of the analytes to their corresponding internal standards are plotted against the concentration. A linear regression with a 1/x weighting is often used to generate the calibration curve.[2]
Stability and Handling Considerations
-
SAM Instability: SAM is unstable under neutral and alkaline conditions.[5] Therefore, it is crucial to maintain acidic conditions during sample preparation and storage.
-
Sample Storage: Acidified plasma samples and tissue extracts should be stored at -80°C to ensure the stability of SAM and SAH.[5][7]
-
Preanalytical Steps: Preanalytical steps are critical for obtaining valid data. Delays in processing tissue samples after excision can lead to significant changes in the SAM/SAH ratio.[7] For instance, incubating liver tissue at room temperature for just 2 minutes can cause a substantial decrease in the SAM/SAH ratio.[7]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and S-Adenosylhomocysteine using LC-MS/MS. The described methods are sensitive, specific, and applicable to various biological matrices, making them invaluable tools for researchers and professionals in the fields of life sciences and drug development. Adherence to the detailed protocols, especially concerning sample handling and stability, is essential for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates this compound and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Plasma this compound and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitation of this compound and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mendelnet.cz [mendelnet.cz]
- 7. Determination of this compound and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Adenosylmethionine in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylmethionine (SAM), a naturally occurring molecule found in all living cells, is a critical regulator of gene expression.[1] It functions as the primary methyl group donor in a multitude of cellular reactions, including the methylation of DNA and histone proteins.[2][3] These epigenetic modifications play a pivotal role in controlling which genes are turned on or off, without altering the underlying DNA sequence.[4] Dysregulation of SAM levels and methylation patterns has been implicated in various diseases, including cancer, making it a molecule of significant interest for both basic research and therapeutic development.[5][6]
These application notes provide a comprehensive overview of the role of this compound (SAM) in gene expression analysis, detailed protocols for relevant experiments, and a summary of quantitative data from various studies.
The Role of SAM in Epigenetic Regulation
SAM-dependent methylation is a key mechanism of epigenetic control over gene expression. The two primary targets for this methylation are DNA and histone proteins.
-
DNA Methylation: DNA methyltransferases (DNMTs) utilize SAM to transfer a methyl group to cytosine bases, typically within CpG dinucleotides.[4] Methylation of CpG islands in gene promoter regions is generally associated with transcriptional repression or gene silencing.[7] This occurs by preventing the binding of transcription factors or by recruiting proteins that promote a condensed, inaccessible chromatin structure.[4]
-
Histone Methylation: Histone methyltransferases (HMTs) use SAM to methylate lysine (B10760008) and arginine residues on histone tails.[3][8] The effect of histone methylation on gene expression is context-dependent. For example, methylation of histone H3 at lysine 4 (H3K4) is generally associated with active transcription, while methylation of H3 at lysine 9 (H3K9) and H3 at lysine 27 (H3K27) is linked to gene silencing.[8][9]
The cellular "methylation potential" is often evaluated by the ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), which is an inhibitor of methyltransferases.[9][10] A higher SAM/SAH ratio is indicative of a greater capacity for methylation reactions.
Signaling Pathways and Logical Relationships
The influence of SAM on gene expression is mediated through a complex network of enzymes and pathways. The following diagrams illustrate these relationships.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of SAM on gene expression and related epigenetic modifications.
Table 1: Effect of SAM Treatment on Inflammatory Gene Expression in Macrophages
| SAM Concentration | TNF-α Expression Change (%) | IL-10 Expression Change (%) | Global DNA Methylation Change (%) |
| 500 µmol/L | -45% | +77% | +7% |
| 1000 µmol/L | -43% | +79% | Not significant |
Data extracted from a study on human monocytic THP-1 cells differentiated into macrophages and stimulated with LPS.[11]
Table 2: Gene Expression Changes in Cancer Cell Lines Following SAM Treatment
| Cell Line | SAM Concentration | Number of Upregulated Genes | Number of Downregulated Genes | Key Downregulated Pathways |
| HepG2 (Liver Cancer) | 200 µM | 3320 | 3342 | Cancer and Metastasis |
| SK-hep1 (Liver Cancer) | 200 µM | 2860 | 2689 | Cancer and Metastasis |
| MDA-MB-231 (Breast Cancer) | 200 µM | 231 | 245 | Positive Regulation of Cell-Substrate Adhesion |
| HT-29 (Colorectal Cancer) | 1 mmol/L | - | - | EMT-related genes (e.g., TGFB1) |
| SW480 (Colorectal Cancer) | 1 mmol/L | - | - | EMT-related genes (e.g., TGFB1) |
Data compiled from multiple studies.[2][12][13]
Table 3: Impact of SAM on Cellular SAM and SAH Levels
| Cell Line | SAM Treatment | Intracellular SAM Change | Intracellular SAH Change | SAM/SAH Ratio |
| THP-1 Macrophages | 500 µmol/L | 2-fold increase | No change | Increased |
| THP-1 Macrophages | 1000 µmol/L | 6-fold increase | 4-fold increase | Decreased vs 500 µmol/L |
| PC-3 (Prostate Cancer) | - | - | - | 0.4 |
| LNCaP (Prostate Cancer) | - | - | - | 1.2 |
Data from studies on THP-1 macrophages and prostate cancer cell lines.[5][11]
Experimental Protocols
Protocol 1: Cell Culture and SAM Treatment
This protocol outlines the general procedure for treating cultured cells with SAM to study its effects on gene expression.
Materials:
-
Cell line of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
This compound (SAM) tosylate salt (or other stable form)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
SAM Preparation: Prepare a stock solution of SAM in sterile, nuclease-free water or an appropriate buffer. Due to the instability of SAM, especially at neutral or alkaline pH, it is recommended to prepare fresh stock solutions for each experiment and keep them on ice.[14]
-
Treatment: Once cells have reached the desired confluency (typically 60-80%), replace the existing medium with fresh medium containing the desired final concentration of SAM. A vehicle control (medium with the solvent used for the SAM stock solution) should be included. Common treatment concentrations range from 100 µM to 1 mmol/L, and treatment times can vary from a few hours to several days, depending on the experimental goals.[12][13]
-
Incubation: Incubate the cells for the desired duration under standard culture conditions.
-
Harvesting: After the treatment period, wash the cells with ice-cold PBS and proceed immediately to the desired downstream application (e.g., RNA/DNA/protein extraction).
Protocol 2: RNA Extraction and RT-qPCR for Gene Expression Analysis
This protocol describes how to quantify the expression of specific genes following SAM treatment using reverse transcription-quantitative PCR (RT-qPCR).
Materials:
-
SAM-treated and control cells (from Protocol 1)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
DNase I, RNase-free
-
Reverse transcription kit (with reverse transcriptase, dNTPs, and primers)
-
qPCR master mix (containing SYBR Green or probe-based chemistry)
-
Gene-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercial kit, following the manufacturer's instructions.[15][16]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.[15][17]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template. Set up reactions for both the target and reference genes in triplicate for each sample.[15][17]
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[15]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in SAM-treated samples compared to controls, normalized to the reference gene.
Protocol 3: Global DNA Methylation Analysis using Bisulfite Sequencing
This protocol provides a workflow for analyzing genome-wide DNA methylation patterns in response to SAM treatment.
Materials:
-
SAM-treated and control cells (from Protocol 1)
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR primers specific for bisulfite-converted DNA (for targeted analysis) or library preparation kit for next-generation sequencing (for whole-genome analysis)
-
DNA polymerase suitable for amplifying bisulfite-treated DNA
-
Next-generation sequencer (for WGBS/RRBS)
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from harvested cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[8]
-
Library Preparation and Sequencing (for WGBS/RRBS): For genome-wide analysis, prepare sequencing libraries from the bisulfite-converted DNA. This involves steps like end-repair, A-tailing, and ligation of sequencing adapters. Sequence the libraries on a next-generation sequencing platform.[18]
-
Targeted PCR and Sequencing: For analyzing specific gene regions, amplify the bisulfite-converted DNA using primers designed to be specific for the converted sequence. The PCR products can then be sequenced using Sanger sequencing.
-
Data Analysis:
-
Sequencing Data Processing: For next-generation sequencing data, perform quality control, trim adapters, and align the reads to a reference genome using a bisulfite-aware aligner.[4][19]
-
Methylation Calling: Determine the methylation status of each cytosine by comparing the sequenced reads to the reference genome. A 'C' in the read at a cytosine position in the reference indicates methylation, while a 'T' indicates a lack of methylation.[7]
-
Differential Methylation Analysis: Compare the methylation patterns between SAM-treated and control samples to identify differentially methylated regions (DMRs).[19]
-
Protocol 4: Histone Modification Analysis using Chromatin Immunoprecipitation (ChIP)-Seq
This protocol outlines the steps for identifying the genomic locations of specific histone modifications that may be altered by SAM treatment.
Materials:
-
SAM-treated and control cells (from Protocol 1)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis and chromatin shearing reagents
-
Sonicator or micrococcal nuclease
-
Antibody specific to the histone modification of interest (e.g., anti-H3K4me3, anti-H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Next-generation sequencing library preparation kit
-
Next-generation sequencer
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins (including histones) to DNA. Quench the reaction with glycine.[20][21]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.[1]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest.[20]
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.[22]
-
DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence it on a next-generation sequencing platform.[1]
-
Data Analysis:
-
Data Processing: Perform quality control and align the sequencing reads to a reference genome.
-
Peak Calling: Identify genomic regions with a significant enrichment of reads (peaks) in the ChIP sample compared to an input control. These peaks represent the locations of the histone modification.
-
Differential Binding Analysis: Compare the peak profiles between SAM-treated and control samples to identify regions with changes in the histone modification.
-
Conclusion
The study of this compound's role in gene expression is a rapidly advancing field with significant implications for understanding health and disease. The application notes and protocols provided here offer a framework for researchers to investigate the epigenetic effects of SAM. By employing these methodologies, scientists can further elucidate the mechanisms by which SAM modulates gene expression and explore its potential as a therapeutic agent for a variety of conditions.
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 2. S-adenosyl-methionine (SAM) alters the transcriptome and methylome and specifically blocks growth and invasiveness of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling this compound–dependent methylation to growth: Design and uses | PLOS Biology [journals.plos.org]
- 4. Bioinformatics Analysis of DNA Methylation Through Bisulfite Sequencing Data | Springer Nature Experiments [experiments.springernature.com]
- 5. mendelnet.cz [mendelnet.cz]
- 6. This compound: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigenie.com [epigenie.com]
- 8. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 9. Determination of this compound and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of this compound and S-adenosylhomocysteine concentrations [bio-protocol.org]
- 12. This compound Treatment of Colorectal Cancer Cell Lines Alters DNA Methylation, DNA Repair and Tumor Progression-Related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl donor this compound (SAM) supplementation attenuates breast cancer growth, invasion, and metastasis in vivo; therapeutic and chemopreventive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mcgill.ca [mcgill.ca]
- 16. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 17. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 18. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 20. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
S-Adenosylmethionine: A Versatile Tool for the Functional and Structural Investigation of Methyltransferases
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Adenosylmethionine (SAM) is a universal biological methyl group donor, serving as a critical cofactor for a vast family of enzymes known as methyltransferases (MTs).[1][2] These enzymes play a pivotal role in the regulation of numerous cellular processes, including gene expression, signal transduction, and metabolism, by catalyzing the transfer of a methyl group from SAM to a variety of substrates such as proteins, nucleic acids, and small molecules.[3][4][5] The dysregulation of methyltransferase activity is implicated in a wide range of diseases, including cancer and neurodevelopmental disorders, making them attractive targets for therapeutic intervention.[4][6] This document provides a detailed overview of the applications of SAM and its analogs as tools to study methyltransferase function, along with specific protocols for key experimental assays.
Applications of this compound in Methyltransferase Research
SAM and its synthetic analogs are indispensable tools for elucidating the function, structure, and regulation of methyltransferases.
-
Chemical Probes for Activity and Substrate Identification: SAM analogs where the transferable methyl group is replaced with other functional groups are used to label and identify methyltransferase substrates.[1][7] These "doubly activated" analogs enable the transfer of moieties that can be subsequently used for visualization or affinity purification.[1] Isotopically labeled SAM (e.g., with ³H or ¹⁴C) is a classic tool for directly measuring methyl transfer activity in radiometric assays.[1][8]
-
Enzyme Kinetics and Mechanistic Studies: Determining the kinetic parameters of a methyltransferase, such as the Michaelis constant (Kₘ) for SAM and the catalytic rate (kcat), is fundamental to understanding its efficiency and mechanism.[5][9] SAM is used as the variable substrate in these assays to establish the enzyme's affinity for its cofactor.[10] Furthermore, the reaction product, S-adenosylhomocysteine (SAH), is a potent feedback inhibitor of most methyltransferases, and studying its inhibitory effects provides insights into the enzyme's regulatory mechanisms.[2][5][11]
-
Structural Biology and Biophysical Analysis: The binding of SAM or its analogs, such as the non-hydrolyzable analog S-adenosyl-L-homocysteine (SAH), is often a prerequisite for obtaining stable methyltransferase-substrate complexes for structural studies by X-ray crystallography or cryo-electron microscopy.[12][13][14] These structures provide atomic-level insights into the catalytic mechanism and substrate recognition. Computational methods, including quantum chemical calculations and molecular dynamics simulations, are also employed to model the methyl transfer reaction and the interactions of SAM with the enzyme active site.[4][6]
-
Inhibitor Screening and Drug Discovery: The development of small molecule inhibitors targeting the SAM binding site is a major focus of drug discovery efforts against methyltransferases.[15][16] High-throughput screening (HTS) assays often utilize SAM as the methyl donor to identify compounds that compete for its binding pocket.[17] Both SAM-mimetic and non-SAM-mimetic compounds are being explored as potential therapeutic agents.[16]
Data Presentation: Kinetic and Binding Parameters
The following tables summarize key quantitative data for the interaction of SAM and its product/analog SAH with various methyltransferases.
Table 1: Michaelis-Menten Constants (Kₘ) for this compound
| Methyltransferase | Substrate | Kₘ for SAM (µM) | Reference |
| SET7/9 | TAF-10 (peptide) | 2 | [10] |
| Tk Trm10 | tRNA-G | 4.8 ± 0.6 | [10] |
| Tk Trm10 | tRNA-A | 5.3 ± 0.7 | [10] |
| EZH2 | - | low µM | [16] |
| SMYD2 | - | low nM | [16] |
| Glycine N-methyltransferase | Glycine | 35 | [11] |
Table 2: Inhibition Constants (Kᵢ) for S-Adenosylhomocysteine (SAH)
| Methyltransferase | Kᵢ for SAH | Reference |
| Various MTs | submicromolar to low micromolar | [11] |
Table 3: IC₅₀ Values for Selected Methyltransferase Inhibitors
| Inhibitor | Target Methyltransferase | IC₅₀ | Reference |
| SS148 | SARS-CoV-2 nsp14 | 70 ± 6 nM | [8] |
| Methylthioadenosine (MTA) | PRMT5 | 260 nM | [16] |
| Peptide-based mimic | PRMT1 and PRMT6 | low micromolar | [18] |
| Transition state analogue | Phenylethanolamine N-methyltransferase | 12.0 nM (Kᵢ) | [18] |
Mandatory Visualizations
Caption: General reaction scheme of a SAM-dependent methyltransferase.
Caption: A generalized workflow for a methyltransferase activity assay.
Caption: Classification of this compound analogs.
Experimental Protocols
Protocol 1: Continuous Coupled Spectrophotometric Methyltransferase Assay
This protocol describes a continuous enzyme-coupled assay to monitor methyltransferase activity by detecting the production of SAH.[9] The formation of SAH is coupled to the oxidation of NAD(P)H, which can be monitored by a decrease in absorbance at 340 nm.[9]
Materials:
-
Purified methyltransferase
-
Methyl acceptor substrate (e.g., peptide, protein, or DNA)
-
This compound (SAM)
-
S-Adenosylhomocysteine hydrolase (SAHH)
-
Adenosine deaminase (ADA)
-
Glutamate dehydrogenase (GDH)
-
α-ketoglutarate
-
NADH or NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Coupling Enzyme Mix: In the assay buffer, prepare a solution containing SAHH, ADA, α-ketoglutarate, GDH, and NADH.[5] The final concentrations in the assay should be optimized but typical ranges are 1-5 units/mL for the enzymes and 1-2 mM for the small molecules.[5]
-
Prepare the Reaction Mixture: In each well of the 96-well plate, add the following components in order:
-
Assay Buffer
-
Methyl acceptor substrate at the desired concentration.
-
Coupling Enzyme Mix.
-
Purified methyltransferase.
-
-
Initiate the Reaction: Add SAM to each well to initiate the methyltransferase reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).
-
Monitor the Reaction: Immediately place the plate in a pre-warmed (e.g., 37°C) spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).
-
Data Analysis:
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of SAH production.
-
To determine Kₘ for SAM, vary its concentration while keeping the substrate concentration fixed and fit the initial rates to the Michaelis-Menten equation.
-
Protocol 2: Fluorescence-Based Methyltransferase Assay (SAMfluoro™)
This protocol is based on a commercially available kit (e.g., G-Biosciences SAMfluoro™) that provides a continuous, fluorescence-based assay for methyltransferase activity.[19][20]
Principle:
The removal of the methyl group from SAM produces SAH.[20] SAH is converted to S-ribosylhomocysteine and adenine (B156593) by SAH nucleosidase.[20] Adenine is then converted to hypoxanthine (B114508) and subsequently to urate and hydrogen peroxide (H₂O₂).[20] The rate of H₂O₂ production is measured using 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP), which is converted to the highly fluorescent resorufin.[20]
Materials:
-
SAMfluoro™ Assay Kit (containing SAM, Assay Buffer, Enzyme Mix, Fluorometric Mix, and a positive control like SAH).
-
Purified methyltransferase.
-
Methyl acceptor substrate.
-
Fluorometer (Excitation: 530-540 nm, Emission: 585-595 nm).[19]
-
96-well black plate suitable for fluorescence measurements.
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Initiate and Monitor the Reaction:
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the rate of reaction (ΔFluorescence/min) from the linear portion of the curve.
-
Subtract the rate of the background control from the sample rates.
-
A standard curve using a known concentration of the fluorescent product (resorufin) can be used to quantify the rate of product formation.
-
Protocol 3: Radiometric Filter Binding Assay for Methyltransferase Activity
This is a classic and highly sensitive endpoint assay that measures the direct incorporation of a radiolabeled methyl group from [³H]-SAM into a substrate.
Materials:
-
Purified methyltransferase.
-
Methyl acceptor substrate (e.g., a protein that can be precipitated or a biotinylated substrate that can be captured).
-
[³H]-S-Adenosylmethionine.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT).
-
Stop Solution (e.g., Trichloroacetic acid (TCA) for protein precipitation).
-
Filter paper (e.g., nitrocellulose or phosphocellulose).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine the Assay Buffer, purified methyltransferase, and the methyl acceptor substrate.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add [³H]-SAM to the reaction mixture to start the reaction.
-
Incubate for a specific period (e.g., 30 minutes) during which the reaction is linear.
-
-
Stop the Reaction and Precipitate/Capture the Substrate:
-
Stop the reaction by adding ice-cold Stop Solution (e.g., 25% TCA).
-
Incubate on ice for 15-30 minutes to allow for protein precipitation.
-
-
Filter Binding:
-
Spot the reaction mixture onto the filter paper.
-
Wash the filter paper several times with the Stop Solution and then with ethanol (B145695) to remove unincorporated [³H]-SAM.
-
-
Quantification:
-
Place the dried filter paper into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM from a negative control reaction (no enzyme or no substrate) to determine the specific incorporation of the radiolabel.
-
Use the specific activity of the [³H]-SAM to calculate the amount of methylated product formed.
-
Conclusion
This compound and its analogs are powerful and versatile reagents for the comprehensive study of methyltransferases. From elucidating fundamental kinetic properties and reaction mechanisms to enabling structural studies and facilitating the discovery of novel inhibitors, SAM-based tools are central to advancing our understanding of this critical class of enzymes and their roles in health and disease. The protocols provided herein offer robust methods for quantifying methyltransferase activity and serve as a foundation for more specialized investigations in this dynamic field of research.
References
- 1. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
- 15. mdpi.com [mdpi.com]
- 16. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic Insights into SAM-Dependent Methyltransferases: A Review of Computational Approaches [mdpi.com]
- 19. protocols.io [protocols.io]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. merckmillipore.com [merckmillipore.com]
Application of S-adenosyl-L-methionine (SAMe) in Preclinical Models of Liver Disease: A Guide for Researchers
Introduction
S-adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in several key metabolic pathways, including methylation, transsulfuration, and aminopropylation. In the liver, SAMe is crucial for maintaining normal hepatocyte function, and its depletion is a common feature in various chronic liver diseases. Consequently, exogenous administration of SAMe has been extensively investigated as a therapeutic agent in preclinical models of liver injury. These studies have demonstrated its hepatoprotective effects, attributed to its ability to restore hepatic glutathione (B108866) (GSH) levels, modulate inflammatory responses, reduce oxidative stress, and influence apoptosis.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing SAMe in various liver disease models. It summarizes key quantitative data, outlines detailed methodologies for inducing liver injury and administering SAMe, and provides visual representations of the relevant signaling pathways and experimental workflows.
Key Applications of SAMe in Liver Disease Models
SAMe has shown therapeutic potential in a range of liver disease models, including:
-
Alcoholic Liver Disease (ALD): Attenuates ethanol-induced oxidative stress and liver injury.
-
Non-alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH): Reduces hepatic steatosis, inflammation, and fibrosis.
-
Cholestatic Liver Injury: Protects against bile acid-induced hepatotoxicity and reduces fibrosis.
-
Drug-Induced Liver Injury (DILI): Mitigates liver damage caused by hepatotoxic compounds like acetaminophen.
-
Liver Fibrosis: Inhibits the activation of hepatic stellate cells (HSCs) and reduces collagen deposition.
-
Hepatocellular Carcinoma (HCC): Exerts chemopreventive effects by inhibiting tumor growth and promoting apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of SAMe treatment in various preclinical liver disease models.
Table 1: Effect of SAMe on Serum Markers of Liver Injury
| Liver Disease Model | Animal Model | SAMe Treatment Protocol | Outcome Measure | Control Group (Mean ± SD) | SAMe-Treated Group (Mean ± SD) | Reference |
| Alcoholic Liver Disease | Rat | 5 mg/kg BW, i.p., daily for 3 days before ethanol | ALT (U/L) | 250 ± 30 | 150 ± 25 | [1] |
| AST (U/L) | 420 ± 45 | 280 ± 30 | [2] | |||
| NAFLD (High-Fat Diet) | Mouse (ob/ob) | 50 mg/kg BW, i.p., every 12h for 3 days | ALT (U/L) | 150 ± 20 | 80 ± 15 | [3] |
| AST (U/L) | 200 ± 25 | 110 ± 20 | [3] | |||
| CCl4-Induced Fibrosis | Rat | 20 mg/kg, p.o., daily for 8 weeks | ALT (U/L) | 180 ± 22 | 95 ± 15 | [4] |
| AST (U/L) | 250 ± 30 | 130 ± 20 | [4] | |||
| Bile Duct Ligation | Rat | 10 mg/kg, i.v., daily for 7 days | Total Bilirubin (mg/dL) | 8.5 ± 1.2 | 5.2 ± 0.8 | [5] |
| ALT (U/L) | 350 ± 40 | 210 ± 25 | [5] | |||
| Acetaminophen Toxicity | Mouse | 1 g/kg BW, i.p., 1h after APAP | ALT (U/L) | 8000 ± 1200 | 3500 ± 800 | [6] |
Table 2: Effect of SAMe on Markers of Liver Fibrosis and Steatosis
| Liver Disease Model | Animal Model | SAMe Treatment Protocol | Outcome Measure | Control Group (Mean ± SD) | SAMe-Treated Group (Mean ± SD) | Reference |
| CCl4-Induced Fibrosis | Rat | 20 mg/kg, p.o., daily for 8 weeks | Hydroxyproline (B1673980) (µg/g liver) | 450 ± 50 | 280 ± 40 | [7] |
| α-SMA expression (fold change) | 5.0 ± 0.8 | 2.5 ± 0.5 | [8] | |||
| NAFLD (High-Fat Diet) | Mouse (ob/ob) | 50 mg/kg BW, i.p., every 12h for 3 days | Hepatic Triglycerides (mg/g liver) | 120 ± 15 | 75 ± 10 | [3] |
| Bile Duct Ligation | Rat | 10 mg/kg, i.v., daily for 7 days | Collagen Deposition (% area) | 15 ± 2.5 | 8 ± 1.8 | [9] |
Table 3: Effect of SAMe on Inflammatory Cytokines and Tumor Growth
| Liver Disease Model | Animal Model | SAMe Treatment Protocol | Outcome Measure | Control Group (Mean ± SD) | SAMe-Treated Group (Mean ± SD) | Reference |
| LPS-Induced Injury | Mouse | 100 mg/kg, p.o., before LPS | Serum TNF-α (pg/mL) | 1200 ± 150 | 650 ± 80 | [10] |
| Hepatic IL-6 mRNA (fold change) | 25 ± 4 | 12 ± 2.5 | [11] | |||
| FOLFOX-Induced Injury | Mouse | 100 mg/kg BW, p.o., daily for 42 days | PAI-1 mRNA (fold change) | 8.0 ± 1.2 | 2.5 ± 0.6 | [12] |
| DEN-Induced HCC | Mouse | 50 mg/kg, i.p., 3 times/week for 8 months | Tumor Volume (mm³) | 450 ± 80 | 250 ± 60 | [13] |
| Number of Tumors | 8 ± 2 | 4 ± 1 | [13] |
Experimental Protocols
This section provides detailed protocols for inducing common liver disease models and for the administration of SAMe.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
Objective: To induce liver fibrosis in rodents to study the anti-fibrotic effects of SAMe.
Materials:
-
Male Wistar rats or C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle)
-
S-adenosyl-L-methionine (SAMe)
-
Gavage needles
-
Syringes and needles for injection
Protocol:
-
Induction of Fibrosis:
-
Prepare a 10% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution to rats or mice via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.
-
Repeat the injections twice a week for 8-12 weeks to establish significant fibrosis.[14]
-
-
SAMe Administration:
-
Prepare a solution of SAMe in sterile saline or water.
-
Administer SAMe daily via oral gavage at a dose of 20 mg/kg body weight, starting from the first week of CCl4 injections and continuing throughout the study period.[4]
-
A control group should receive the vehicle (saline or water) only.
-
-
Assessment of Liver Injury and Fibrosis:
-
Collect blood samples weekly via tail vein for serum ALT and AST analysis.
-
At the end of the study, euthanize the animals and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E and Sirius Red staining).
-
Snap-freeze the remaining liver tissue in liquid nitrogen for hydroxyproline content analysis and gene/protein expression studies (e.g., α-SMA, collagen I).[7]
-
High-Fat Diet (HFD)-Induced Non-alcoholic Fatty Liver Disease (NAFLD) Model
Objective: To induce NAFLD in mice to evaluate the effects of SAMe on hepatic steatosis and inflammation.
Materials:
-
Male C57BL/6 or ob/ob mice (6-8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Control low-fat diet
-
S-adenosyl-L-methionine (SAMe)
-
Syringes and needles for injection
Protocol:
-
Induction of NAFLD:
-
Feed mice a high-fat diet ad libitum for 12-16 weeks.
-
A control group should be fed a low-fat diet.
-
-
SAMe Administration:
-
Prepare a solution of SAMe in sterile saline.
-
Administer SAMe via intraperitoneal (i.p.) injection at a dose of 50 mg/kg body weight every 12 hours for the last 3 days of the study.[3]
-
Alternatively, for a longer-term study, administer SAMe via oral gavage daily at a dose of 100 mg/kg body weight for the duration of the HFD feeding.[12]
-
-
Assessment of NAFLD:
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood for serum ALT, AST, and lipid profile analysis.
-
Harvest the liver, weigh it, and fix a portion for histology (H&E and Oil Red O staining).
-
Homogenize a portion of the liver for the measurement of hepatic triglyceride content.
-
Bile Duct Ligation (BDL)-Induced Cholestatic Liver Injury
Objective: To induce cholestatic liver injury and fibrosis in rodents to assess the protective effects of SAMe.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for laparotomy
-
Suture material (e.g., 4-0 silk)
-
S-adenosyl-L-methionine (SAMe)
-
Catheters for intravenous injection
Protocol:
-
Surgical Procedure:
-
Anesthetize the rat and perform a midline laparotomy to expose the common bile duct.
-
Carefully dissect the common bile duct and ligate it in two places.
-
Close the abdominal incision in layers.
-
A sham-operated control group should undergo the same procedure without bile duct ligation.[9]
-
-
SAMe Administration:
-
Prepare a solution of SAMe in sterile saline.
-
Administer SAMe daily via intravenous (i.v.) injection through a tail vein catheter at a dose of 10 mg/kg body weight, starting from the day of surgery for 7-14 days.[5]
-
-
Assessment of Cholestatic Injury:
-
Collect blood samples at different time points to measure serum levels of total bilirubin, ALT, and AST.
-
At the end of the experiment, harvest the liver for histological analysis (H&E and Sirius Red staining) and measurement of hydroxyproline content.
-
Diethylnitrosamine (DEN)-Induced Hepatocellular Carcinoma (HCC) Model
Objective: To induce HCC in mice to investigate the chemopreventive effects of SAMe.
Materials:
-
Male C57BL/6 mice (14 days old)
-
Diethylnitrosamine (DEN)
-
S-adenosyl-L-methionine (SAMe)
-
Syringes and needles for injection
Protocol:
-
Induction of HCC:
-
Administer a single intraperitoneal (i.p.) injection of DEN (25 mg/kg body weight) to 14-day-old male mice.[15]
-
Monitor the mice for tumor development over 8-10 months.
-
-
SAMe Administration:
-
Prepare a solution of SAMe in sterile saline.
-
Beginning at 4 weeks of age, administer SAMe via i.p. injection at a dose of 50 mg/kg body weight, three times per week, for the duration of the study.[13]
-
-
Assessment of HCC:
-
At the end of the study, euthanize the mice and carefully dissect the livers.
-
Count the number of visible tumors on the liver surface and measure their diameters. Calculate tumor volume.
-
Fix the liver tissue for histological confirmation of HCC.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by SAMe and a general experimental workflow for its application in liver disease models.
Signaling Pathways
Experimental Workflow
Conclusion
The preclinical evidence strongly supports the therapeutic potential of S-adenosyl-L-methionine in a variety of liver diseases. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, apoptosis, and fibrosis, makes it a promising candidate for further investigation. The protocols and data presented in this document provide a comprehensive resource for researchers aiming to explore the efficacy and mechanisms of SAMe in their own experimental settings. Standardization of animal models and outcome measures will be crucial for the translation of these promising preclinical findings into effective clinical therapies for patients with liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-adenosyl methionine protects ob/ob mice from CYP2E1-mediated liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Carvone Attenuates CCl4-Induced Liver Fibrosis in Rats by Inhibiting Oxidative Stress and TGF-ß 1/SMAD3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Comparison of murine steatohepatitis models identifies a dietary intervention with robust fibrosis, ductular reaction, and rapid progression to cirrhosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Bile duct ligature in young rats: A revisited animal model for biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linoleic Acid Alleviates Lipopolysaccharide Induced Acute Liver Injury via Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Upregulation of TNF-alpha and IL-6 mRNA in mouse liver induced by bacille Calmette-Guerin plus lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S-Adenosylmethionine Inhibits Plasminogen-Activating Inhibitor-1 and Protects Male Mice from FOLFOX-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosylmethionine (SAMe) in Preclinical Research: Application Notes and Protocols
Introduction
S-Adenosylmethionine (SAMe) is a naturally occurring molecule that plays a central role in numerous biochemical reactions in all mammalian cells. It is a principal biological methyl donor and is involved in the synthesis of neurotransmitters, phospholipids, and polyamines. Due to its involvement in key metabolic pathways, SAMe has been investigated as a therapeutic agent for a variety of conditions, including liver disease, osteoarthritis, and depression. Preclinical animal studies are crucial for elucidating its mechanisms of action, determining efficacy, and establishing safety profiles before human clinical trials.
These application notes provide a summary of quantitative data and detailed experimental protocols from various animal studies investigating the administration of this compound.
Application Note 1: SAMe in Animal Models of Depression
SAMe has shown antidepressant-like effects in various animal models, most notably in those involving chronic stress. The Chronic Unpredictable Mild Stress (CUMS) model is frequently used to induce depression-like behaviors in rodents, such as anhedonia (reduced interest in pleasurable activities).
Quantitative Data Summary: Depression Models
| Animal Model | Species/Strain | SAMe Dosage & Route | Treatment Duration | Key Quantitative Findings | Reference |
| Chronic Mild Stress | Lister Hooded Rats (castrated) | 100, 200, or 300 mg/kg/day, i.m. | 1 week | Dose-dependently reinstated sucrose (B13894) consumption, reversing anhedonia.[1][2] | [1][2] |
| Chronic Unpredictable Mild Stress (CUMS) | C57BL Mice | Not specified | 2, 4, and 6 weeks | Prevented CUMS-induced reductions in hippocampal H2S, CBS, BDNF, synaptophysin (SYN), and PSD-95 levels.[3] | [3] |
| Chronic Unpredictable Mild Stress (CUMS) | Adolescent Male Wistar Rats | 300 mg/kg/day, i.p. | 4 weeks | Significantly improved behavioral outcomes (sucrose preference, elevated plus maze, etc.) and modulated gut microbiota, altering the Bacteroidetes to Firmicutes ratio.[4] | [4] |
Experimental Workflow: CUMS Model for Depression
Below is a typical workflow for inducing and evaluating depression-like behaviors in rodents and assessing the effects of SAMe treatment.
Caption: Workflow for a CUMS depression study with SAMe.
Signaling Pathways in Depression Models
Animal studies suggest SAMe exerts its antidepressant effects through multiple pathways, including the modulation of neuroinflammation and the enhancement of neuroplasticity via the cystathionine (B15957) β-synthase (CBS)/hydrogen sulfide (B99878) (H2S) system.[3]
Caption: SAMe's proposed mechanism in alleviating depression.
Protocols
1. Chronic Unpredictable Mild Stress (CUMS) Protocol This protocol is designed to induce a state of anhedonia and behavioral despair in rodents.
-
Objective: To establish a validated animal model of depression.
-
Animals: Male Wistar or C57BL/6 mice/rats.
-
Procedure:
-
House animals individually.
-
For 3-4 weeks, expose animals daily to a randomly selected stressor from the list below. The schedule must be unpredictable.
-
Food deprivation (24h)
-
Water deprivation (24h)
-
Tilted cage (45°) (12-16h)
-
Soiled cage (200 mL water in bedding) (12-16h)
-
Stroboscopic illumination (12-16h)
-
Reversal of light/dark cycle
-
Forced swimming in cool water (4°C for 5 min)
-
Noise exposure (e.g., white noise) (4h)
-
-
Ensure animal welfare is monitored daily. Stressors should be mild and not cause physical harm.
-
2. Sucrose Preference Test (SPT) This test measures anhedonia, a core symptom of depression.
-
Objective: To assess the animal's interest in a rewarding stimulus.
-
Procedure:
-
Acclimation: For 48 hours, present two identical bottles in the home cage, both filled with a 1% sucrose solution.
-
Deprivation: Following acclimation, deprive the animals of food and water for 12-24 hours.
-
Testing: After deprivation, place two pre-weighed bottles in the cage for 1-2 hours: one with 1% sucrose solution and one with plain tap water.
-
Measurement: Weigh the bottles again after the test period to determine the amount of each liquid consumed.
-
Calculation: Sucrose Preference (%) = (Sucrose Consumed / (Sucrose Consumed + Water Consumed)) * 100. A significant decrease in this percentage in the CUMS group compared to controls indicates anhedonia.
-
Application Note 2: SAMe in Animal Models of Osteoarthritis (OA)
SAMe has been evaluated for its potential chondroprotective effects, suggesting it may stimulate the synthesis of proteoglycans by chondrocytes and exert anti-inflammatory and analgesic activities.[5][6]
Quantitative Data Summary: Osteoarthritis Models
| Animal Model | Species | SAMe Dosage & Route | Treatment Duration | Key Quantitative Findings | Reference |
| Surgically Induced OA | Rabbits | 30 mg/kg/day and 60 mg/kg/day, i.m. | 12 weeks | Significantly increased cartilage cell number and depth compared to placebo (p < 0.001).[7] | [7] |
| Presumptive OA | Dogs | Not specified | 6 weeks | Data did not support SAMe as an effective standalone treatment for reducing clinical signs of OA as measured by peak vertical force (PVF) or Canine Brief Pain Inventory (CBPI).[8] | [8] |
Signaling Pathway in Osteoarthritis
In osteoarthritis, SAMe is thought to counteract cartilage degradation by promoting the synthesis of essential matrix components.[5][6][9]
Caption: Proposed chondroprotective mechanism of SAMe in OA.
Protocols
1. Surgically Induced Osteoarthritis in Rabbits This model mimics traumatic joint injury leading to OA.
-
Objective: To create a reproducible model of OA for testing therapeutic agents.
-
Animals: New Zealand white rabbits.
-
Procedure:
-
Anesthetize the animal following approved institutional protocols.
-
Prepare the knee joint for aseptic surgery.
-
Perform a medial parapatellar arthrotomy to expose the joint.
-
Transect the anterior cruciate ligament and partially resect the medial meniscus. This procedure creates joint instability, leading to progressive OA changes.
-
Close the joint capsule, subcutaneous tissue, and skin in layers.
-
Administer post-operative analgesics and care as per veterinary guidelines.
-
Initiate treatment (placebo or SAMe) immediately after surgery and continue for the study duration (e.g., 12 weeks).[7]
-
2. Histological Analysis of Articular Cartilage This protocol is for assessing cartilage health at the microscopic level.
-
Objective: To evaluate changes in cartilage structure, cellularity, and proteoglycan content.
-
Procedure:
-
Tissue Harvest: At the end of the treatment period, euthanize the animals and dissect the treated knee joints.
-
Fixation: Fix the entire joint or specific sections of the articular surface in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification: If bone is present, decalcify the tissue using a suitable agent like EDTA solution until the bone is soft.
-
Processing & Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (4-5 µm) using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and cellularity assessment.
-
Safranin O-Fast Green: To stain proteoglycans red/orange and collagen green, allowing for assessment of proteoglycan loss.
-
-
Microscopic Evaluation: Score the cartilage for degenerative changes using a standardized system (e.g., Mankin score), evaluating surface integrity, cellularity, and stain intensity.
-
Application Note 3: SAMe in Liver Disease and Neuroprotection
SAMe is critical for liver function, particularly in the transmethylation and transsulfuration pathways, the latter being essential for the production of the major antioxidant, glutathione (B108866) (GSH).[10] Its administration has been studied for protective effects against various insults.
Quantitative Data Summary: Hepatoprotection and Neuroprotection
| Application | Animal Model | SAMe Dosage & Route | Treatment Duration | Key Quantitative Findings | Reference |
| Hepatoprotection | ACI Rats (HCC Model) | 150 mg/kg/day, i.v. infusion | 24 days | Treatment was well tolerated with no signs of toxicity.[11] | [11] |
| Neuroprotection (Oxidative Stress) | Male Wistar Rats | 10 mg/kg/day, s.c. | 15 days to 22 months | Decreased brain TBARS (lipid peroxidation) by 46%; Increased glutathione levels by 50%; Increased GSH-peroxidase activity by 115%.[12] | [12] |
| Pharmacokinetics | Healthy Cats | ~48 mg/kg/day, p.o. | 113 days | Significantly increased plasma SAMe concentrations, with peaks usually occurring 2-4 hours post-administration.[10] | [10] |
| Pharmacokinetics | Male & Female Rats | 125 µmol/kg, p.o. (gavage) | Single Dose | Peak plasma concentrations (Tmax) observed between 1.5 and 2 hours post-dosing.[13] | [13] |
Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures lipid peroxidation, a key indicator of oxidative stress.
-
Objective: To quantify oxidative damage in tissue homogenates.
-
Principle: Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically.
-
Procedure:
-
Homogenate Preparation: Homogenize brain or liver tissue in ice-cold buffer (e.g., 1.15% KCl). Centrifuge to obtain the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Reaction Mixture: In a test tube, mix the tissue supernatant with a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).
-
Incubation: Heat the mixture in a water bath at 95-100°C for 30-60 minutes.
-
Cooling & Extraction: Cool the tubes on ice. Add a solvent like n-butanol, vortex, and centrifuge to separate the phases.
-
Measurement: Measure the absorbance of the organic (upper) phase at ~532 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of TBARS using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). Results are typically expressed as nmol of MDA per mg of protein.[12]
-
References
- 1. Influence of S-adenosyl-L-methionine on chronic mild stress-induced anhedonia in castrated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of S-adenosyl-L-methionine on chronic mild stress-induced anhedonia in castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneuropsychiatry.org [jneuropsychiatry.org]
- 4. The protective effect of this compound on chronic adolescent stress-induced depression-like behaviors by regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of osteoarthritis. Review of the clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmscr.igmpublication.org [jmscr.igmpublication.org]
- 7. Effect of this compound on experimental osteoarthritis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of S-adenosyl l-methionine in a double-blinded, randomized, placebo-controlled, clinical trial for treatment of presumptive osteoarthritis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S‐Adenosylmethionine for osteoarthritis of the knee or hip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dvm360.com [dvm360.com]
- 11. This compound in the Chemoprevention and Treatment of Hepatocellular Carcinoma in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of chronic administration of S-adenosyl-L-methionine on brain oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-adenosylmethionine (SAMe) Supplementation in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-adenosylmethionine (SAMe), a critical metabolite derived from methionine and adenosine (B11128) triphosphate (ATP), serves as the primary methyl group donor in a vast array of cellular transmethylation reactions. These reactions are fundamental to the regulation of numerous biological processes, including DNA and RNA methylation, protein function, and phospholipid synthesis. Dysregulation of SAMe levels has been implicated in various pathological conditions, including liver disease, neurodegenerative disorders, and cancer. Consequently, the in vitro supplementation of SAMe is a valuable tool for investigating its therapeutic potential and dissecting its role in cellular signaling pathways.
These application notes provide a comprehensive guide for the effective use of SAMe in cell culture experiments, covering protocols for preparation, supplementation, and analysis of its effects.
Key Considerations for SAMe Supplementation
Chemical Instability: SAMe is notoriously unstable in aqueous solutions, particularly at neutral or alkaline pH and physiological temperatures. It can degrade into 5'-methylthioadenosine (MTA) and other byproducts.[1] This instability necessitates careful preparation and storage of SAMe solutions to ensure consistent and reproducible experimental outcomes.
Cellular Uptake: Direct transport of the polar SAMe molecule across the mammalian plasma membrane is thought to be limited.[1] However, studies have shown that exogenous SAMe does exert significant intracellular effects. A proposed mechanism involves the extracellular degradation of SAMe to MTA, which is readily transported into the cell via nucleoside transporters.[1] Intracellularly, MTA is then utilized in the methionine salvage pathway to regenerate methionine and subsequently SAMe, thereby elevating intracellular SAMe levels.[1]
Experimental Protocols
Protocol 1: Preparation of SAMe Stock Solution
This protocol details the preparation of a stable, concentrated stock solution of SAMe suitable for cell culture applications.
Materials:
-
This compound (SAMe) powder (e.g., S-adenosyl-L-methionine disulfate tosylate salt)
-
Sterile, RNase/DNase-free water
-
Sterile 1 N Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution: Prepare a slightly acidic solvent by diluting sterile 1 N HCl in sterile water to a final concentration of 20 mM HCl.
-
Dissolution: Weigh the desired amount of SAMe powder and dissolve it in the 20 mM HCl solution to a final concentration of 100 mM. Perform this step on ice to minimize degradation. Gently vortex to ensure complete dissolution.
-
Sterilization: Sterilize the SAMe stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Long-term Storage: Immediately store the aliquots at -80°C. Under these conditions, the stock solution is stable for several months.
Protocol 2: SAMe Supplementation in Cell Culture
This protocol describes the general procedure for treating cultured cells with SAMe.
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates, or culture flasks)
-
Complete cell culture medium
-
Prepared SAMe stock solution (from Protocol 1)
Procedure:
-
Cell Seeding: Seed cells at a density appropriate for the specific cell line and duration of the experiment to ensure they are in the logarithmic growth phase at the time of treatment.
-
Thawing of SAMe Stock: On the day of the experiment, thaw the required number of SAMe stock solution aliquots on ice.
-
Dilution: Prepare the desired final concentrations of SAMe by diluting the stock solution directly into pre-warmed complete cell culture medium. For example, to achieve a 1 mM final concentration, add 10 µl of a 100 mM stock solution to 990 µl of cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the freshly prepared SAMe-containing medium. Include a vehicle control (medium with the same concentration of 20 mM HCl used to dissolve the SAMe) in your experimental setup.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the specific endpoint being measured.
Protocol 3: Assessment of Cell Viability (MTT Assay)
This protocol provides a method to quantify the effect of SAMe supplementation on cell viability.
Materials:
-
Cells cultured in a 96-well plate and treated with SAMe as described in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
MTT Addition: Following the SAMe treatment period, add 20 µl of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following SAMe treatment.
Materials:
-
Cells treated with SAMe as described in Protocol 2
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[2]
Data Presentation
The effects of SAMe supplementation can vary significantly depending on the cell type, concentration, and duration of treatment. The following tables summarize quantitative data from published studies.
Table 1: Effects of SAMe on Cell Proliferation and Viability
| Cell Line | SAMe Concentration | Treatment Duration | Effect on Proliferation/Viability | Reference |
| HCT116 (Colon Cancer) | 0.1 - 1 mM | 0 - 12 hours | Stimulated proliferation | [1] |
| HCT116 (Colon Cancer) | 3 mM | > 12 hours | Inhibited proliferation | [1] |
| HT-29 (Colon Cancer) | 0.5 - 1 mM | 48 hours | Reduced cell number | [3] |
| SW480 (Colon Cancer) | 0.5 - 1 mM | 48 hours | Reduced cell number | [3] |
| HepG2 (Liver Cancer) | 0.5 - 2.0 mM | 48 hours | Decreased cell proliferation | [4] |
| AML12 (Mouse Hepatocyte) | 0.5 - 2.0 mM | 48 hours | Decreased cell proliferation | [4] |
Table 2: Effects of SAMe on Apoptosis
| Cell Line | SAMe Concentration | Treatment Duration | Effect on Apoptosis | Reference |
| HepG2 (Liver Cancer) | Not specified | Not specified | Induced apoptosis via mitochondrial death pathway | [5] |
| HuH-7 (Liver Cancer) | Not specified | Not specified | Induced apoptosis via mitochondrial death pathway | [5] |
| Normal Hepatocytes | Not specified | Not specified | Protected against okadaic acid-induced apoptosis | [5] |
| HT-29 (Colon Cancer) | 0.5 - 1 mM | 48 hours | Increased senescence (S phase arrest) | [3] |
| SW480 (Colon Cancer) | 0.5 - 1 mM | 48 hours | Increased senescence (S phase arrest) | [3] |
Visualization of Pathways and Workflows
Methionine Cycle and SAMe Synthesis
The following diagram illustrates the central role of SAMe in cellular metabolism, arising from the methionine cycle.
Caption: The Methionine Cycle illustrating the synthesis of SAMe.
Experimental Workflow for SAMe Supplementation and Analysis
This diagram outlines the general workflow for studying the effects of SAMe in cell culture.
Caption: General experimental workflow for SAMe cell culture studies.
Putative Signaling Pathways Affected by SAMe
This diagram depicts some of the signaling pathways that have been reported to be influenced by SAMe supplementation in various cell types.
Caption: Overview of signaling pathways influenced by SAMe.
References
Measuring S-Adenosylmethionine (SAMe) Levels in Brain Tissue: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the accurate quantification of S-adenosylmethionine (SAMe) in brain tissue. SAMe is a critical methyl donor involved in numerous physiological processes within the central nervous system (CNS), including neurotransmitter synthesis, phospholipid metabolism, and epigenetic regulation. Dysregulation of SAMe levels has been implicated in various neurological and psychiatric disorders, making its precise measurement essential for research and drug development.
Data Presentation: Quantitative Levels of SAMe in Rodent Brain Tissue
The following table summarizes representative SAMe concentrations in the brain tissue of healthy rodents, as determined by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). These values can serve as a baseline for experimental studies.
| Brain Region | Species | Method | SAMe Concentration (nmol/g tissue) | Reference |
| Whole Brain | Rat | HPLC | 25.3 ± 1.2 | [1] |
| Brain Stem | Rat | HPLC | 26.0 ± 1.5 | [1] |
| Cerebellum | Rat | HPLC | 22.1 ± 1.8 | [1] |
| Rest of Brain | Rat | HPLC | 24.9 ± 1.3 | [1] |
| Whole Brain | Mouse | LC-MS/MS | ~30-40 | [2] |
Experimental Protocols
Two primary methods for the quantification of SAMe in brain tissue are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and selectivity.
Protocol 1: Quantification of SAMe in Brain Tissue using HPLC-UV
This protocol outlines a robust method for measuring SAMe levels using HPLC with UV detection, adapted from established procedures.[3][4]
1. Brain Tissue Sample Preparation:
-
Dissection and Freezing: Immediately following euthanasia, rapidly dissect the brain region of interest on an ice-cold plate.
-
Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen or on dry ice to halt metabolic activity. Store samples at -80°C until analysis.
-
Homogenization:
-
Weigh the frozen brain tissue.
-
Add 4 volumes (w/v) of ice-cold 0.4 M perchloric acid.
-
Homogenize the tissue thoroughly using a sonicator or a glass-Teflon homogenizer on ice.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the deproteinized extract.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 100 mM sodium phosphate (B84403) buffer containing 10 mM 1-octanesulfonic acid, adjusted to pH 2.8 with phosphoric acid, and 10% (v/v) methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve using known concentrations of SAMe dissolved in 0.4 M perchloric acid. Calculate the SAMe concentration in the samples by comparing their peak areas to the standard curve.
Protocol 2: High-Sensitivity Quantification of SAMe in Brain Tissue using LC-MS/MS
This protocol provides a highly sensitive and specific method for SAMe quantification, which is particularly useful for studies with limited tissue amounts or when detecting subtle changes in SAMe levels.[2][6]
1. Brain Tissue Sample Preparation:
-
Follow the same sample preparation steps as outlined in Protocol 1 (Section 1.1-1.6).
2. LC-MS/MS Analysis:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 or HILIC column suitable for polar molecule separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-5 min: 5-95% B (linear gradient)
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B (linear gradient)
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
SAMe Precursor Ion (m/z): 399.1
-
SAMe Product Ion (m/z): 250.1
-
Collision Energy: Optimized for the specific instrument.
-
-
-
Quantification: Prepare a standard curve using a serial dilution of SAMe in 0.4 M perchloric acid. The use of a stable isotope-labeled internal standard (e.g., d3-SAMe) is highly recommended for improved accuracy and precision.
Mandatory Visualizations
Experimental Workflow for SAMe Measurement
Caption: Workflow for the preparation and analysis of brain tissue samples for SAMe quantification.
SAMe Metabolism and Methylation Signaling Pathway
References
- 1. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A simple HPLC method for the determination of this compound and S-adenosylhomocysteine in rat tissues: the effect of vitamin B6 deficiency on these concentrations in rat liver. | Semantic Scholar [semanticscholar.org]
- 4. Reversed-phase high-performance liquid chromatography procedure for the simultaneous determination of S-adenosyl-L-methionine and S-adenosyl-L-homocysteine in mouse liver and the effect of methionine on their concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Developing Immunoassays for S-Adenosylmethionine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylmethionine (SAM), a critical metabolite in all living cells, serves as the primary methyl group donor in a vast number of biological transmethylation reactions.[1] These reactions are fundamental to the regulation of numerous cellular processes, including DNA methylation, histone modification, protein function, and the synthesis of phospholipids (B1166683) and neurotransmitters. Given its central role in cellular metabolism and epigenetic regulation, the accurate quantification of SAM levels is of paramount importance in various fields of research, including drug discovery, diagnostics, and the study of metabolic disorders.
These application notes provide a comprehensive overview of the principles and methodologies for the development and execution of immunoassays for the quantitative determination of SAM in biological samples. Detailed protocols for the widely used competitive enzyme-linked immunosorbent assay (ELISA) and the homogeneous fluorescence polarization immunoassay (FPIA) are presented, along with a comparative analysis of commercially available kits and troubleshooting guidance.
Biological Significance of this compound
SAM is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[2] It participates in three major metabolic pathways:
-
Transmethylation: SAM donates its methyl group to a wide array of acceptor molecules, including DNA, RNA, proteins, and lipids. This process is catalyzed by methyltransferases and results in the formation of S-adenosylhomocysteine (SAH).
-
Transsulfuration: This pathway, initiated by the hydrolysis of SAH to homocysteine, leads to the synthesis of cysteine and subsequently glutathione, a major intracellular antioxidant.[1]
-
Aminopropylation: Decarboxylated SAM is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.[1]
The ratio of SAM to its demethylated product, SAH, is often referred to as the "methylation potential" and is a critical indicator of the cell's capacity to perform methylation reactions.[3][4] Dysregulation of SAM levels has been implicated in various pathological conditions, including liver disease, neurodegenerative disorders, and cancer.
Immunoassay Principles for SAM Detection
Due to its small molecular size, the development of immunoassays for SAM typically relies on a competitive format. In this setup, SAM present in the sample competes with a labeled SAM conjugate for a limited number of binding sites on a specific anti-SAM antibody. The measured signal is inversely proportional to the concentration of SAM in the sample.
Competitive ELISA
The competitive ELISA is a robust and widely used method for quantifying small molecules like SAM. The general principle involves the immobilization of a SAM-protein conjugate onto the wells of a microtiter plate. When the sample and a fixed amount of anti-SAM antibody are added, the free SAM in the sample competes with the immobilized SAM for antibody binding. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then used to detect the bound anti-SAM antibody. The addition of a substrate results in a colorimetric signal, the intensity of which is inversely proportional to the amount of SAM in the sample.
Fluorescence Polarization Immunoassay (FPIA)
FPIA is a homogeneous immunoassay format that does not require separation of bound and free fractions, making it amenable to high-throughput screening.[5] The assay is based on the principle that a small, fluorescently labeled SAM molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger antibody molecule, its rotation slows down, leading to an increase in fluorescence polarization. In a competitive FPIA, SAM from the sample competes with the tracer for antibody binding sites. A higher concentration of SAM in the sample leads to less tracer being bound to the antibody, resulting in a lower fluorescence polarization signal.[6][7]
Quantitative Data Comparison of Commercial SAM ELISA Kits
Several commercial ELISA kits are available for the quantification of SAM. The following table summarizes the key performance characteristics of some of these kits to aid researchers in selecting the most appropriate assay for their needs.
| Kit Name/Supplier | Assay Type | Sensitivity | Detection Range | Sample Type |
| This compound (SAM) ELISA Kit - Cell Biolabs, Inc. | Competitive ELISA | 0.625 nM[4][8] | 0 - 40 nM[4] | Plasma, Serum, Lysates, Biological Fluids[4][8] |
| This compound (SAM) and S-Adenosylhomocysteine (SAH) ELISA Combo Kit - Cell Biolabs, Inc. | Competitive ELISA | 0.625 nM (for SAM)[9] | Not Specified | Plasma, Serum, Lysates, Biological Fluids[9] |
| This compound (SAM) and S-Adenosylhomocysteine (SAH) ELISA Kit - MyBioSource | Competitive ELISA | 0.625 nM (for SAM)[3] | Not Specified | Plasma, Serum, Lysates, Biological Fluids[3] |
| Human this compound (SAM) ELISA Kit - Biocompare | Competitive ELISA | Up to 5 ng/mL | 15.6 - 1000 ng/mL | Human Samples |
| S-Adenosyl-Methionine ELISA Kit - Biocompare | Competitive ELISA | 5.51 ng/mL | 12.35 - 1000 ng/mL | Various Species |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol provides a general procedure for a competitive ELISA. Researchers should always refer to the specific instructions provided with their chosen commercial kit.
Materials:
-
Microtiter plate pre-coated with a SAM-protein conjugate
-
SAM standards
-
Anti-SAM primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit manufacturer's instructions.
-
Sample and Standard Addition: Add a specific volume of standards and samples to the designated wells of the microtiter plate.
-
Primary Antibody Incubation: Add the anti-SAM primary antibody to each well. Incubate for the recommended time and temperature to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for the color to develop.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the SAM standards. The concentration of SAM in the samples can then be determined by interpolating their absorbance values from the standard curve.
Protocol 2: Fluorescence Polarization Immunoassay (FPIA) for this compound
This protocol outlines the general steps for performing a competitive FPIA.
Materials:
-
Anti-SAM antibody
-
Fluorescently labeled SAM tracer
-
SAM standards
-
Assay buffer
-
Microplate suitable for fluorescence polarization measurements
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare SAM standards and samples in the assay buffer.
-
Reaction Setup: In a microplate, add the sample or standard, the fluorescently labeled SAM tracer, and the anti-SAM antibody.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a fluorescence polarization plate reader.
-
Data Analysis: The concentration of SAM in the samples is determined by comparing the measured fluorescence polarization values to a standard curve generated with known concentrations of SAM. A decrease in fluorescence polarization corresponds to a higher concentration of SAM in the sample.
Mandatory Visualizations
SAM Metabolic Pathway
Caption: The central role of this compound in major metabolic pathways.
Competitive ELISA Workflow
Caption: Step-by-step workflow of a competitive ELISA for SAM detection.
Fluorescence Polarization Immunoassay (FPIA) Workflow
Caption: Simplified workflow of a homogeneous FPIA for SAM quantification.
References
- 1. Biochemical Pathways of this compound - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. A universal competitive fluorescence polarization activity assay for this compound utilizing methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 7. ftb.com.hr [ftb.com.hr]
- 8. This compound (SAM) ELISA Kit [cellbiolabs.com]
- 9. This compound (SAM) and S-Adenosylhomocysteine (SAH) ELISA Combo Kit [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting S-Adenosylmethionine (SAMe) Synthesis
Welcome to the technical support center for S-Adenosylmethionine (SAMe) synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical and enzymatic synthesis of SAMe, helping you optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound (SAMe) and why is its synthesis challenging? A1: S-Adenosyl-L-methionine (SAMe) is a crucial metabolite that functions as the primary methyl group donor in numerous biological reactions, including the methylation of DNA, proteins, and nucleic acids.[1][2] Its synthesis is challenging due to the inherent instability of the molecule, which can readily degrade, particularly in neutral or alkaline aqueous solutions.[3][4][5] Chemical synthesis methods often suffer from low yields and the difficult separation of stereoisomers, as typically only the (S,S) diastereomer is biologically active.[3]
Q2: What are the main degradation products of SAMe I should be aware of? A2: The primary degradation products of SAMe in aqueous solutions are 5'-methylthioadenosine (MTA), adenine, and homoserine lactone.[6] The rate of degradation is accelerated by increases in temperature and pH.[4][6]
Q3: What are the optimal storage conditions for SAMe to ensure its stability? A3: To prevent degradation, aqueous solutions of SAMe should be stored frozen at -20°C or -80°C.[4][6] For short-term storage or during experiments, it is best to keep solutions in an acidic buffer (pH 3.0–5.0) and at low temperatures.[4] Lyophilized powder forms offer better long-term stability.[6]
Enzymatic Synthesis
Q4: What is the primary enzyme used for the enzymatic synthesis of SAMe? A4: The primary enzyme is Methionine Adenosyltransferase (MAT), also known as SAM synthetase.[7][8][9] This enzyme catalyzes the reaction between L-methionine and adenosine (B11128) triphosphate (ATP) to produce SAMe.[7][10]
Q5: My enzymatic reaction yield is low. What are the most common causes? A5: Common causes for low yield in enzymatic synthesis include sub-optimal reaction conditions (pH, temperature), low or inactive enzyme, incorrect substrate concentrations, and product inhibition, where the accumulation of SAMe inhibits the MAT enzyme's activity.[11][12]
Q6: Are there engineered MAT variants that can improve yield? A6: Yes, several studies have focused on engineering MAT variants to improve catalytic activity and reduce product inhibition.[8][11] For example, the I303V MAT variant from E. coli exhibits significantly less product inhibition and higher specific activity than the wild-type enzyme.[8][10]
Chemical Synthesis
Q7: What are the major hurdles in the chemical synthesis of SAMe? A7: Chemical synthesis is challenged by low yields, the formation of diastereomeric mixtures that are difficult to separate, and the instability of the SAMe molecule.[3] The (R,S) diastereomer, which is often co-produced, can even act as an inhibitor for methyltransferase enzymes.[3]
Purification
Q8: What is a common method for purifying SAMe after synthesis? A8: A widely used method for purifying SAMe is cation exchange chromatography.[13][14] The process often involves loading the reaction mixture onto a column, washing away impurities, and then eluting the purified SAMe.[15]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Guide 1: Low Yield in Enzymatic SAMe Synthesis
A logical workflow for troubleshooting low enzymatic yield is presented below.
Caption: A logical troubleshooting workflow for low SAMe yield.
Q: My SAMe yield from an enzymatic reaction is lower than expected. What should I check first? A: Begin by verifying your reaction conditions. The activity of Methionine Adenosyltransferase (MAT) is highly sensitive to pH, temperature, and the concentration of necessary cofactors like magnesium ions (Mg²⁺).
Q: What are the optimal pH and temperature for the MAT enzyme? A: Most MAT enzymes exhibit optimal activity at a pH between 7.5 and 8.0 and a temperature of around 37°C.[11][15] Deviations from these optimal ranges can significantly reduce enzyme activity and, consequently, SAMe yield.[16] For instance, some variants may show a shifted optimal pH to 7.5.[11]
| Parameter | Recommended Range | Rationale & Notes |
| pH | 7.5 - 8.0 | MAT activity is highly pH-dependent.[11] However, SAMe is less stable at alkaline pH, so a compromise may be needed, especially for long incubations.[6] |
| Temperature | 30°C - 37°C | While 37°C is often optimal for enzyme activity, some enzymes lose activity over long incubations at this temperature.[8][17] Lowering the temperature can improve enzyme stability. |
| MgCl₂ Concentration | 10 mM - 100 mM | Magnesium is an essential cofactor for MAT. Its concentration should be optimized for the specific enzyme being used.[18] |
| KCl Concentration | 50 mM - 100 mM | Potassium ions can also enhance enzyme activity.[18][19] |
Q: How can I determine if my enzyme is inactive? A: Enzyme inactivity can stem from improper storage, repeated freeze-thaw cycles, or age. First, ensure your enzyme has been stored correctly (typically at -80°C). If in doubt, use a fresh batch of enzyme or confirm its activity with a separate, reliable positive control assay.[4] The thermal stability of free MAT enzymes can be poor; for example, some variants lose activity completely after 6 hours at 40°C.[8]
Q: Could my substrate concentrations be the problem? A: Yes. The relationship between reaction rate and substrate concentration is typically hyperbolic.[20][21] At low concentrations of L-methionine or ATP, the reaction rate is limited by substrate availability. Conversely, very high substrate concentrations do not necessarily increase the reaction rate once the enzyme is saturated (Vmax is reached) and can sometimes be inhibitory.[22][23] Ensure you are operating at or near saturating concentrations of both substrates without being in an inhibitory range.
Q: I suspect product inhibition is occurring. How can I confirm and resolve this? A: The MAT enzyme from E. coli is known to be severely inhibited by its product, SAMe.[11][12] This means as SAMe accumulates, the reaction slows down. To overcome this, you can:
-
Use an Engineered Enzyme: Employ a MAT variant with reduced product inhibition, such as the I303V mutant.[8][10]
-
Add Reagents: The addition of certain compounds like sodium p-toluenesulfonate (pTsONa), β-mercaptoethanol, or urea (B33335) to the reaction mixture has been shown to overcome product inhibition of the E. coli enzyme.[12]
-
Use a Different Enzyme: The yeast SAM synthetase (encoded by the sam2 gene) does not suffer from the same degree of product inhibition as the E. coli enzyme.[12]
Caption: Enzymatic synthesis of SAMe, showing product inhibition.
Guide 2: Product Loss During Purification
Q: I am losing a significant portion of my synthesized SAMe during purification. What are the likely causes and solutions? A: SAMe is highly susceptible to degradation, especially under the wrong conditions. High loss during purification is often due to pH and temperature instability.
-
Maintain Acidic pH: During all purification steps, including chromatography, use acidic buffers (pH < 5.0). SAMe is significantly more stable in acidic conditions.[4][6] For example, quenching the reaction with HCl to a final concentration of 0.2M before loading onto a cation exchange column can help preserve the product.[15]
-
Keep it Cold: Perform all purification steps at low temperatures (e.g., 4°C or on ice) to minimize the rate of chemical degradation.[14]
-
Work Quickly: Minimize the time the sample spends in solution, especially during intermediate steps where conditions may not be optimal.
-
Proper Column Chromatography: When using cation exchange columns like Dowex or Sephadex, ensure proper equilibration and use acidic eluents (e.g., 0.5M HCl or formic acid) for elution.[14][15]
Caption: Recommended workflow for SAMe purification.
Key Experimental Protocols
Protocol 1: General Enzymatic Synthesis of SAMe
This protocol is a general guideline and should be optimized for your specific enzyme and experimental goals.
-
Prepare Reaction Mixture: In a sterile tube on ice, prepare a reaction mixture. A typical 10 mL reaction may contain:
-
100 mM Tris-HCl (pH 8.0)
-
50 mM KCl
-
26 mM MgCl₂
-
13 mM ATP
-
10 mM L-methionine
-
8% (v/v) β-mercaptoethanol (to help overcome product inhibition for E. coli MAT)[13]
-
-
Add Enzyme: Add the MAT enzyme preparation. The amount of enzyme will depend on its specific activity and should be determined empirically. A crude lysate from an over-producing E. coli strain can be used.[13]
-
Incubation: Incubate the reaction mixture at 37°C with vigorous stirring for 12-16 hours in the dark.[13]
-
Monitoring: Monitor the reaction progress by taking small aliquots at various time points and analyzing them via HPLC to measure the conversion of ATP to SAMe.[10]
-
Termination: Once the reaction is complete, terminate it by adding 1.0 M HCl to quench the enzyme and stabilize the SAMe product.[13] The mixture is now ready for purification.
Protocol 2: HPLC Analysis of SAMe
This method allows for the quantification of SAMe and ATP to monitor reaction progress.
-
Sample Preparation: Quench reaction aliquots with an equal volume of an acidic solution (e.g., 20% perchloric acid or 1M HCl) and centrifuge to pellet precipitated protein.[19]
-
HPLC System:
-
Analysis: Inject the supernatant from the prepared sample. Identify and quantify peaks by comparing their retention times and areas to those of known standards for ATP and SAMe.[10]
References
- 1. Enhanced synthesis of S-adenosyl-L-methionine through combinatorial metabolic engineering and Bayesian optimization in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis and in situ application of S-adenosyl-L-methionine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rethinking the bioavailability and cellular transport properties of this compound [cell-stress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Control and regulation of S‐Adenosylmethionine biosynthesis by the regulatory β subunit and quinolone‐based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of this compound by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering of Methionine Adenosyltransferase Reveals Key Roles of Electrostatic Interactions in Enhanced Catalytic Activity | Semantic Scholar [semanticscholar.org]
- 12. Enzymatic synthesis of S-adenosyl-L-methionine on the preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3707536A - Process for the isolation and purification of s-adenosyl methionine and ethionine and novel sulfates thereof - Google Patents [patents.google.com]
- 15. EP0189322A2 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]
- 16. Effects of pH and temperature on growth and glycerol production kinetics of two indigenous wine strains of Saccharomyces cerevisiae from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement of S-adenosyl-L-methionine production in Saccharomyces cerevisiae by atmospheric and room temperature plasma-ultraviolet compound mutagenesis and droplet microfluidic adaptive evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methionine Adenosyltransferase Engineering to Enable Bioorthogonal Platforms for AdoMet-Utilizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Untitled Document [ucl.ac.uk]
- 22. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 23. Substrate Concentration | Worthington Biochemical [worthington-biochem.com]
Technical Support Center: Analysis of S-Adenosylmethionine (SAM) Degradation Products
Welcome to the technical support center for the analysis of S-Adenosylmethionine (SAM) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental analysis of SAM.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SAM) and why is its stability a concern?
A1: this compound (SAM), also known as SAMe or AdoMet, is a crucial molecule found in all living cells.[1] It serves as the primary methyl group donor in a multitude of biochemical reactions, including the methylation of DNA, proteins, and lipids.[1][2] SAM is notoriously unstable, particularly in aqueous solutions at neutral or alkaline pH and at physiological temperatures (37°C).[3][4] This instability can lead to its degradation into various products, complicating experimental results and limiting its therapeutic potential due to low bioavailability.[3]
Q2: What are the main degradation products of SAM?
A2: SAM can degrade through several pathways, leading to various products. The primary degradation products include:
-
S-Adenosylhomocysteine (SAH): Formed after the transfer of the methyl group from SAM to a substrate in transmethylation reactions.[1][5]
-
5'-Methylthioadenosine (MTA): Results from the non-enzymatic cleavage of SAM.[1][3]
-
Adenine and S-ribosylmethionine: Formed through the hydrolysis of SAM at neutral and alkaline pH.[5][6]
-
Homoserine lactone: Another common degradation product resulting from intramolecular cyclization.[5][6]
Q3: How should I store my SAM standards and samples to minimize degradation?
A3: To minimize degradation, SAM standards and samples should be stored at -80°C.[5] It is also crucial to avoid repeated freeze-thaw cycles.[5] For aqueous solutions, freezing is the optimal storage method to preserve SAM from degradation and alterations in its diastereoisomeric ratio.[7]
Q4: What are the common analytical techniques used to analyze SAM and its degradation products?
A4: The most common and reliable methods for the analysis of SAM and its degradation products are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8] These techniques allow for the separation, identification, and quantification of SAM and its metabolites in various biological matrices.[8] Capillary electrophoresis has also been used to monitor SAM stability.[7]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Problem 1: Multiple unexpected peaks in my chromatogram when analyzing a SAM standard.
-
Question: I am running a pure SAM standard, but my chromatogram shows multiple peaks instead of a single one. Why is this happening?
-
Answer: The most likely reason for multiple peaks from a SAM standard is its degradation.[5] SAM is unstable and can break down into various products, each of which can appear as a separate peak in your chromatogram.[5] Common degradation products that might be appearing as extra peaks include SAH, MTA, adenine, and homoserine lactone.[5]
Troubleshooting Steps:
-
Fresh Sample Preparation: Prepare your SAM standard solution fresh before each experiment.
-
Proper Storage: Ensure your stock SAM is stored correctly at -80°C.
-
Control pH and Temperature: During sample preparation, keep the solutions at a low temperature (on ice) and at an acidic pH to minimize degradation.[5]
-
Peak Identity Confirmation: If possible, use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the known masses of SAM degradation products (see Table 1).
-
Problem 2: Poor or no signal for SAM in my LC-MS/MS analysis.
-
Question: I am not seeing a peak, or the signal is very weak for SAM in my LC-MS/MS analysis of biological samples. What could be the issue?
-
Answer: A weak or absent signal for SAM can be due to several factors, including sample degradation, issues with the LC-MS/MS system, or sample matrix effects.[5]
Troubleshooting Steps:
-
Verify Sample Integrity: Ensure that your samples were handled and stored properly to prevent SAM degradation. A significant decrease in the SAM/SAH ratio can be an indicator of degradation during sample preparation or storage.[8]
-
Optimize Ionization: SAM is typically analyzed in positive ion mode with electrospray ionization (ESI). Make sure your ion source parameters are correctly tuned for SAM.[5]
-
Check for Matrix Effects: The sample matrix can sometimes suppress the ionization of the analyte. Evaluate matrix effects by comparing the signal of SAM in the solvent with that in a sample matrix.
-
System Suitability Check: Run a fresh, known concentration of a SAM standard to confirm that the LC-MS/MS system is performing correctly.
-
Check for Leaks: Inspect the LC and MS systems for any leaks that could lead to a loss of sensitivity.[5]
-
Problem 3: Shifting retention times for SAM and its degradation products between runs.
-
Question: The retention times for my analytes are not consistent across different runs. What is causing this variability?
-
Answer: Retention time shifts are often related to the liquid chromatography (LC) system.[5]
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.
-
Fresh Mobile Phase: Prepare fresh mobile phase for each analytical run, as changes in pH or solvent composition due to evaporation can affect retention times.[5]
-
Column Integrity: If the problem persists, the stationary phase of the column may be degrading. Consider replacing the column.[5]
-
Temperature Control: Use a column oven to maintain a constant and consistent column temperature.[5]
-
Data Presentation
Table 1: Mass Spectrometry Parameters for SAM and its Degradation Products
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| This compound (SAM) | 399.0 | 250.1 |
| S-Adenosylhomocysteine (SAH) | 385.1 | 136.2 |
| 5'-Methylthioadenosine (MTA) | 298.1 | 136.1 |
| Adenine | 136.1 | 119.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Table 2: Stability of SAM under Different Conditions
| Condition | Time | Remaining SAM (%) | Reference |
| Incubation at 38°C | 7 days | 52% | [7] |
| Incubation at 38°C | 14 days | 32% | [7] |
| Liver tissue at 4°C | 5 minutes | SAM/SAH ratio dropped by 34% | [8] |
| Liver tissue at 25°C | 2 minutes | SAM/SAH ratio dropped by 48% | [8] |
| Liver tissue stored at -80°C | 2 months | SAM/SAH ratio dropped by 40% | [8] |
Experimental Protocols
Protocol 1: Analysis of SAM and SAH in Plasma by LC-MS/MS
This protocol provides a general guideline for the quantification of SAM and SAH in human plasma.
1. Sample Preparation (Protein Precipitation) a. Thaw frozen plasma samples on ice.[5] b. To 50 µL of plasma, add 150 µL of cold methanol (B129727) containing the internal standards (e.g., ²H₃-SAM and ¹³C₅-SAH). c. Vortex the mixture for 30 seconds to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Gradient:
- 0-1 min: 5% B
- 1-5 min: 5-95% B
- 5-6 min: 95% B
- 6-6.1 min: 95-5% B
- 6.1-8 min: 5% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.[4]
- MS System: A triple quadrupole mass spectrometer.[5]
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- SAM: 399.0 → 250.1
- SAH: 385.1 → 136.2
- ²H₃-SAM: 402.0 → 250.1
- ¹³C₅-SAH: 390.0 → 137.2
Visualizations
Caption: Major degradation pathways of this compound (SAM).
Caption: A typical workflow for the analysis of SAM by LC-MS/MS.
References
- 1. Biochemical Pathways of this compound - Amerigo Scientific [amerigoscientific.com]
- 2. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rethinking the bioavailability and cellular transport properties of this compound [cell-stress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 7. Evaluation of chemical and diastereoisomeric stability of this compound in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing S-Adenosylmethionine (SAM) in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of S-Adenosylmethionine (SAM) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage and handling procedure for this compound (SAM)?
A1: this compound is chemically unstable in aqueous solutions. For optimal stability, it is crucial to store SAM solutions properly. Lyophilized SAM should be stored at -80°C for long-term stability, where it can be stable for at least one year.[1] For creating stock solutions, dissolve the lyophilized powder in an acidic buffer (e.g., 20 mM HCl) to a concentration of approximately 1-5 mg/ml.[1] Aqueous solutions of SAM are not recommended to be stored for more than one day unless they are acidified.[1][2] It is best practice to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store these aliquots at -80°C.[2] When ready to use, thaw the aliquots on ice.
Q2: What are the key factors that affect the stability and activity of SAM in experimental setups?
A2: Several factors can impact the stability and activity of SAM. The molecule is highly sensitive to temperature and pH. It is most stable under slightly acidic conditions (pH 3.0–5.0) and at low temperatures.[2][3] At neutral or alkaline pH, the degradation of SAM is significantly accelerated.[2] High temperatures also increase the rate of degradation.[3] Additionally, the presence of certain substances in the assay buffer can interfere with SAM-dependent enzyme activity. For example, high concentrations of phosphate (B84403), dithiothreitol (B142953) (DTT), EDTA, ascorbic acid, SDS, and sodium azide (B81097) may not be compatible with some SAM assay kits.[2][4][5]
Q3: What is a typical concentration range for SAM in in vitro cell culture experiments?
A3: The effective concentration of SAM in cell culture experiments can vary depending on the cell type and the specific biological process being investigated. Published studies have utilized SAM concentrations ranging from 0.1 mM to 3 mM.[2] The effects of SAM can be both concentration- and time-dependent. For instance, in HCT116 colon cancer cells, lower concentrations (0.1–1 mM) were found to stimulate proliferation in the short term (0–12 hours), whereas a higher concentration (3 mM) was inhibitory.[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental objectives.
Q4: I am observing inconsistent results in my methyltransferase assay. What are the potential causes?
A4: Inconsistent results in methyltransferase assays using SAM can arise from several factors:
-
SAM Degradation: Due to its instability, using improperly stored or old solutions of SAM can lead to variable active concentrations. Always use freshly prepared solutions or properly stored single-use aliquots.[2]
-
SAM Isomerization: Commercially available SAM is often a mixture of the biologically active (S,S) and inactive (R,S) diastereoisomers. The ratio of these isomers can change depending on the preparation and storage conditions, leading to variability in results.
-
Product Inhibition: The product of the methylation reaction, S-adenosylhomocysteine (SAH), is a potent inhibitor of most methyltransferases.[6] Accumulation of SAH during the assay can lead to feedback inhibition and reduced enzyme activity. Some assay methods include components to remove SAH to prevent this.[2]
-
Interfering Substances: Components in your sample or buffer, such as EDTA or DTT, can interfere with the assay.[2][4][5]
Troubleshooting Guides
Issue 1: Low or No Signal in a Spectrophotometric or Fluorometric Methyltransferase Assay
| Possible Cause | Troubleshooting Step |
| Degraded SAM | Prepare a fresh solution of SAM from lyophilized powder. Ensure proper storage of stock solutions at -80°C in small, single-use aliquots to avoid multiple freeze-thaw cycles.[2] |
| Incorrect Buffer Conditions | Verify the pH of your assay buffer. SAM is most stable in acidic conditions (pH 3.0-5.0).[2] Check the compatibility of buffer components with your assay kit; for instance, some assays are not compatible with high concentrations of phosphate or DTT.[2] |
| Inactive Enzyme | Confirm the activity of your methyltransferase enzyme using a positive control substrate. |
| Incorrect Wavelength Reading | Ensure the plate reader is set to the correct excitation and emission wavelengths as specified in your assay protocol.[2] |
Issue 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity reagents and water to prepare buffers and solutions. |
| Autohydrolysis of SAM | Minimize the incubation time of SAM in neutral or alkaline buffers before starting the reaction. Prepare the final reaction mixture immediately before use.[2] |
| Interfering Substances in Sample | If using cell lysates or other biological samples, consider deproteinizing the samples to remove interfering substances.[2] |
Quantitative Data Summary
Table 1: Stability of this compound under Various Conditions
| Condition | Stability/Half-life | Reference |
| pH 7.5, 37°C | Half-life of 16 to 42 hours | [3] |
| Acidic pH (3.0-5.0) | Markedly more stable | [2] |
| Neutral or Alkaline pH | Degradation is accelerated | [2] |
| Storage at -80°C (lyophilized) | Stable for at least one year | [1] |
| Aqueous Solution (non-acidified) | Not recommended for storage > 1 day | [1][2] |
| Whole blood in EDTA tubes at room temp. | Decreased over 24 hours | [7] |
| Whole blood in acidic citrate (B86180) at room temp. | More stable than in EDTA | [7] |
| Whole blood at 4°C | Changes in concentration attenuated | [7] |
Table 2: Typical Michaelis-Menten Constants (Km) of SAM-Dependent Methyltransferases
| Enzyme | Substrate | Km for SAM (µM) | Reference |
| G9a (Histone Methyltransferase) | Histone H3 | 0.76 | [8] |
| METTL3 (RNA Methyltransferase) | RNA | ~0.1 | [8] |
| General DNA, RNA, and Histone Methyltransferases | Various | ~1 | [8] |
| Tk Trm10 (tRNA Methyltransferase) | tRNA-G | 3-6 | [9] |
| Glycine N-methyltransferase (GNMT) | Glycine | High (exact value not specified) | [10] |
Experimental Protocols
Protocol 1: Preparation and Storage of SAM Stock Solution
-
Materials: Lyophilized this compound, sterile 20 mM HCl, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the lyophilized SAM to room temperature before opening to prevent condensation. b. Reconstitute the SAM powder in sterile 20 mM HCl to a desired stock concentration (e.g., 10 mM). The solubility in water is approximately 5 mg/ml.[1] c. Gently vortex to ensure complete dissolution. d. Determine the accurate concentration of the SAM stock solution spectrophotometrically by measuring its absorbance at 257 nm.[2] e. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: SAM Titration Experiment to Determine Optimal Concentration for an Enzyme Assay
-
Objective: To determine the optimal concentration of SAM for a specific methyltransferase enzyme by measuring enzyme activity across a range of SAM concentrations.
-
Materials: Purified methyltransferase, substrate, assay buffer, SAM stock solution, detection reagents (e.g., for a fluorescent or colorimetric assay), microplate reader.
-
Procedure: a. Prepare a series of dilutions of the SAM stock solution in the assay buffer. A typical range to test would be from 0.1 µM to 100 µM, depending on the expected Km of the enzyme. b. Set up the methyltransferase reaction in a microplate. Each reaction should contain a fixed concentration of the enzyme and its substrate. c. To initiate the reaction, add the different concentrations of SAM to the respective wells. d. Include a "no SAM" control to measure any background signal. e. Incubate the plate at the optimal temperature for the enzyme for a fixed period. f. Stop the reaction (if necessary for the assay format) and add the detection reagents according to the assay kit's instructions. g. Measure the signal (e.g., fluorescence or absorbance) using a microplate reader. h. Plot the enzyme activity (signal) as a function of the SAM concentration. The optimal concentration will be in the saturating range of the resulting curve.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: A logical troubleshooting guide for low methyltransferase activity.
Caption: The Methionine Cycle and its relationship to cellular methylation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability of plasma homocysteine, this compound, and S-adenosylhomocysteine in EDTA, acidic citrate, - Biospecimen Research Database [brd.nci.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: S-Adenosylmethionine (SAMe) Stability in Solution
Welcome to the technical support center for S-Adenosylmethionine (SAMe). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of SAMe in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound (SAMe) in an aqueous solution?
A1: SAMe primarily degrades through two main non-enzymatic pathways in aqueous solutions:
-
Cleavage: An intramolecular displacement reaction leads to the formation of 5'-methylthioadenosine (MTA) and homoserine lactone.[1][2] This is a major degradation route, especially under physiological conditions (pH 7.5 and 37°C).[1][2]
-
Hydrolysis: This involves the cleavage of the glycosidic bond, resulting in the formation of adenine (B156593) and S-ribosylmethionine. This pathway is more prevalent at neutral and alkaline pH.[1][3]
Additionally, the biologically active (S,S) diastereoisomer can undergo epimerization at the sulfonium (B1226848) center to form the inactive (R,S) diastereoisomer.[1]
Q2: What are the key factors that influence the stability of SAMe in aqueous solutions?
A2: The stability of SAMe is significantly affected by several factors:
-
pH: SAMe is most stable in acidic conditions (pH 3.0-5.0) and becomes increasingly unstable as the pH approaches neutral and alkaline levels.[1][4]
-
Temperature: Higher temperatures accelerate the degradation of SAMe.[1][4] For long-term storage of aqueous solutions, freezing is the optimal method to prevent degradation.[1][5]
-
Presence of Water: Humidity and the presence of water contribute to the degradation of SAMe, both in solution and in its dry state.[1][6]
Q3: How should I store my SAMe solutions to ensure maximum stability?
A3: For optimal stability, aqueous solutions of SAMe should be stored frozen at -20°C or -80°C.[1][5] If the solution needs to be kept for a short period at a higher temperature, it is crucial to maintain an acidic pH (ideally between 3.0 and 5.0) and keep the temperature as low as possible.[1]
Q4: Can I use buffers to stabilize my SAMe solutions?
A4: Yes, using an acidic buffer system is a primary strategy for stabilizing SAMe in aqueous solutions. A buffer with a pH in the range of 3.0 to 5.0 is recommended to minimize degradation.[1][4] For example, a sodium phosphate (B84403) buffer at pH 2.5 has been used in analytical procedures to maintain stability.[1][5]
Q5: Are there any chemical stabilizers I can add to my SAMe solution?
A5: Yes, certain excipients can enhance the stability of SAMe. The disaccharide trehalose (B1683222) has been shown to have a protective effect, slowing down the degradation of lyophilized SAMe.[6][7] In one study, 65% of SAMe was detected after 50 days at 37°C when stabilized with trehalose.[6][7] Salts of strong acids, such as p-toluenesulfonate and 1,4-butanedisulfonate, are also used to improve the dry-state stability of SAMe.[2]
Troubleshooting Guides
Problem 1: My SAMe solution is rapidly losing activity during my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the assay buffer. | Neutral or alkaline pH significantly accelerates SAMe degradation. Verify the pH of your assay buffer. If possible, adjust the final pH of your reaction mixture to be as acidic as your experimental system allows, ideally below pH 7.0.[1] |
| Elevated incubation temperature. | High temperatures increase the rate of degradation.[1] If your experiment allows, consider running the assay at a lower temperature. For temperature-sensitive assays, minimize the pre-incubation time of SAMe at the elevated temperature. |
| Prolonged incubation time. | The half-life of SAMe in solution at 37°C and pH 7.5 can range from 16 to 42 hours.[1][2] If your assay runs for an extended period, consider adding fresh SAMe at intermediate time points or calculating the degradation rate to account for the loss. |
Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a SAMe sample.
| Possible Cause | Troubleshooting Step |
| Degradation of SAMe. | The unexpected peaks are likely degradation products such as 5'-methylthioadenosine (MTA) and adenine.[1] Compare the retention times of your unknown peaks with those of commercially available standards for these degradation products. |
| Sample preparation issues. | Ensure that the sample diluent is acidic (e.g., dilute HCl or a low pH buffer) and that the sample is kept cold during preparation and while in the autosampler.[8] |
| Diastereomeric separation. | Your chromatographic method might be separating the (S,S) and (R,S) diastereoisomers of SAMe. The (S,S) form is the biologically active one.[1] |
Data Presentation
The following tables summarize quantitative data on the degradation of SAMe under various conditions.
Table 1: Effect of Temperature on SAMe Stability in Aqueous Solution
| Temperature | pH | Remaining SAMe (%) after 14 days | Reference |
| 38°C | Not Specified | 32% | [5][9] |
| -20°C / -80°C | Acidic | Minimal degradation | [1][5] |
Table 2: Effect of pH on SAMe Stability
| pH Range | Stability | Reference |
| 3.0 - 5.0 | Most Stable | [1][4] |
| Neutral to Alkaline | Increasingly Unstable | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized SAMe Stock Solution
Objective: To prepare a stock solution of SAMe with enhanced stability for use in various experimental applications.
Materials:
-
This compound (SAMe) powder
-
Sterile, nuclease-free water
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of SAMe powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile, nuclease-free water to the tube.
-
Add a small volume of sterile 0.1 M HCl to dissolve the SAMe powder. The final pH of the solution should be between 3.0 and 4.0.
-
Gently vortex to ensure complete dissolution.
-
Determine the concentration of the SAMe stock solution spectrophotometrically by measuring its absorbance at 257 nm.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: HPLC Method for Assessing SAMe Stability
Objective: To quantify the concentration of SAMe and its primary degradation products (MTA and adenine) in an aqueous sample.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase and Gradient:
-
Mobile Phase A: 50 mM Sodium Phosphate Monobasic, adjusted to pH 4.4, containing 10 mM heptanesulfonic acid.
-
Mobile Phase B: Methanol.
-
Gradient: An isocratic elution with 85% A and 15% B can be used.[10]
Sample Preparation:
-
Dilute the SAMe sample in an acidic diluent (e.g., Mobile Phase A or dilute HCl) to a suitable concentration for HPLC analysis.
-
Keep the samples cold (4°C) in the autosampler.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the isocratic program and collect the chromatogram.
-
Identify and quantify the peaks corresponding to SAMe, MTA, and adenine by comparing their retention times and peak areas to those of known standards.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Recommended workflow for preparing and storing stable SAMe solutions.
Caption: Troubleshooting flowchart for SAMe solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Rethinking the bioavailability and cellular transport properties of this compound [cell-stress.com]
- 3. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of chemical and diastereoisomeric stability of this compound in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying S-Adenosylmethionine (SAM) in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers, scientists, and drug development professionals may encounter when quantifying S-Adenosylmethionine (SAM) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound (SAM) in plasma?
The accurate quantification of SAM in plasma is challenging due to several factors:
-
Inherent Instability: SAM is a chemically unstable molecule, particularly at neutral and alkaline pH, and is sensitive to temperature degradation. This instability can lead to artificially low measurements if samples are not handled and stored correctly.[1][2][3][4]
-
Low Endogenous Concentrations: SAM is present in plasma at very low concentrations, typically in the nanomolar range, requiring highly sensitive analytical methods for detection.[1][2][4]
-
Pre-analytical Variability: A significant source of error arises from pre-analytical variables, including the choice of anticoagulant, sample collection procedures, processing times, and storage conditions.[5][6][7][8]
-
Matrix Effects: The complex composition of plasma can interfere with the analytical signal, a phenomenon known as the matrix effect, which can lead to inaccurate quantification.
Q2: Which anticoagulant should I use for blood collection when measuring SAM?
EDTA and heparin are commonly used anticoagulants for plasma collection for SAM analysis.[9][10] However, it is crucial to be aware of potential issues. In EDTA tubes, S-adenosylhomocysteine (SAH), a related compound, can increase at room temperature, which might indirectly affect the SAM/SAH ratio, a key metabolic index.[11] Some studies have shown that acidification of the plasma sample immediately after collection can help stabilize SAM.[12][13]
Q3: How should I process and store my plasma samples to ensure SAM stability?
Proper sample handling and storage are critical for accurate SAM quantification.
-
Immediate Processing: Blood samples should be placed on ice immediately after collection and centrifuged within 30 minutes at 4°C to separate the plasma.[9][12]
-
Acidification: To minimize degradation, plasma should be immediately acidified. Formic acid or acetic acid can be used to bring the pH to a range of 4.5-5.0.[12][13]
-
Storage: Acidified plasma samples should be frozen in liquid nitrogen and stored at -80°C.[12] Under these conditions, SAM has been shown to be stable for at least four months.[13] Avoid multiple freeze-thaw cycles as this can lead to degradation.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable SAM levels | SAM Degradation: Improper sample handling (delayed processing, storage at incorrect temperatures, neutral or alkaline pH).[1][2][3][4] | - Process blood samples on ice and centrifuge within 30 minutes of collection.[9][12]- Immediately acidify plasma to pH 4.5-5.0.[12][13]- Store samples at -80°C and avoid freeze-thaw cycles.[9][12] |
| Insufficient Assay Sensitivity: The analytical method may not be sensitive enough to detect low endogenous SAM concentrations. | - Consider using a highly sensitive method like LC-MS/MS.[14][15][16][17]- For ELISA, ensure the kit has a low detection limit (e.g., 0.625 nM).[10][18] | |
| Poor reproducibility between replicates | Inconsistent Sample Preparation: Variation in sample processing steps between replicates. | - Standardize all sample preparation steps, including timing, temperature, and reagent volumes. |
| Pre-analytical Variability: Differences in how individual samples were collected and handled.[5][6][7][8] | - Adhere strictly to a standardized protocol for all sample collections. | |
| High background or interfering peaks in chromatogram (LC-MS/MS, HPLC) | Matrix Effects: Co-eluting substances from the plasma matrix are interfering with the SAM signal. | - Optimize the chromatographic separation to better resolve SAM from interfering compounds.[19]- Employ a solid-phase extraction (SPE) step for sample cleanup prior to analysis.[13][20]- Use a stable isotope-labeled internal standard to correct for matrix effects.[15][16][17] |
| Contamination: Contamination from reagents or labware. | - Use high-purity solvents and reagents.- Thoroughly clean all labware. | |
| Inaccurate results with ELISA kit | Cross-reactivity: The antibody may be cross-reacting with other molecules in the plasma. | - Check the manufacturer's specifications for antibody cross-reactivity. |
| Improper Standard Curve: Errors in the preparation of the standard curve. | - Carefully prepare fresh standards for each assay.- Ensure the standard curve covers the expected concentration range of the samples. | |
| Hemolysis or Lipemia: Hemolyzed or lipemic samples can interfere with the assay.[21][22] | - Visually inspect samples for hemolysis and lipemia. Overly hemolyzed samples may not be suitable.[9] |
Experimental Protocols
Protocol 1: Plasma Collection and Processing for SAM Analysis
-
Blood Collection: Collect whole blood into tubes containing EDTA or heparin as the anticoagulant.[9][10]
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 4°C.[9]
-
Plasma Separation: Carefully collect the supernatant (plasma).
-
Acidification: Immediately acidify the plasma to a pH of 4.5-5.0 by adding a small volume of formic acid or acetic acid.[12][13] For example, add 4.5 µL of formic acid per mL of plasma.[12]
-
Storage: Aliquot the acidified plasma into cryovials, flash-freeze in liquid nitrogen, and store at -80°C until analysis.[12]
Protocol 2: Quantification of SAM in Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices.[14][15][16][17]
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen acidified plasma samples on ice.
-
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., deuterated SAM).[14]
-
Add 550 µL of ice-cold acetone (B3395972) to precipitate proteins.[14]
-
Vortex for 10 minutes and incubate at 4°C for 10 minutes.[14]
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.[19] A typical mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. The total run time is typically around 5-10 minutes.[14][15]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[14][15] Monitor the specific precursor-to-product ion transitions for SAM (e.g., m/z 399.0 → 250.1) and the internal standard.[14]
-
-
Quantification:
-
Generate a standard curve using known concentrations of SAM.
-
Quantify the amount of SAM in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Quantitative Data Summary
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linear Range | Reference |
| LC-MS/MS | 5 nM | 10 nM | ~50% (without SPE) | 0 - 10 µM | [2] |
| LC-MS/MS | - | 8 nmol/l | - | 8 - 1024 nmol/l | [14] |
| LC-MS/MS | - | - | - | 12.5 - 5000 nmol/L | [15][17] |
| UPLC-MS/MS | 0.5 nmol/L | 0.7 nmol/L | 100.0% | - | [23] |
| ELISA | 0.625 nM | - | - | - | [10][18] |
| HPLC-PDA | - | - | - | Linear for studied concentration range | [24] |
Visualizations
Caption: Workflow for SAM Quantification in Plasma.
Caption: Troubleshooting Logic for Inaccurate SAM Results.
References
- 1. Analysis of this compound and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of preanalytical variables on peptide and protein measurements in human serum and plasma: implications for clinical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the effects of preanalytical variables on the stability of the human plasma proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Preanalytical Variables on Plasma Samples Stored in Biobanks [thermofisher.com]
- 8. selectscience.net [selectscience.net]
- 9. assaygenie.com [assaygenie.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Stability of plasma homocysteine, this compound, and S-adenosylhomocysteine in EDTA, acidic citrate, - Biospecimen Research Database [brd.nci.nih.gov]
- 12. Rapid analysis of this compound (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of this compound and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates this compound and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Plasma this compound and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantitation of this compound and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantification of Plasma this compound and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (SAM) ELISA Kit [cellbiolabs.com]
- 19. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sundiagnostics.us [sundiagnostics.us]
- 22. Pre-Analytical Variables [practical-haemostasis.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
overcoming matrix effects in SAMe LC-MS/MS analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of S-adenosylmethionine (SAMe).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and why are they a concern?
Q2: Why is this compound (SAMe) analysis particularly susceptible to matrix effects?
A2: SAMe is a highly polar and thermally labile molecule, which presents challenges for chromatographic retention and sample preparation.[4][5] Methods often use reversed-phase columns where SAMe elutes early, in a region where many other polar and endogenous matrix components, such as phospholipids (B1166683) and salts, also elute.[6][7] This co-elution is a primary cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[8] Furthermore, the inherent instability of SAMe requires careful sample handling, which can limit the aggressiveness of sample cleanup procedures.[4]
Q3: What are the primary sources of matrix effects in biological samples like plasma or tissue?
A3: The main sources are endogenous components that are co-extracted with the analyte. In plasma and tissue analysis, phospholipids from cell membranes are a major contributor to ion suppression.[7][8] Other significant sources include salts, proteins, peptides, and metabolites.[3] Exogenous compounds, such as anticoagulants (e.g., EDTA), dosing vehicles, and co-administered drugs, can also interfere with ionization.[9]
Q4: What is the best way to compensate for matrix effects during quantification?
A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[8] A SIL-IS (e.g., d3-SAMe) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[4] Because a known amount is added to every sample at the beginning of the preparation process, the ratio of the analyte's signal to the SIL-IS's signal remains constant, allowing for accurate quantification despite variations in matrix effects between samples.[10]
Section 2: Troubleshooting Guide
Q5: My SAMe signal intensity is low and inconsistent across different samples. What is the likely cause and how can I fix it?
A5: Low and variable signal intensity is a classic symptom of ion suppression caused by matrix effects. The inconsistency arises because the composition of the matrix can differ from sample to sample.
Troubleshooting Steps:
-
Review Sample Preparation: Your sample cleanup may be insufficient. If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) to better remove phospholipids.[1][7][8]
-
Optimize Chromatography: Modify your LC gradient to better separate SAMe from the regions of major matrix interference. You can diagnose these regions using a post-column infusion experiment (see Protocol 2).
-
Use a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard for SAMe is the most effective way to correct for unavoidable and variable suppression.[8]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ion source.[11]
Q6: How can I quantitatively assess the degree of matrix effect in my current method?
A6: The standard method is the post-extraction spike analysis.[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a clean solvent.
Calculation of Matrix Factor (MF):
-
A: Peak response of the analyte spiked into a pre-extracted blank matrix sample.
-
B: Peak response of the analyte in a neat (clean) solvent.
Matrix Factor (MF) = A / B
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The FDA recommends that the precision (%CV) of the matrix factor across at least six different lots of blank matrix should be ≤15%.[12]
Q7: Which sample preparation technique is better for minimizing matrix effects for SAMe: Protein Precipitation (PPT) or Solid-Phase Extraction (SPE)?
A7: For minimizing matrix effects, Solid-Phase Extraction (SPE) is generally superior to Protein Precipitation (PPT).[1][7] PPT, while fast and simple, primarily removes large proteins and leaves behind significant amounts of phospholipids and other small molecules that cause ion suppression.[1][13] SPE, particularly mixed-mode or polymeric phases, can be optimized to retain SAMe while effectively washing away interfering salts and phospholipids, resulting in a much cleaner extract.[7][8]
Data Summary: Typical Performance of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | HybridSPE-Phospholipid |
| Matrix Effect | High (Significant Ion Suppression) | Low to Moderate | Very Low |
| Phospholipid Removal | Poor (<10%) | Moderate to Good | Excellent (>95%) |
| Analyte Recovery | Good to Excellent | Good (Method Dependent) | Good to Excellent |
| Simplicity/Speed | Very Fast & Simple | Slower, Requires Method Dev. | Fast & Simple |
This table summarizes general findings from literature; actual results may vary based on the specific analyte and protocol.[1][7]
Section 3: Detailed Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Mixed-Mode Cation Exchange SPE
This protocol is designed to capture the polar, positively charged SAMe while removing proteins and phospholipids.
Materials:
-
Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX).
-
Plasma sample containing SAMe.
-
Internal Standard: Stable isotope-labeled SAMe (d3-SAMe).
-
Reagents: 4% Phosphoric acid in water, Methanol, 5% Ammonium (B1175870) hydroxide (B78521) in Methanol.
-
Centrifuge, evaporator.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS working solution. Add 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Load: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Wash 1 (Remove salts/polar interferences): Wash the cartridge with 1 mL of water.
-
Wash 2 (Remove phospholipids/non-polar interferences): Wash the cartridge with 1 mL of Methanol.
-
Elution: Elute SAMe and the SIL-IS by applying 1 mL of 5% Ammonium hydroxide in Methanol. The ammonium hydroxide neutralizes the charge interaction, releasing the analyte.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps identify at what retention times co-eluting matrix components cause ion suppression or enhancement.
Setup:
-
A standard LC-MS/MS system.
-
A syringe pump and a 'T' connector.
-
A solution of SAMe (and SIL-IS) at a concentration that gives a stable, high-intensity signal (e.g., 500 nmol/L in mobile phase).
-
A blank, extracted matrix sample prepared using your standard protocol (e.g., from Protocol 1).
Methodology:
-
System Equilibration: Begin running the LC method with your standard mobile phase without an injection.
-
Post-Column Infusion: Place the SAMe solution in the syringe pump. Connect the syringe pump output to one arm of the 'T' connector. Connect the LC column outlet to the other arm of the 'T'. Connect the final arm of the 'T' to the MS ion source.
-
Establish Baseline: Start the syringe pump at a low flow rate (e.g., 10 µL/min). Infuse the SAMe solution directly into the mobile phase stream flowing into the mass spectrometer. Monitor the MRM transition for SAMe and observe a stable, elevated baseline signal.
-
Inject Blank Matrix: Once the baseline is stable, inject the prepared blank matrix extract onto the LC column.
-
Monitor Signal: Continue to monitor the SAMe signal throughout the entire chromatographic run.
-
Interpretation:
-
A dip or drop in the stable baseline indicates a region of ion suppression .
-
A rise in the baseline indicates a region of ion enhancement .
-
By noting the retention times of these disturbances, you can adjust your chromatographic method to ensure that your SAMe peak does not elute in these zones.[3][9][14]
-
Section 4: Visual Guides & Workflows
Caption: Workflow for SAMe analysis from sample receipt to final quantification.
Caption: A step-by-step decision tree for troubleshooting ion suppression issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of this compound and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Adenosylmethionine (SAM) Stability and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of S-Adenosylmethionine (SAM) during sample storage and analysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on SAM stability to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (SAM) degradation in my samples?
A1: SAM is a chemically unstable molecule, and its degradation can be attributed to two main pathways: non-enzymatic and enzymatic degradation.
-
Non-enzymatic degradation occurs spontaneously in aqueous solutions and is primarily influenced by pH and temperature. The main non-enzymatic degradation pathways are:
-
Cleavage to 5'-methylthioadenosine (MTA) and homoserine lactone. This is a significant degradation route, especially under physiological conditions (pH 7.5 and 37°C).[1]
-
Hydrolysis of the glycosidic bond, which results in the formation of adenine (B156593) and S-ribosylmethionine. This pathway is more common at neutral and alkaline pH levels.[1]
-
Epimerization at the sulfonium (B1226848) center, where the biologically active (S,S) diastereoisomer converts to the inactive (R,S) diastereoisomer.[1]
-
-
Enzymatic degradation is a rapid process mediated by various enzymes present in biological samples. Key enzymatic pathways include:
-
Transmethylation reactions , where methyltransferases utilize SAM as a methyl group donor, converting it to S-adenosylhomocysteine (SAH).[2]
-
Polyamine synthesis , where SAM is decarboxylated to form decarboxylated SAM (dcSAM), a precursor for spermidine (B129725) and spermine (B22157) synthesis.
-
Q2: What are the optimal storage conditions for aqueous solutions of SAM?
A2: To ensure the maximum stability of SAM in aqueous solutions, it is crucial to control both temperature and pH.
-
Temperature: For long-term storage, aqueous solutions of SAM should be aliquoted into single-use vials and stored at -80°C. This minimizes degradation and prevents alterations in the diastereoisomeric ratio. For short-term storage (no more than one day), solutions should be kept on ice. Avoid repeated freeze-thaw cycles, as they can accelerate degradation.
-
pH: SAM is most stable in acidic conditions, ideally between pH 3.0 and 5.0.[1] It becomes increasingly unstable as the pH approaches neutral or alkaline levels. Therefore, it is highly recommended to prepare SAM solutions in an acidic buffer, such as 20 mM HCl or by acidifying plasma samples with acetic acid to a pH of 4.5-5.0.[3]
Q3: How should I handle biological samples (tissues, plasma) to prevent SAM degradation before analysis?
A3: Pre-analytical steps are critical for obtaining accurate measurements of SAM in biological samples due to its rapid enzymatic and non-enzymatic degradation.[3]
-
Tissue Samples: Ischemic conditions during tissue collection can lead to rapid changes in SAM levels.[3] Therefore, tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. Incubation of liver tissues at 25°C for just 2 minutes can lead to a 48% drop in the SAM/SAH ratio.[3]
-
Plasma Samples: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation at 4°C as soon as possible. For long-term storage, plasma should be acidified (e.g., with acetic acid to pH 4.5-5.0) and stored at -80°C.[3] Untreated plasma stored at room temperature for 3 hours can show a marked decrease in SAM.[3]
Q4: I am observing multiple peaks in my HPLC/LC-MS analysis of a SAM standard. What could be the cause?
A4: The presence of multiple peaks when analyzing a SAM standard is a common issue and is almost always due to degradation. The additional peaks are likely to be degradation products such as 5'-methylthioadenosine (MTA), adenine, and homoserine lactone. To troubleshoot this, ensure that your SAM standard is freshly prepared in an acidic buffer and has been stored correctly at -80°C in single-use aliquots.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of SAM.
Problem 1: Rapid loss of SAM activity in an in vitro assay.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the assay buffer | SAM degrades rapidly at neutral or alkaline pH. Verify the pH of your assay buffer and, if the experiment allows, adjust it to a more acidic pH (ideally below 7.0).[1] |
| Elevated incubation temperature | Higher temperatures accelerate SAM degradation.[1] If possible, perform the assay at a lower temperature or minimize the pre-incubation time of SAM at elevated temperatures. |
| Prolonged incubation time | The half-life of SAM at 37°C and pH 7.5 can be as short as 16 hours.[2] For long experiments, consider adding fresh SAM at intermediate time points. |
| Reactive buffer components | Some buffer components may react with SAM. If you suspect this, try a different buffer system. |
Problem 2: Poor or no signal for SAM in LC-MS/MS analysis.
| Potential Cause | Troubleshooting Steps |
| SAM degradation | Ensure that samples were prepared fresh, kept on ice, and stored at -80°C in an acidic buffer. Avoid multiple freeze-thaw cycles. |
| Instrumental issues | Check for leaks in the LC or MS system. Ensure the mass spectrometer is properly tuned and calibrated. Verify that the correct precursor/product ion transitions are being monitored. |
| Matrix effects | Complex biological samples can cause ion suppression. Optimize the sample preparation method to remove interfering substances. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects. |
Problem 3: Shifting retention times for SAM in HPLC/LC-MS.
| Potential Cause | Troubleshooting Steps |
| Column equilibration | Ensure the column is properly equilibrated with the mobile phase before each injection. |
| Mobile phase instability | Prepare fresh mobile phase for each analytical run, as changes in pH or solvent composition can affect retention times. |
| Column degradation | The column's stationary phase can degrade over time. If retention time shifts persist, consider replacing the column. |
| Temperature fluctuations | Use a column oven to maintain a constant and consistent temperature. |
Quantitative Data on SAM Stability
The following tables summarize the stability of SAM under various conditions.
Table 1: Degradation of SAM in Aqueous Solution at 37°C and pH 7.5
| Degradation Pathway | First-Order Rate Constant (s⁻¹) |
| Racemization | 1.8 x 10⁻⁶ |
| Cleavage to MTA and homoserine lactone | 4.6 x 10⁻⁶ |
| Hydrolysis to adenine and S-pentosylmethionine | 3.0 x 10⁻⁶ |
| Data from Wu et al., as cited in Benchchem (2025).[1] |
Table 2: Long-Term Stability of SAM in Mouse Liver Tissue Stored at -80°C
| Storage Duration | Decrease in SAM/SAH Ratio |
| 2 months | 39.8% |
| 6 months | 51.9% |
| Data from a study on the determination of SAM and SAH in mice tissues.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of SAM
This protocol describes how to prepare a stock solution of SAM from its more stable salt form (e.g., S-Adenosyl-L-methionine disulfate tosylate).
Materials:
-
S-Adenosyl-L-methionine disulfate tosylate powder
-
Sterile, nuclease-free water
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of S-Adenosyl-L-methionine disulfate tosylate powder.
-
Add a small volume of sterile 0.1 M HCl to dissolve the powder.
-
Add sterile, nuclease-free water to reach the final desired concentration. The final pH of the solution should be between 3.0 and 4.0.
-
Vortex briefly to ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Quantification of SAM in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of SAM in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Materials and Reagents:
-
Plasma samples
-
This compound (SAM) standard
-
S-Adenosylhomocysteine (SAH) standard
-
Stable isotope-labeled internal standards (e.g., ²H₃-SAM and ¹³C₅-SAH)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetone (B3395972) (pre-chilled at -20°C)
-
RP-Amide HPLC column (e.g., 3.0 x 150 mm, 3.5 µm)
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma in a microfuge tube, add 50 µL of an internal standard solution (containing known concentrations of ²H₃-SAM and ¹³C₅-SAH in 0.1% formic acid).[4]
-
Vortex for 5 minutes and incubate at 4°C for 10 minutes.[4]
-
Add 550 µL of ice-cold acetone to precipitate proteins.[4]
-
Vortex for 10 minutes and incubate at 4°C for another 10 minutes.[4]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: RP-Amide column (3.0 x 150 mm, 3.5 µm).[4]
-
Mobile Phase A: 10 mmol/L ammonium formate buffer, pH 3.4.[4][5]
-
Flow Rate: 0.6 mL/min for the first minute, then increased to 0.8 mL/min.[4][5]
-
Gradient: Start with 5% Mobile Phase B, increase to 95% over 2.5 minutes, hold for 0.5 minutes, and then re-equilibrate at initial conditions.[4]
-
Injection Volume: 20 µL.[4]
-
-
Mass Spectrometry Detection:
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibration standards.
-
Quantify the concentration of SAM and SAH in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Plasma this compound and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates this compound and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Methyltransferase Assays with S-Adenosyl-L-methionine (SAMe)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of methyltransferase (MTase) assays involving the universal methyl donor, S-adenosyl-L-methionine (SAMe or SAM).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in my methyltransferase assay results?
A1: A significant source of variability in methyltransferase assays is the chemical instability of the cofactor S-adenosyl-L-methionine (SAMe) in aqueous solutions.[1] SAMe is sensitive to both temperature and pH, degrading more rapidly at neutral or alkaline pH and elevated temperatures.[1][2] This degradation can lead to inconsistent active concentrations of the cofactor, resulting in variable enzyme activity.
Q2: How should I prepare and store my SAMe stock solutions to ensure stability?
A2: To ensure the stability and activity of SAMe, it is crucial to handle and store it correctly. For long-term storage, it is recommended to prepare aliquots of your SAMe stock solution and store them at -80°C to prevent degradation from multiple freeze-thaw cycles.[1] For short-term use, solutions can be kept on ice. Aqueous solutions of SAMe are more stable under slightly acidic conditions (pH 3.0–5.0).[1][2] Therefore, for maximum stability, dissolve lyophilized SAMe in a slightly acidic buffer, such as 20 mM HCl.[1][2]
Q3: What are the main degradation products of SAMe and can they interfere with my assay?
A3: Under typical physiological conditions (neutral pH, 37°C), SAMe can degrade into 5'-methylthioadenosine (MTA) and homoserine lactone.[3] The primary product of the enzymatic reaction itself is S-adenosyl-L-homocysteine (SAH), which is a potent inhibitor of most methyltransferases.[1] The accumulation of SAH can cause product inhibition, leading to a decrease in the reaction rate over time.[1] Some assay formats include coupling enzymes to remove SAH as it is formed.[4]
Q4: What is a good starting concentration for SAMe in my assay?
A4: The optimal SAMe concentration depends on the specific methyltransferase being studied, as their Michaelis constants (Km) for SAMe can vary significantly. It is recommended to perform a titration to determine the optimal concentration for your enzyme. However, typical starting concentrations can be guided by the enzyme class (see the data summary table below). For inhibitor screening, using a SAMe concentration close to its Km value is often recommended to sensitively detect competitive inhibitors.
Q5: Can components of my assay buffer affect SAMe stability or enzyme activity?
A5: Yes, certain buffer components can interfere with the assay. For example, some commercially available assay kits are not compatible with high concentrations of phosphate (B84403) or dithiothreitol (B142953) (DTT).[1][5] Additionally, since SAMe stability is pH-dependent, it is critical to use a buffer that maintains the optimal pH for both enzyme activity and SAMe integrity.[1][2]
Troubleshooting Guides
Problem 1: Low or No Signal
| Possible Cause | Troubleshooting Steps & Recommendations |
| Degraded SAMe | Prepare a fresh solution of SAMe from a lyophilized powder. Ensure proper storage of stock solutions at -80°C in small, single-use aliquots to avoid multiple freeze-thaw cycles.[1] |
| Suboptimal SAMe Concentration | The concentration of SAMe may be too low for the enzyme. Titrate SAMe in your assay to determine the optimal concentration. Start with a concentration close to the known Km for your enzyme or enzyme family. |
| Incorrect Buffer pH | Verify the pH of your assay buffer. SAMe is most stable in acidic conditions (pH 3.0-5.0).[1][2] While the enzyme will have its own optimal pH for activity (often neutral to slightly alkaline), be aware that SAMe will degrade faster under these conditions. Minimize pre-incubation times of SAMe in alkaline buffers. |
| Inactive Enzyme | Ensure the purified methyltransferase is active. Run a positive control with a known active enzyme batch or a different substrate that is known to be methylated. Also, check that the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[6] |
| Product Inhibition by SAH | The reaction product, S-adenosyl-L-homocysteine (SAH), is a known inhibitor of methyltransferases.[1] If your assay is run over a long period, SAH accumulation can decrease the signal. Consider using a shorter incubation time or an assay format that includes a SAH removal system (e.g., SAH hydrolase). |
| Instrument Settings | For fluorescence or luminescence assays, ensure the gain setting on the plate reader is optimal. A low gain setting can lead to a weak signal. |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps & Recommendations |
| Contaminated Reagents | Ensure all reagents, buffers, and water are free from contamination. Use fresh, high-quality reagents. |
| Assay Component Interference | In fluorescence-based assays, the substrate, test compounds, or even SAMe degradation products might be fluorescent at the assay wavelengths. Run a control well with all components except the enzyme to assess the background signal from other components. |
| Non-specific Binding | In filter-binding assays, insufficient washing can leave behind unbound radiolabeled SAMe, leading to high background. Increase the number of wash steps or the volume of wash buffer. For plate-based assays, ensure proper blocking of the plate surface to prevent non-specific binding of assay components. |
| High Enzyme Concentration | Too much enzyme can lead to a very rapid reaction that depletes the substrate quickly, or in some coupled assays, can lead to a high background signal. Perform an enzyme titration to find a concentration that gives a robust signal within the linear range of the assay. |
| Incorrect Blanking | Ensure you are using the correct blank for your calculations. A "no enzyme" control is often the most appropriate blank to subtract from your experimental wells. |
Data Presentation
Table 1: Recommended Starting Concentrations of SAMe for Different Methyltransferase Classes
| Methyltransferase Class | Enzyme Examples | Recommended Starting SAMe Concentration Range | Notes |
| DNA Methyltransferases (DNMTs) | DNMT1, DNMT3A, M.SssI | 50 µM - 640 µM | For in vitro methylation of genomic DNA, higher concentrations (e.g., 640 µM) may be required.[7] For kinetic assays, concentrations around the Km are often used. |
| Protein Arginine Methyltransferases (PRMTs) | PRMT1, PRMT5 | 0.9 µM - 200 µM | The optimal concentration can vary widely depending on the specific PRMT and the assay format (e.g., radioactive vs. fluorescence).[8][9] |
| Protein Lysine Methyltransferases (SET Domain) | G9a, SETD7, SMYD2 | 0.5 µM - 8 µM | These enzymes often have a lower Km for SAMe compared to other classes.[10] |
Table 2: Stability of SAMe in Aqueous Solutions
| Condition | Observation | Recommendation |
| pH | More stable at acidic pH (3.0-5.0).[1][2] Degradation is accelerated at neutral or alkaline pH.[1][2] | Prepare stock solutions in a slightly acidic buffer (e.g., 20 mM HCl). Be mindful of the final pH of the reaction mixture and minimize incubation times in alkaline buffers. |
| Temperature | Degradation is accelerated at higher temperatures.[2] | Store stock solutions frozen (-20°C or -80°C).[2][11] Thaw on ice and keep cold until use. If the assay requires a higher temperature (e.g., 37°C), minimize the pre-incubation time of SAMe at this temperature. |
| Storage | Freezing is the optimal storage method for aqueous solutions to prevent degradation and changes in the diastereoisomeric ratio.[1][11] | Aliquot stock solutions into single-use volumes and store at -80°C.[1] |
| Half-life | The half-life of SAMe at 37°C and pH 7.5 can range from 16 to 42 hours.[2] At 38°C, approximately 48% of SAMe degrades over 7 days.[11] | For long incubations, the degradation of SAMe should be considered as it may affect the reaction rate over time. |
Experimental Protocols
Protocol 1: Generic Radioactive Filter-Binding Assay for Methyltransferase Activity
This protocol measures the incorporation of a radiolabeled methyl group from [³H]-SAMe into a substrate.
Materials:
-
Purified methyltransferase
-
Substrate (e.g., protein, peptide, or DNA)
-
[³H]-SAMe (tritiated S-adenosyl-L-methionine)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM EDTA)
-
Stop Solution (e.g., 10% Trichloroacetic acid - TCA)
-
P81 phosphocellulose filter paper or equivalent
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer, substrate, and [³H]-SAMe. Keep the mixture on ice.
-
Initiate Reaction: Start the reaction by adding the purified methyltransferase to the reaction mixture. Mix gently by pipetting.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of cold Stop Solution (10% TCA). This will precipitate the substrate.
-
Filter Binding: Spot the reaction mixture onto the P81 phosphocellulose filter paper. The negatively charged paper will bind the positively charged substrate.
-
Washing: Wash the filters multiple times with the Wash Buffer to remove any unincorporated [³H]-SAMe.
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of methylated substrate.
Protocol 2: Generic SAH-Coupled Fluorescence Assay for Methyltransferase Activity
This is a continuous, enzyme-coupled assay that detects the production of S-adenosyl-L-homocysteine (SAH).
Materials:
-
Purified methyltransferase
-
Substrate
-
SAMe
-
SAH hydrolase (SAHH)
-
Adenine (B156593) deaminase
-
A fluorescent probe that detects hydrogen peroxide (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Fluorescence plate reader
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the assay buffer, SAHH, adenine deaminase, HRP, and the fluorescent probe.
-
Reaction Setup: In a black, flat-bottom microplate, add the substrate and SAMe.
-
Initiate Reaction: Add the purified methyltransferase to the wells to start the reaction.
-
Add Master Mix: Immediately add the master mix to all wells.
-
Incubation and Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen probe. Monitor the increase in fluorescence over time at a constant temperature. The rate of fluorescence increase is proportional to the rate of SAH production and thus, the methyltransferase activity.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of S-Adenosylmethionine (SAMe)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cellular uptake of S-Adenosylmethionine (SAMe) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the direct cellular uptake of this compound (SAMe) so inefficient?
A1: The direct cellular uptake of SAMe is inherently poor primarily due to its molecular structure. SAMe is a highly polar molecule, which hinders its ability to passively diffuse across the lipid bilayer of the cell membrane.[1][2] Furthermore, it is believed that there are no dedicated transporters for SAMe on the plasma membrane of mammalian cells.[1][3] Studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that the primary mode of transport for SAMe is paracellular, meaning it moves through the tight junctions between cells rather than through the cells themselves.[4][5][6] This results in very low accumulation of SAMe inside the cells, with cell-to-medium ratios at equilibrium being only 0.2-0.5.[4][5]
Q2: What is the indirect pathway for SAMe uptake?
A2: An important alternative route for the cellular assimilation of the functional groups of SAMe is through its degradation product, 5'-methylthioadenosine (MTA).[1][6] SAMe is unstable under typical cell culture conditions (pH 7.4, 37°C) and can non-enzymatically degrade into MTA.[1][3] Unlike SAMe, MTA can readily cross the cell membrane via non-specific nucleoside transporters and passive diffusion.[1] Once inside the cell, MTA enters the methionine salvage pathway, where it is converted back into methionine. This regenerated methionine can then be used by the enzyme methionine adenosyltransferase (MAT) to synthesize SAMe intracellularly.[1][3]
Q3: How can I improve the stability of SAMe in my experiments?
A3: The stability of SAMe is highly dependent on pH and temperature. It is most stable in acidic conditions (pH 3.0-5.0) and at low temperatures.[7][8][9] At neutral or alkaline pH, its degradation is accelerated.[7][9] For experimental use, it is recommended to prepare fresh solutions of SAMe from a lyophilized powder.[7] Stock solutions should be prepared in an acidic buffer (e.g., 20 mM HCl) and stored in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[7][9] When using SAMe in cell culture media, which is typically buffered to a slightly basic pH, be aware that its degradation will occur over time.
Q4: What are the advanced delivery systems available for improving SAMe uptake?
A4: To overcome the poor bioavailability and cellular uptake of SAMe, several advanced delivery systems have been developed. These include:
-
Liposomes: Anionic liposomes have been shown to be more effective than neutral liposomes in delivering SAMe to cells.[10][11] An improved anionic liposome (B1194612) formulation using the 1,4-butanedisulfonate salt of SAMe (SD4) with a metal chelator (EDTA) at pH 4.0 was found to be 15-fold more potent than free SD4.[10]
-
Nanoparticles: Various types of nanoparticles have been explored to encapsulate and deliver SAMe, thereby protecting it from degradation and enhancing its uptake. These include:
-
Pectin-based nanoparticles: A nanoparticles-in-microparticles (NIMs) system using pectin (B1162225) has been shown to improve the oral bioavailability of SAMe.[12]
-
Inulin (B196767) nanoparticles: Encapsulating SAMe in inulin nanoparticles in a colon-targeted delivery system resulted in a significant three-fold increase in bioavailability in rats compared to its pure form.[13][14]
-
Nanochitosan particles: Nanochitosan-based tablets have been developed for the sustained release of SAMe in simulated intestinal conditions.[15]
-
Solid Lipid Nanoparticles (SLNs): SLNs are another promising carrier system for enhancing the delivery of SAMe.[16]
-
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of SAMe Supplementation in Cell Culture
| Possible Cause | Troubleshooting Step |
| SAMe Degradation | Prepare fresh SAMe solutions for each experiment from a lyophilized powder. Store stock solutions in small, single-use aliquots at -80°C in an acidic buffer (pH 3.0-5.0).[7][9] |
| Suboptimal Buffer pH | Verify the pH of your experimental buffer. If possible, maintain a slightly acidic pH to enhance SAMe stability. Be aware that standard cell culture media (pH ~7.4) will lead to SAMe degradation over time.[1][7] |
| Low Cellular Uptake | Increase the concentration of SAMe in the culture medium. Typical concentrations range from 0.1 mM to 3 mM.[7] Consider using a delivery system like anionic liposomes or nanoparticles to enhance uptake.[10][11] |
| Cell Line Specific Effects | The metabolic state of your cell line, particularly the activity of the methionine salvage pathway, can influence the effectiveness of exogenous SAMe.[1] Consider cell lines with known active methionine salvage pathways. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent SAMe Activity | Ensure that the SAMe stock solution is homogenous before aliquoting and use. Avoid multiple freeze-thaw cycles which can lead to degradation.[7] |
| Variable Incubation Times | Standardize the incubation time with SAMe across all replicates and experiments, as its degradation is time-dependent. |
| Cell Density and Health | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before starting the experiment. |
Quantitative Data on SAMe Delivery Systems
| Delivery System | Key Findings | Relative Bioavailability/Potency Increase | Reference |
| Anionic Liposomes (DSPG/cholesterol) | Increased the growth inhibitory potency of SAMe chloride. | 5-fold greater than free SAMe | [10][11] |
| Improved Anionic Liposomes (SD4 salt, EDTA, pH 4.0) | Enhanced potency and stability. | 15-fold more potent than free SD4 | [10] |
| Pectin Nanoparticles-in-Microparticles (NIMs) | Improved oral bioavailability via colonic absorption. | 260% relative bioavailability | [12] |
| Inulin Nanoparticles (NIMs) | Enhanced oral bioavailability through colon-targeted delivery. | 3-fold increase compared to pure SAMe | [13][14] |
Experimental Protocols
Protocol 1: Preparation and Storage of Stable this compound (SAMe) Stock Solution
Objective: To prepare a stable stock solution of SAMe for use in cell culture experiments.
Materials:
-
This compound (stable salt form, e.g., 1,4-butanedisulfonate)
-
Sterile, nuclease-free water
-
Sterile 1 M HCl
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment, weigh the desired amount of SAMe powder.
-
Dissolve the SAMe powder in sterile, nuclease-free water to a concentration of 100 mM.
-
Adjust the pH of the solution to between 3.0 and 4.0 by adding small increments of sterile 1 M HCl. Verify the pH using a calibrated pH meter.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
When needed, thaw an aliquot on ice and use it immediately. Discard any unused portion of the thawed aliquot.
Protocol 2: Assessment of Paracellular Transport of SAMe using Caco-2 Cell Monolayers
Objective: To determine the apparent permeability coefficient (Papp) of SAMe across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for SAMe quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to assess the integrity of the cell monolayer. A TEER value >250 Ω·cm² is generally considered acceptable.
-
Transport Experiment: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test solution of SAMe (at a known concentration) in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of SAMe in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of SAMe across the monolayer (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of SAMe in the donor chamber (µmol/cm³)
-
Visualizations
Caption: Indirect cellular uptake pathway of this compound (SAMe).
Caption: Experimental workflow for preparing stable SAMe solutions.
Caption: Logical troubleshooting for low cellular uptake of SAMe.
References
- 1. Rethinking the bioavailability and cellular transport properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of phospholipid and liposomal S-adenosyl methionine for the treatment of liver injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. S-adenosyl-L-methionine: transcellular transport and uptake by Caco-2 cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Liposome dependent delivery of S-adenosyl methionine to cells by liposomes: a potential treatment for liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A new strategy for enhancing S-Adenosyl-L-Methionine (SAMe) oral bioavailability: Preparation of SAMe loaded inulin nanoparticles for colon targeting with in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SAMe Enzymatic Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common sources of interference in S-adenosylmethionine (SAMe) enzymatic assays.
Frequently Asked Questions (FAQs)
High Background Signal
Q1: My assay is showing a high background signal. What are the potential causes and how can I troubleshoot this?
A1: A high background signal can originate from several sources. Common culprits include autofluorescence of test compounds, contamination of reagents, or non-specific binding.[1]
Troubleshooting Steps:
-
Run a no-enzyme control: This will help determine if the signal is originating from the substrate or other assay components.
-
Run a no-substrate control: This can help identify if the enzyme preparation is contaminated.
-
Check for compound autofluorescence: Measure the fluorescence of your test compound in the assay buffer without the other reaction components.
-
Optimize blocking agents: Insufficient blocking can lead to non-specific binding. Consider increasing the concentration or incubation time of your blocking agent.
False Positives
Q2: I am observing a high rate of false positives in my high-throughput screen (HTS). What are the common causes of false positives in SAMe assays?
A2: False positives in SAMe enzymatic assays are frequently caused by compounds that interfere with the assay chemistry rather than directly inhibiting the methyltransferase.[2][3] Key causes include:
-
Inhibition of coupling enzymes: Many SAMe assays use coupling enzymes like S-adenosyl-L-homocysteine hydrolase (SAHH). Compounds that inhibit these coupling enzymes can mimic methyltransferase inhibition.[2]
-
Fluorescence interference: Test compounds that are inherently fluorescent can directly interfere with fluorescence-based readouts.[2]
-
Reactivity with detection probes: Some compounds may react directly with the detection reagents, leading to a false signal.[2]
-
Redox cycling: Compounds that undergo redox cycling in the presence of reducing agents like dithiothreitol (B142953) (DTT) can generate reactive oxygen species (ROS), which can damage the enzyme and produce a false positive signal.[4][5]
Guide 2: Addressing Redox Cycling Interference
Redox-active compounds can interfere with assays by generating reactive oxygen species (ROS) in the presence of reducing agents like DTT. [4] Experimental Protocol: Catalase Counter-Screen for Redox Interference
This protocol helps determine if the observed inhibition is due to ROS generation. Catalase is an enzyme that detoxifies hydrogen peroxide (H₂O₂), a common ROS.
Materials:
-
All components of your standard SAMe enzymatic assay
-
Catalase solution (e.g., from bovine liver)
Procedure:
-
Set up your standard assay reactions.
-
In a parallel set of reactions, add catalase to the assay buffer before adding the other components. A typical final concentration is 100-200 units/mL.
-
Add your test compound to both sets of reactions.
-
Initiate the reaction and measure the activity as you normally would.
Data Analysis:
| Condition | Expected Outcome if Redox Cycling is Occurring |
| - Catalase | Significant inhibition by the test compound. |
| + Catalase | A significant reduction or complete loss of inhibition. |
If the inhibitory effect of your compound is diminished in the presence of catalase, it is a strong indicator of interference through redox cycling and H₂O₂ production. [5] Signaling Pathway of Redox Interference
References
Technical Support Center: Optimizing Buffer Conditions for S-adenosylmethionine (SAMe) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions to ensure the stability of S-adenosylmethionine (SAMe) during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work with this critical biological molecule.
Troubleshooting Guide
This guide addresses common issues encountered when working with SAMe in solution.
| Problem | Potential Cause | Recommended Solution |
| Low or no enzymatic activity in a SAMe-dependent assay. | SAMe degradation due to suboptimal buffer pH. | Verify the pH of your buffer. SAMe is most stable in acidic conditions (pH 3.0-5.0).[1][2] If your experimental system allows, adjust the buffer pH to the lower end of this range. |
| SAMe degradation due to elevated temperature. | Higher temperatures accelerate SAMe degradation.[1] If possible, perform the assay at a lower temperature. For temperature-sensitive assays, minimize the pre-incubation time of SAMe at elevated temperatures. | |
| Improper storage of SAMe solutions. | Aqueous solutions of SAMe are unstable. For long-term storage, freezing is the optimal method.[1][3][4] For short-term use, prepare fresh solutions in an acidic buffer (e.g., 20 mM HCl).[2] Avoid repeated freeze-thaw cycles. | |
| Unexpected peaks in HPLC or other analytical analysis. | Presence of SAMe degradation products. | The primary degradation products of SAMe are 5'-methylthioadenosine (MTA), adenine, and homoserine lactone.[1] Compare the retention times of the unknown peaks with commercially available standards for these compounds to confirm their identity. |
| Reaction of SAMe with buffer components. | Certain nucleophilic buffer components can react with SAMe.[1] If suspected, switch to a different buffer system. | |
| Inconsistent results between experiments. | Variability in SAMe solution preparation and handling. | Ensure consistent and rapid sample preparation in a cold, acidic diluent.[1] Prepare fresh solutions for each experiment or use aliquots from a properly stored frozen stock. |
| Diastereoisomeric ratio alteration. | The biologically active form is (S,S)-SAMe. Suboptimal storage and handling can lead to epimerization to the (R,S)-diastereoisomer.[3][4] Use analytical methods like capillary electrophoresis to assess the diastereoisomeric ratio if this is a concern.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of SAMe in aqueous solutions?
A1: The stability of SAMe in aqueous solutions is primarily affected by pH and temperature. SAMe is most stable in acidic environments (pH 3.0-5.0) and becomes increasingly unstable as the pH moves towards neutral and alkaline conditions.[1][2] Elevated temperatures also significantly accelerate its degradation.[1]
Q2: What is the main degradation pathway for SAMe?
A2: SAMe primarily degrades through a non-enzymatic cleavage reaction, especially at neutral or alkaline pH, to form 5'-methylthioadenosine (MTA) and homoserine lactone.[1][5]
Q3: How should I prepare and store SAMe stock solutions?
A3: For optimal stability, dissolve lyophilized SAMe powder in a slightly acidic buffer, such as 20 mM HCl.[2] For long-term storage, it is highly recommended to aliquot the solution and store it frozen at -80°C to prevent degradation and alterations in the diastereoisomeric ratio.[2] Aqueous solutions, unless acidified, should not be stored for more than a day at refrigerated temperatures.[2]
Q4: Can I use phosphate (B84403) buffers for my experiments involving SAMe?
A4: While phosphate buffers can be used, it is crucial to ensure the pH is acidic. For instance, a 150 mM sodium phosphate buffer at pH 2.5 has been successfully used to maintain SAMe stability during capillary electrophoresis analysis.[3][4] However, be aware that high concentrations of phosphate may not be compatible with some SAMe assay kits.[2]
Q5: What is the typical half-life of SAMe in a physiological buffer?
A5: The half-life of SAMe in a solution at 37°C and a pH of 7.5 can range from 16 to 42 hours.[1] This highlights the importance of using fresh solutions and minimizing incubation times in experiments conducted under these conditions.
Quantitative Data on SAMe Stability
The following tables summarize key quantitative data regarding the stability of SAMe under various conditions.
Table 1: Effect of pH and Temperature on SAMe Stability
| pH | Temperature (°C) | Half-life | Reference |
| 3.0 - 5.0 | 20 - 25 | Most Stable | [2] |
| 7.5 | 37 | 16 - 42 hours | [1] |
| Neutral/Alkaline | 20 - 25 | Accelerated Degradation | [2] |
Table 2: SAMe Degradation Over Time at 38°C
| Incubation Time | Remaining SAMe Concentration | Reference |
| 7 days | 52% | [3] |
| 14 days | 32% | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized SAMe Stock Solution
Objective: To prepare a SAMe stock solution with enhanced stability for use in various experimental applications.
Materials:
-
S-adenosyl-L-methionine (lyophilized powder)
-
20 mM Hydrochloric Acid (HCl), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate the lyophilized SAMe powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of SAMe powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cold, sterile 20 mM HCl to achieve the desired final concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to dissolve the powder completely. Keep the solution on ice.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Immediately store the aliquots at -80°C.
Protocol 2: Monitoring SAMe Stability by HPLC
Objective: To assess the stability of a SAMe solution over time by quantifying the remaining SAMe and its primary degradation product, MTA.
Materials:
-
SAMe solution to be tested
-
Mobile Phase A: e.g., 50 mM sodium phosphate, pH 2.5
-
Mobile Phase B: e.g., Acetonitrile
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (detection at 254 nm)
-
SAMe and MTA analytical standards
Procedure:
-
Sample Preparation: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the SAMe solution being tested. Dilute the aliquot in cold, acidic diluent (e.g., dilute HCl or Mobile Phase A) to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a gradient elution to separate SAMe and its degradation products. For example, a linear gradient from 0% to 30% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 254 nm.
-
-
Data Analysis:
-
Create a standard curve for both SAMe and MTA using the analytical standards.
-
Identify and quantify the peaks corresponding to SAMe and MTA in the experimental samples based on their retention times and the standard curves.
-
Calculate the percentage of remaining SAMe and the percentage of MTA formed at each time point.
-
Visualizations
Caption: Primary degradation pathway of SAMe.
Caption: Experimental workflow for SAMe stability testing.
Caption: Troubleshooting logic for SAMe experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of chemical and diastereoisomeric stability of this compound in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rethinking the bioavailability and cellular transport properties of this compound [cell-stress.com]
Technical Support Center: Strategies to Increase Intracellular S-Adenosylmethionine (SAMe)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the experimental manipulation of intracellular S-Adenosylmethionine (SAMe) levels.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is this compound (SAMe) and why is it important?
This compound (SAMe), also known as AdoMet, is a critical molecule found in all living cells.[1] It is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[1][2][3] SAMe is the principal methyl group donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids.[1][4] This function makes it a key regulator of epigenetics, gene expression, cell growth, differentiation, and function.[1][5] Beyond transmethylation, SAMe is also involved in transsulfuration (leading to glutathione (B108866) synthesis) and aminopropylation (polyamine synthesis).[1][5]
Q2: How is intracellular SAMe synthesized?
Intracellular SAMe is synthesized in the cytoplasm through the one-carbon metabolism pathway, which involves both the methionine and folate cycles.[4] The key reaction is catalyzed by the MAT enzyme, which transfers the adenosyl group from an ATP molecule to methionine.[1] In mammals, there are two primary genes encoding MAT: MAT1A, mainly expressed in the liver, and MAT2A, which is expressed in most other tissues and is associated with cellular growth.[5] MAT2A is often considered the rate-limiting enzyme in SAMe synthesis.[2][3]
Experimental Strategies
Q3: What are the primary strategies to increase intracellular SAMe levels in a laboratory setting?
There are three main experimental strategies:
-
Precursor Supplementation: Increasing the availability of substrates for SAMe synthesis. This is the most common approach and involves adding methionine, the direct precursor, to the cell culture medium.[4] The efficacy of this can be enhanced by also supplementing with co-factors like folate and vitamin B12, which are crucial for the regeneration of methionine from homocysteine.[5][6][7]
-
Genetic Manipulation: Overexpressing key enzymes in the SAMe synthesis pathway, such as methionine adenosyltransferase (MAT), can enhance the cell's capacity to produce SAMe.[8]
-
Inhibition of SAMe-Consuming Pathways: Blocking pathways that heavily utilize SAMe can lead to its accumulation. However, this approach can have significant off-target effects as these pathways are often critical for cell function.[9]
Q4: What is the role of folate and vitamin B12 in increasing SAMe levels?
Folate and Vitamin B12 are essential cofactors in the one-carbon cycle.[7] After SAMe donates its methyl group, it becomes S-adenosylhomocysteine (SAH), which is then converted to homocysteine.[5] To regenerate methionine from homocysteine, the enzyme methionine synthase requires vitamin B12 as a cofactor and a methyl group from 5-methyltetrahydrofolate (a form of folate).[6][7] A deficiency in either vitamin can lead to a "methyl trap," where folate is stuck as 5-methyltetrahydrofolate, and homocysteine cannot be efficiently recycled back to methionine, thereby limiting SAMe synthesis.[10]
Troubleshooting Guide
Q5: I've supplemented my cell culture with L-methionine, but I don't see an increase in intracellular SAMe. What could be wrong?
This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
| Potential Cause | Recommended Action |
| Cell Health and Confluency | Ensure cells are in the logarithmic growth phase and are not overly confluent (typically 70-90%).[11] Stressed or senescent cells may have altered metabolic activity.[12] |
| Methionine Concentration | The optimal methionine concentration can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Excess methionine can sometimes be toxic. |
| Incubation Time | The time required to see a significant increase in SAMe can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak response time. |
| Basal Medium Composition | Check the formulation of your basal medium. If it already contains high levels of methionine, the effect of additional supplementation may be less pronounced. |
| Cofactor Availability | Ensure the medium has adequate levels of folate and vitamin B12. As described in Q4, these are critical for the methionine cycle.[7][10] Consider supplementing with folic acid and methylcobalamin. |
| SAMe Measurement Technique | Verify the accuracy and sensitivity of your SAMe quantification method (e.g., LC-MS/MS, HPLC). Ensure proper sample extraction to prevent SAMe degradation. |
| Cell Line Characteristics | Some cell lines may have inherently low expression of the MAT2A enzyme or other components of the one-carbon pathway, limiting their ability to synthesize SAMe.[13] You can check the expression levels via qPCR or Western blot. |
Q6: My cells are showing signs of toxicity (e.g., poor morphology, detachment, slow growth) after methionine supplementation. What should I do?
High concentrations of methionine can be toxic to some cell lines.
-
Reduce Concentration: The most straightforward solution is to lower the concentration of L-methionine.
-
Perform a Toxicity Assay: Conduct a dose-response experiment and simultaneously assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) to find the highest non-toxic concentration.
-
Check for Contamination: Ensure your L-methionine stock solution and culture medium are sterile.
-
Monitor pH: High concentrations of amino acids can sometimes alter the pH of the culture medium. Ensure the medium's pH remains within the optimal physiological range (typically 7.2-7.4).
Q7: I am trying to overexpress MAT2A to increase SAMe, but the levels are unchanged. What are the possible issues?
-
Verify Expression: Confirm the successful overexpression of the MAT2A protein using Western blot. Check for proper localization using immunofluorescence.
-
Substrate Limitation: Even with high enzyme levels, SAMe synthesis can be limited by the availability of its substrates, methionine and ATP.[1] Ensure the medium contains sufficient methionine. Cellular ATP levels can also be a limiting factor, especially in metabolically stressed cells.
-
Feedback Inhibition: High levels of SAMe can, in some systems, exert feedback inhibition on enzymes within the one-carbon pathway.[9]
-
Increased Consumption: The cell might adapt to higher SAMe production by increasing the activity of SAMe-consuming pathways (transmethylation, polyamine synthesis), thus keeping the steady-state level of SAMe stable.
Experimental Protocols
Protocol 1: L-Methionine Supplementation in Adherent Cell Culture
This protocol provides a general framework for increasing intracellular SAMe by supplementing the culture medium with L-methionine.
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in a standard incubator (37°C, 5% CO2).[14]
-
Preparation of Supplementation Medium: Prepare fresh complete medium containing the desired final concentration of L-methionine. A common starting range is 100 µM to 5 mM. Prepare a vehicle control medium containing the same volume of sterile water or PBS used to dissolve the L-methionine.
-
Supplementation: Aspirate the old medium from the wells and gently wash once with sterile PBS. Add 2 mL of the prepared supplementation medium or vehicle control medium to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 24 hours).
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold lysis buffer (e.g., 0.6 M perchloric acid) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Keep on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the SAMe, for quantification.
-
Protocol 2: Quantification of Intracellular SAMe using LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of intracellular metabolites like SAMe.
-
Sample Preparation: Use the supernatant collected from the cell lysis protocol (Protocol 1).
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Run a gradient from 2% B to 98% B over approximately 10 minutes to separate SAMe from other cellular components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
SAMe: Precursor ion (m/z) 399.1 → Product ion (m/z) 250.1
-
Internal Standard (optional but recommended): Use a stable isotope-labeled SAMe.
-
-
-
Quantification: Create a standard curve using known concentrations of pure SAMe. Normalize the detected SAMe peak area to the internal standard and quantify using the standard curve. Finally, normalize the result to the total protein concentration or cell number from the original sample.
Visualizations
SAMe Biosynthesis and Metabolism Pathway
The following diagram illustrates the central role of the methionine and folate cycles in the synthesis and consumption of SAMe.
A diagram of the core SAMe synthesis and regeneration cycle.
Experimental Workflow for Increasing and Measuring Intracellular SAMe
This workflow outlines the key steps for a typical experiment designed to modulate and quantify cellular SAMe.
A typical workflow for a cell-based SAMe modulation experiment.
Troubleshooting Logic for Low SAMe Levels
This flowchart provides a logical sequence of steps to diagnose why SAMe levels may not be increasing after experimental manipulation.
A logical guide for troubleshooting low intracellular SAMe levels.
References
- 1. Biochemical Pathways of this compound - Amerigo Scientific [amerigoscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. whynotnatural.com [whynotnatural.com]
- 7. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 10. Vitamin B12-folate interrelationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promocell.com [promocell.com]
- 12. Whats Killing My Cell Cultures Troubleshooting Cell Growth Issues [cellandgene.com]
- 13. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8 Ways to Optimize Cell Cultures [vistalab.com]
Technical Support Center: S-Adenosylmethionine (SAM) Research
This guide addresses common pitfalls and frequently asked questions encountered during research involving S-Adenosylmethionine (SAM). It is intended for researchers, scientists, and drug development professionals to help troubleshoot experiments and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: My this compound (SAM) solution seems to be degrading quickly. How can I improve its stability?
A1: SAM is notoriously unstable in aqueous solutions, especially at neutral or alkaline pH and elevated temperatures.[1][2] To maximize stability, consider the following:
-
pH: SAM is most stable in acidic conditions (pH 3.0-5.0).[1][3] Prepare stock solutions using an acidic buffer or by dissolving the lyophilized powder in a dilute acid like 20 mM HCl.[1][4] Avoid neutral or alkaline buffers for storage.
-
Temperature: Store stock solutions at -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[1] For short-term storage (less than one day), keeping the solution acidified and refrigerated is crucial.[4][5]
-
Additives: For lyophilized SAM, the disaccharide trehalose (B1683222) has been shown to have a protective effect, slowing degradation.[3]
Q2: I'm seeing inconsistent results in my methyltransferase assays. What are the likely causes?
A2: Inconsistent results in methyltransferase assays can stem from several factors related to SAM:
-
SAM Degradation: The active concentration of SAM can vary if solutions are old or improperly stored. Always use freshly prepared solutions or properly stored frozen aliquots.[1]
-
SAM Isomerization: Commercially available SAM is a mix of the biologically active (S,S) and inactive (R,S) diastereoisomers. The active form can convert to the inactive form in solution, which can lead to an overestimation of the Michaelis constant (Km) and an underestimation of the catalytic rate (kcat).[1]
-
Product Inhibition: The reaction product, S-adenosylhomocysteine (SAH), is a potent inhibitor of most methyltransferases.[1] If SAH accumulates, it can significantly slow down the reaction rate. Some assay kits include an SAH-hydrolyzing enzyme to prevent this feedback inhibition.[6][7]
-
Interfering Substances: Components in your buffer or sample may interfere with the assay. High concentrations of phosphates, DTT, β-mercaptoethanol, and metal chelators like EDTA can inhibit some assay enzymes.[1][8]
Q3: What are the critical pre-analytical steps for accurate SAM and SAH quantification in tissue and plasma?
A3: Pre-analytical steps are critical for obtaining valid data for SAM and its demethylated product, S-adenosylhomocysteine (SAH).[9] The SAM/SAH ratio, often called the "methylation index," is highly sensitive to sample handling.[9][10]
-
Rapid Processing: Metabolite changes can occur within seconds of tissue collection due to ischemia.[9] Samples must be processed rapidly and kept cold to halt enzymatic activity.
-
Temperature Sensitivity: Even short incubations at room temperature can dramatically alter the SAM/SAH ratio. In one study, the ratio in liver samples dropped by 48% after just 2 minutes at 25°C and by 34% after 5 minutes at 4°C.[9]
-
Storage: Long-term storage at -80°C is necessary, but degradation can still occur. The SAM/SAH ratio in liver tissues stored at -80°C decreased by 40% after 2 months.[9]
-
Plasma/Serum: For blood samples, collect blood with heparin or EDTA and centrifuge at 4°C.[11] The resulting plasma or serum should be assayed immediately or stored at -80°C.[11] Acidification of plasma to pH 4.5-5.0 has been shown to stabilize both SAM and SAH for at least 4 months.[9]
Q4: I am observing unexpected peaks during HPLC analysis of my SAM sample. What could they be?
A4: Unexpected peaks are often degradation products of SAM.[3] The most common degradation products are 5'-methylthioadenosine (MTA), adenine, and homoserine lactone.[2][3] To confirm their identity, you can compare the retention times of your unknown peaks with commercially available standards for these compounds. To minimize degradation during analysis, ensure your sample diluent is acidic and the sample is kept cold in the autosampler.[3]
Troubleshooting Guides
Problem 1: Low or No Activity in a SAM-Dependent Methyltransferase Assay
| Possible Cause | Troubleshooting Step |
| Degraded SAM Solution | Prepare a fresh SAM solution from lyophilized powder. Use single-use aliquots stored at -80°C.[1] |
| Incorrect Buffer pH | Verify the pH of your assay buffer. SAM is unstable at neutral or alkaline pH.[1] Adjust the pH to be as acidic as the experimental system allows. |
| Elevated Temperature | Minimize pre-incubation time at elevated temperatures (e.g., 37°C). If possible, run the assay at a lower temperature.[3] |
| Enzyme Inactivity | Confirm the activity of your methyltransferase with a positive control substrate.[1] |
| Interfering Buffer Components | Check for compatibility. Some assays are inhibited by high concentrations of DTT, phosphate (B84403), or EDTA.[8] Consider dialysis or buffer exchange for your enzyme/substrate. |
| Product (SAH) Inhibition | If your assay runs for an extended time, consider adding an SAH-hydrolyzing enzyme like SAH nucleosidase to the reaction mix.[6][7] |
Problem 2: High Variability in SAM/SAH Ratio Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize a rapid protocol for tissue harvesting and quenching. Minimize time between sample collection and freezing/extraction.[9][12] |
| Sample Degradation During Storage | Flash-freeze samples in liquid nitrogen immediately after collection. Store at -80°C. Analyze samples as quickly as possible after storage.[9][11] |
| Slow/Incomplete Enzyme Quenching | Use rapid quenching methods, such as plunging tissue into liquid nitrogen or using cold extraction solvents (e.g., perchloric acid, cold acetone).[9][13] |
| Extraction Inefficiency | Ensure the chosen extraction method (e.g., acid precipitation, solvent precipitation) is validated for your sample type. Recovery can be low (~50%).[14] |
| Matrix Effects in LC-MS/MS | Use isotopically labeled internal standards for both SAM and SAH to correct for matrix effects and variations in instrument response.[13][14] |
Quantitative Data Summary
Table 1: Stability of SAM Under Various Conditions
| Condition | Half-life / Remaining % | Source |
| Aqueous Solution (pH 7.5, 37°C) | 16 to 42 hours | [2][3] |
| Liver Tissue (25°C) | SAM/SAH ratio dropped 48% in 2 min | [9][15] |
| Liver Tissue (4°C) | SAM/SAH ratio dropped 34% in 5 min | [9][15] |
| Liver Tissue (-80°C) | SAM/SAH ratio dropped 40% in 2 months | [9][15] |
| Lyophilized with Trehalose (37°C) | 65% of SAM detected after 50 days | [3] |
| Acidic Solution (pH 2-5, Room Temp) | <1% degradation in 24 hours | [16] |
Experimental Protocols
Protocol 1: Preparation and Storage of SAM Stock Solution
This protocol is designed to maximize the stability of SAM for use in biochemical assays.
-
Weighing: Allow the lyophilized SAM powder (stored at -80°C) to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Dissolving: Reconstitute the powder in an acidic solution, such as 20 mM HCl or a pH 4.0-5.0 buffer, to the desired stock concentration.[4][5] Do not use neutral or alkaline buffers like PBS or Tris at pH > 7.0 for reconstitution and storage.[3]
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. The volume should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer them to -80°C for long-term storage.[1] The lyophilized solid should also be stored at -80°C and is stable for at least one year.[4][5]
Protocol 2: Sample Preparation for SAM/SAH Quantification from Tissue by LC-MS/MS
This protocol outlines the critical steps for extracting SAM and SAH from tissue samples for analysis.
-
Tissue Collection: Excise the tissue as rapidly as possible to minimize ischemia.[9] Immediately flash-freeze the tissue in liquid nitrogen. Store at -80°C until extraction.
-
Homogenization: Weigh the frozen tissue and add it to a pre-chilled tube containing an ice-cold extraction solution (e.g., 0.4 M perchloric acid).[9] The volume should be 5-10 mL per gram of tissue.[11]
-
Internal Standard Spiking: Add an internal standard solution containing known concentrations of isotopically labeled SAM (e.g., [²H₃]-SAM) and SAH (e.g., [¹³C₅]-SAH) to the homogenate.[9][13]
-
Protein Precipitation: Homogenize the tissue on ice using a tissue disruptor. Keep the sample cold at all times.
-
Centrifugation: Centrifuge the homogenate at >10,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.[9][11]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. If perchloric acid was used, the pH may need to be neutralized with a base like potassium phosphate to precipitate the perchlorate (B79767) before analysis.[9]
-
Analysis: Inject the supernatant onto the LC-MS/MS system for analysis or store it at -80°C for a short period.[9][14]
Visualizations
Caption: Pitfall workflow showing how improper storage leads to SAM degradation and inaccurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. Rethinking the bioavailability and cellular transport properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. protocols.io [protocols.io]
- 8. sambomed.co.kr [sambomed.co.kr]
- 9. Determination of this compound and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylation Index, SAM/SAH - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates this compound and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
S-Adenosylmethionine's Impact on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of S-Adenosylmethionine (SAMe) and other methyl donors in regulating gene expression, supported by experimental data and detailed methodologies.
This compound (SAMe), a pivotal molecule in cellular metabolism, plays a crucial role as the primary methyl group donor for a multitude of biochemical reactions.[1] This function is central to the epigenetic regulation of gene expression through the methylation of DNA, RNA, and histones.[2][3] Alterations in SAMe levels and the ratio of SAMe to its byproduct, S-adenosylhomocysteine (SAH), can significantly impact cellular processes and are implicated in various disease states.[4][5] This guide provides a comparative analysis of SAMe's effects on gene expression relative to other methyl donors, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparative Analysis of Methyl Donors on Gene Expression
While SAMe is the universal methyl donor, other nutrients such as betaine (B1666868), choline, and folic acid contribute to the one-carbon metabolism pathway that regenerates methionine, the precursor to SAMe.[6][7] Direct comparative studies on their effects on global gene expression are limited; however, research in specific contexts, such as liver disease, offers valuable insights.
A study in a mouse model of alcoholic steatohepatitis (ASH) directly compared the effects of SAMe and betaine supplementation. Both compounds were found to be effective in increasing the SAMe/SAH ratio and attenuating hepatic steatosis. However, their impact on homocysteine levels, a key intermediate in methionine metabolism, differed. Only betaine was effective in methylating homocysteine and preventing its increased release from the liver.[8] This suggests that while both can restore methylation potential, they may have distinct effects on related metabolic pathways that can indirectly influence gene expression.
Another study investigating drug-induced liver injury found that betaine supplementation prevented the decrease in the expression of several key genes involved in methionine metabolism, including BHMT, AHCY, MAT1a, and GNMT, which were downregulated by the drug challenge.[5] This highlights betaine's role in maintaining the machinery of the methionine cycle, which is essential for sustained SAMe production and methylation reactions.
The following table summarizes the comparative effects of SAMe and Betaine on key parameters related to gene expression and metabolism, based on available experimental data.
| Parameter | This compound (SAMe) | Betaine | Key Findings & Citations |
| SAMe/SAH Ratio | Increases the ratio, restoring methylation potential. | Increases the ratio, restoring methylation potential. | Both SAMe and betaine are effective in increasing the SAMe/SAH ratio in hepatocytes.[8] |
| Homocysteine Levels | May increase homocysteine release with prolonged use. | Effectively methylates homocysteine, preventing its release. | Only betaine effectively methylates homocysteine and prevents its increased release by the liver.[8] |
| Gene Expression (Methionine Metabolism) | Not explicitly shown to prevent downregulation of key metabolic genes in the cited study. | Prevents the decreased expression of BHMT, AHCY, MAT1a, and GNMT in a drug-induced liver injury model. | Betaine significantly prevented the decreased expression of key methionine metabolism genes.[5] |
| Hepatic Steatosis | Attenuates ethanol-induced hepatic steatosis. | Attenuates ethanol-induced hepatic steatosis. | Both SAMe and betaine are effective in attenuating hepatic steatosis.[8] |
Signaling Pathways and Experimental Workflows
The primary mechanism by which SAMe and other methyl donors influence gene expression is through the regulation of methylation patterns on DNA and histones. This process is governed by the one-carbon metabolism pathway, which generates SAMe.
References
- 1. Comprehensive Guide to DNA Methylation Arrays in Epigenetic Research - CD Genomics [cd-genomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Methyl Donor Micronutrients that Modify DNA Methylation and Cancer Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation and Gene Expression Responses to Ethanol Feeding and Betaine Supplementation in the Cystathionine Beta Synthase-Deficient Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BETAINE PREVENTS MALLORY-DENK BODY FORMATION IN DRUG-PRIMED MICE BY EPIGENETIC MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choline, Other Methyl-Donors and Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A comparison of the effects of betaine and this compound on ethanol-induced changes in methionine metabolism and steatosis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Levels: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (B1680485) (SAH), key regulators of cellular methylation. This guide provides a comprehensive overview of their biochemical significance, methods for their quantification, and a summary of their levels in various biological contexts.
This compound (SAM) is a universal methyl donor essential for the methylation of a wide array of molecules, including DNA, RNA, proteins, and lipids.[1][2] This process is fundamental to numerous cellular functions, including epigenetic regulation of gene expression and the modulation of protein activity.[3][4] Following the transfer of its methyl group, SAM is converted to S-Adenosylhomocysteine (SAH).[1][5] SAH, in turn, acts as a potent inhibitor of methyltransferase enzymes.[4][5]
The ratio of SAM to SAH, often referred to as the "methylation index," is a critical indicator of the cell's methylation capacity.[2][6] A high SAM/SAH ratio favors ongoing methylation reactions, whereas a low ratio signifies reduced methylation potential due to the inhibitory effect of accumulated SAH.[2][6] Consequently, the SAM/SAH ratio is increasingly recognized as a sensitive biomarker for various physiological and pathological states, including cardiovascular disease, cancer, and neurological disorders.[2][7][8]
Quantitative Data Summary
The following table summarizes representative concentrations of SAM and SAH and the corresponding SAM/SAH ratio in various biological samples from human and animal studies. These values, primarily determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlight the dynamic range of these metabolites.
| Biological Matrix | Species/Condition | SAM Concentration | SAH Concentration | SAM/SAH Ratio | Reference |
| Human Plasma | Healthy Adults | 120.6 ± 18.1 nM | 21.5 ± 3.2 nM | ~5.6 | [9] |
| Human Serum | Healthy Volunteers | 71–168 nmol/L | 8–26 nmol/L | Not specified | [10] |
| Human Plasma | Renal Transplant Patients (pre-rejection/nephrotoxicity) | Significantly elevated | Significantly elevated | Not specified | [11] |
| Mouse Liver | C57BL/6J Mice | ~60 nmol/g | ~15 nmol/g | ~4 | [12] |
| Mouse Kidney | C57BL/6J Mice | ~20 nmol/g | ~5 nmol/g | ~4 | [12] |
| Mouse Brain | C57BL/6J Mice | ~15 nmol/g | ~2 nmol/g | ~7.5 | [12] |
| Mouse Embryos | Neurulation Stage | 2-2.8 nmol/mg protein | Not specified | Not specified | [3] |
| ApoE-/- Mice Serum | Normal Control | Baseline | Baseline | Baseline | [7][8] |
| ApoE-/- Mice Serum | High Methionine Diet | 3.42-fold increase | 1.08-fold increase | 2.75-fold increase | [7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the biochemical context and the process of SAM and SAH analysis, the following diagrams are provided.
Experimental Protocols
The quantification of SAM and SAH in biological samples is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of these low-abundance metabolites.[3][5]
1. Sample Preparation:
-
Tissue Samples: Tissues should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.[12] Samples are then homogenized in an acidic solution, typically perchloric acid, to precipitate proteins and stabilize SAM.[10][12]
-
Plasma/Serum Samples: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma) and immediately placed on ice. Centrifugation is performed at low temperatures to separate plasma or serum. Acidification of the plasma/serum is crucial to prevent SAM degradation.[9][10][11]
-
Internal Standards: Stable isotope-labeled internal standards, such as D3-SAM and 13C5-SAH, are added to the samples at the beginning of the preparation process to account for matrix effects and variations in sample processing and instrument response.[1][10]
-
Protein Precipitation and Extraction: Following the addition of internal standards, proteins are precipitated using an acid like perchloric acid.[10] After vortexing and incubation on ice, the sample is centrifuged at high speed, and the resulting supernatant containing SAM and SAH is collected for analysis.[5][10]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. Separation of SAM and SAH is typically achieved using a C18 or a porous graphitic carbon stationary phase column with a gradient elution.[10][12] The mobile phases usually consist of an aqueous solution with a small percentage of an organic modifier and an acid (e.g., formic acid) to ensure proper ionization.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for SAM, SAH, and their respective internal standards are monitored for highly selective and sensitive quantification.
3. Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of SAM and SAH.[3]
-
Quantification: The concentration of SAM and SAH in the biological samples is determined by comparing the peak area ratios of the endogenous analytes to their corresponding stable isotope-labeled internal standards against the calibration curve.[1][10]
-
Ratio Calculation: The SAM/SAH ratio is calculated by dividing the determined concentration of SAM by the concentration of SAH.
Important Considerations:
-
Sample Stability: SAM is unstable, particularly at neutral or alkaline pH and at room temperature.[5][10] Therefore, stringent control over sample handling and storage conditions (acidification and low temperatures) is critical to obtain accurate and reproducible results.[10][12]
-
Method Validation: The analytical method should be thoroughly validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification.[11][12]
This guide provides a foundational understanding for researchers interested in the comparative analysis of SAM and SAH. The provided protocols and data serve as a starting point for designing and interpreting experiments aimed at investigating the role of methylation in various biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Methylation Index, SAM/SAH - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 3. Quantitative analysis of this compound and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. Methylation Index (SAM/SAH Ratio) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ratio of this compound to S-adenosylhomocysteine as a sensitive indicator of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of this compound and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates this compound and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of this compound and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S-Adenosylmethionine (SAMe) HPLC Method Validation
The accurate quantification of S-Adenosylmethionine (SAMe), a critical molecule involved in numerous cellular processes, is paramount for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted analytical technique for this purpose. This guide provides a comparative overview of various HPLC methods for SAMe analysis, complete with experimental data and detailed protocols to aid in selecting and validating an appropriate method.
Experimental Protocols
The successful implementation of an HPLC method for SAMe analysis hinges on meticulous adherence to experimental protocols. Below are summaries of methodologies reported in the literature, encompassing sample preparation, chromatographic conditions, and detection parameters.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a common approach for the analysis of SAMe in pharmaceutical formulations.
-
Sample Preparation: A powdered sample equivalent to a specific amount of SAMe is dissolved in a suitable diluent, often a mixture of methanol (B129727) and water. The solution is then filtered through a 0.45 µm membrane filter prior to injection.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 mm x 15 cm, 5 µm) is typically used.[1]
-
Mobile Phase: An isocratic mobile phase can be employed. The exact composition may vary, but it often includes a buffer and an ion-pairing agent.[1]
-
Flow Rate: A typical flow rate is maintained around 1.0 mL/min.
-
Injection Volume: A 20 µL injection volume is common.
-
Detection: UV detection is performed at approximately 254 nm or 257 nm.[2][3]
-
Method 2: Reversed-Phase HPLC with Fluorescence Detection
For enhanced sensitivity, particularly in biological samples, a derivatization step followed by fluorescence detection can be utilized.
-
Sample Preparation and Derivatization: This method involves the derivatization of SAMe to form a fluorescent compound, such as 1,N6-ethanoderivatives.[4][5]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column is used.
-
Mobile Phase: Specific mobile phase compositions are optimized for the separation of the derivatized analyte.
-
Detection: Fluorescence detection is carried out at appropriate excitation and emission wavelengths (e.g., Ex: 270 nm, Em: 410 nm).[5]
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity, making it ideal for the analysis of SAMe in complex biological matrices like plasma.[6][7]
-
Sample Preparation: Sample preparation often involves protein precipitation with a solvent like acetone, followed by centrifugation.[6] An internal standard, such as a stable isotope-labeled SAMe (e.g., ²H₃-SAM), is added at the beginning of the sample preparation process for accurate quantification.[7][8]
-
Chromatographic Conditions:
-
Column: A reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase and an organic solvent like acetonitrile (B52724) or methanol is common.
-
Flow Rate: Flow rates are generally in the range of 0.20 mL/min.[7][8]
-
-
Mass Spectrometry Conditions:
Comparison of Method Validation Parameters
The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The following tables summarize key validation parameters for different HPLC methods used for SAMe analysis, as reported in various studies.
Table 1: Linearity
| Method | Analyte | Concentration Range | Correlation Coefficient (r) | Reference |
| RP-HPLC-UV | SAMe | 20-100 µg/mL | 0.999 | [1] |
| RP-HPLC-UV | SAMe | 75-375 µg/mL | 0.9999 | [2] |
| HPLC-Fluorescence | SAMe | Not specified | > 0.9993 | [4][5] |
| LC-MS/MS | SAMe | 8 to 1024 nmol/L | Not specified | [6] |
| LC-MS/MS | SAMe | 12.5–5000 nmol/L | Not specified | [7] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | Analyte | LOD | LOQ | Reference |
| RP-HPLC-UV | SAMe | 0.49 mmol/ml | Not specified | [1] |
| HPLC-Fluorescence | SAMe | 9 x 10⁻⁹ mol L⁻¹ | 9.7 x 10⁻⁹ mol L⁻¹ | [4][5] |
| LC-MS/MS | SAMe | Not specified | 8 nmol/L | [6] |
Table 3: Precision
| Method | Analyte | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| RP-HPLC-UV | SAMe | 20, 60, 100 µg/mL | 97.0-99.9% (as recovery) | 97.0-99.9% (as recovery) | [1] |
| HPLC-Fluorescence | SAMe | Not specified | < 1.5% | < 5% | [5] |
| LC-MS/MS | SAMe | Not specified | Not specified | 8.1–9.1% | [6] |
Table 4: Accuracy
| Method | Analyte | Concentration | Recovery (%) | Reference |
| RP-HPLC-UV | SAMe | 20, 60, 100 µg/mL | 97.0-99.9% | [1] |
| HPLC-Fluorescence | SAMe | 5x10⁻⁸ - 10⁻⁷ molL⁻¹ | 89–111% | [5] |
| LC-MS/MS | SAMe | Not specified | 96.7–103.9% | [6] |
Workflow and Pathway Diagrams
To visually represent the processes involved in HPLC method validation and the metabolic role of SAMe, the following diagrams have been generated using Graphviz.
References
- 1. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Validated HPLC-Fl method for the analysis of this compound and S-adenosylhomocysteine biomarkers in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates this compound and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Plasma this compound and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
Navigating Specificity: A Comparative Guide to Cross-Reactivity in S-Adenosylmethionine (SAM) Immunoassays
This guide provides an objective comparison of the cross-reactivity profiles of commercially available SAM immunoassays, supported by experimental data and detailed protocols. By understanding the potential for interference from related compounds, researchers can make more informed decisions when selecting an appropriate assay for their specific research needs.
Understanding the Challenge: Structural Similarity and Cross-Reactivity
S-Adenosylmethionine is a key methyl donor in numerous biological reactions. Its structure is closely related to its precursor, methionine, and its demethylated product, S-Adenosyl-L-homocysteine (SAH). This structural similarity presents a significant challenge for immunoassay development, as antibodies raised against SAM may also recognize and bind to these related molecules. This cross-reactivity can lead to an overestimation of SAM concentrations, compromising the reliability of experimental results.
Below is a diagram illustrating the structural relationship between SAM and its primary potential cross-reactant, SAH.
Comparative Analysis of Cross-Reactivity
The degree of cross-reactivity is typically expressed as a percentage, indicating the concentration of a cross-reacting substance required to produce the same signal as a given concentration of the target analyte (SAM). A lower percentage signifies higher specificity. The following table summarizes the reported cross-reactivity of various anti-SAM antibodies and kits with key related molecules.
| Antibody/Kit Name | Tested Compound | Cross-Reactivity (%) |
| Anti-SAM Antibody [118-6] | S-Adenosylhomocysteine (SAH) | < 1%[1] |
| Adenosine | < 1%[1] | |
| L-Methionine | < 1%[1] | |
| Methylthioadenosine (MTA) | < 1%[1] | |
| ADP (adenosine diphosphate) | < 1%[1] | |
| ATP (adenosine triphosphate) | < 1%[1] | |
| Anti-SAM Antibody [118-18] | S-Adenosylhomocysteine (SAH) | < 1%[2] |
| Adenosine | < 1%[2] | |
| L-Methionine | < 1%[2] | |
| Methylthioadenosine (MTA) | < 1%[2] | |
| ADP (adenosine diphosphate) | < 1%[2] | |
| ATP (adenosine triphosphate) | < 1%[2] | |
| General S-Adenosyl Methionine (SAM) ELISA Kit | Analogues | No significant cross-reactivity or interference observed[3] |
| Cloud-Clone Corp. ELISA Kit DIY Materials for SAM | Analogues | No significant cross-reactivity or interference observed[4] |
Note: "No significant cross-reactivity" is as reported by the manufacturer, but quantitative data against a full panel of related compounds is not always provided. Researchers are encouraged to verify these claims with their own cross-reactivity testing.
Experimental Protocol: Assessing Immunoassay Cross-Reactivity
The standard method for determining cross-reactivity in SAM immunoassays is the competitive ELISA. The following is a generalized protocol for this procedure.
Objective: To determine the percentage of cross-reactivity of a SAM immunoassay with structurally related compounds.
Principle: In a competitive ELISA, a known amount of labeled SAM (e.g., biotin- or HRP-conjugated) competes with unlabeled SAM (from the sample or standard) for a limited number of binding sites on a SAM-specific antibody coated onto a microplate. The signal generated is inversely proportional to the amount of unlabeled SAM in the sample. To assess cross-reactivity, the potential cross-reacting compound is added to the assay instead of the SAM standard, and its ability to displace the labeled SAM is measured.
Materials:
-
SAM ELISA Kit (including SAM-coated microplate, SAM standard, detection antibody, wash buffer, substrate, and stop solution)
-
The potential cross-reacting compounds (e.g., SAH, L-Methionine, Adenosine, MTA, ADP, ATP)
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents as instructed in the SAM ELISA kit manual.
-
Preparation of Standard Curve: Prepare a serial dilution of the SAM standard to generate a standard curve.
-
Preparation of Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reacting compound. The concentration range should typically be higher than that of the SAM standard to observe any potential competition.
-
Assay Procedure:
-
Add the prepared standards, samples (if any), and cross-reactant solutions to the wells of the SAM-coated microplate.
-
Add the detection antibody to each well.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate to remove any unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the recommended wavelength.
-
Calculation of Cross-Reactivity:
-
Plot the standard curve by graphing the absorbance values against the corresponding SAM concentrations.
-
Determine the concentration of SAM that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reacting compound, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of SAM / IC50 of Cross-Reactant) x 100
-
The following diagram illustrates the workflow for assessing cross-reactivity using a competitive ELISA.
Conclusion
The specificity of an this compound immunoassay is a critical factor for obtaining accurate and reliable data. While many commercially available kits claim high specificity, the degree of validation and the availability of quantitative cross-reactivity data can vary. The data presented in this guide highlights that several commercially available antibodies exhibit low cross-reactivity with key structurally related molecules. However, it is imperative for researchers to carefully evaluate the product datasheets and, when necessary, perform their own cross-reactivity validation experiments to ensure the chosen assay is suitable for their specific research context. By following a rigorous evaluation process, the scientific community can continue to confidently explore the multifaceted roles of SAM in health and disease.
References
- 1. Adenosylhomocysteine | C14H20N6O5S | CID 439155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. ELISA Kit DIY Materials for S-Adenosyl Methionine (SAM) | KSG414Ge11 | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
A Comparative Guide to the Analytical Validation of S-Adenosylmethionine (SAMe)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of S-adenosylmethionine (SAMe), a critical methyl donor in numerous biological pathways. The accurate determination of SAMe concentrations is vital for research in areas ranging from metabolic diseases and neurological disorders to drug development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.
Comparison of Analytical Methods for SAMe Quantification
The selection of an analytical method for SAMe quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput needs, and available instrumentation. The three main techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (ELISA).
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of these three methods based on published data.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (Competitive ELISA) |
| Limit of Detection (LOD) | ~9 x 10⁻⁹ mol/L[1][2] | ~1-5 nmol/L[3] | ~4.74 ng/mL |
| Limit of Quantification (LOQ) | ~9.7 x 10⁻⁹ mol/L[1][2] | 8-16 nmol/L[4] | 12.35 ng/mL[3][5] |
| Linearity (R²) | > 0.999[1][2] | > 0.99 | Not typically reported, relies on a standard curve |
| Precision (CV%) | < 2% (intra-day), < 5% (inter-day)[6] | < 10% (intra-assay), < 13% (inter-assay)[7] | < 10% (intra-assay), < 12% (inter-assay)[3][5] |
| Selectivity | Moderate to high, dependent on chromatographic separation | Very high, based on mass-to-charge ratio | High, based on antibody-antigen binding |
| Throughput | Moderate | High | High |
| Cost | Low to moderate | High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and cost-effective technique for quantifying SAMe in various samples.
Sample Preparation (Plasma):
-
To 200 µL of plasma, add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 0.1 M sodium phosphate (B84403) buffer (pH 2.8) containing 5 mM sodium 1-octanesulfonate and 10% (v/v) methanol (B129727).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 20 µL.
Quantification: Quantification is achieved by comparing the peak area of SAMe in the sample to a standard curve generated from known concentrations of SAMe standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification of SAMe, especially in complex matrices.[8]
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing an internal standard (e.g., d3-SAMe).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for SAMe and its internal standard. For SAMe, a common transition is m/z 399.2 → 250.1.[4]
Quantification: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve.
Immunoassay (Competitive ELISA)
Competitive ELISA provides a high-throughput method for the quantification of SAMe and is suitable for screening large numbers of samples.
Principle: This assay is based on the competitive binding between SAMe in the sample and a fixed amount of enzyme-labeled SAMe for a limited number of anti-SAMe antibody binding sites coated on a microplate. The amount of colored product formed is inversely proportional to the amount of SAMe in the sample.
Assay Protocol (General):
-
Add standards and samples to the wells of a microplate pre-coated with an anti-SAMe antibody.
-
Add a fixed amount of HRP-conjugated SAMe to each well.
-
Incubate for a specified time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm).
Quantification: The concentration of SAMe in the samples is determined by interpolating their absorbance values from a standard curve generated with known concentrations of SAMe.
Mandatory Visualizations
Experimental Workflow for SAMe Analytical Method Validation
Caption: A generalized workflow for the validation of a new analytical method for SAMe.
Simplified Signaling Pathway of SAMe in One-Carbon Metabolism
Caption: The central role of SAMe in the one-carbon metabolism pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. biomatik.com [biomatik.com]
- 6. img.abclonal.com [img.abclonal.com]
- 7. researchgate.net [researchgate.net]
- 8. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
A Comparative Analysis of S-Adenosylmethionine (SAM) Analogs in Methyltransferase Research and Drug Discovery
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of S-Adenosylmethionine (SAM) analogs. It delves into their biochemical properties, inhibitory activities against various methyltransferases, and the experimental methodologies used to evaluate their performance.
This compound (SAM), the second most abundant enzyme cofactor after ATP, is the primary methyl group donor in a vast array of biological methylation reactions catalyzed by methyltransferases (MTases).[1][2][3] These enzymes play a critical role in regulating cellular processes such as gene expression, protein function, and signal transduction.[1][2][4] Dysregulation of methyltransferase activity is implicated in numerous diseases, including cancer, making them attractive therapeutic targets.[1][4][5] Consequently, the development of SAM analogs as chemical probes and potential therapeutic agents has become a significant area of research.[1][2][4]
This guide offers an objective comparison of the performance of various SAM analogs, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
Comparative Performance of SAM Analogs
The efficacy of SAM analogs is often evaluated by their ability to inhibit the activity of specific methyltransferases. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this inhibition. The following tables summarize the IC50 values of various SAM analogs against several important methyltransferases.
Inhibitors of DNA Methyltransferases (DNMTs) and Related Enzymes
DNA methylation is a crucial epigenetic modification, and its dysregulation is a hallmark of cancer. SAM analogs that inhibit DNMTs are therefore of significant interest. The following table compares the inhibitory activity of selected analogs against the Clostridioides difficile-specific DNA adenine (B156593) methyltransferase (CamA) and the Caulobacter crescentus cell cycle-regulated methyltransferase (CcrM).
| Analog/Compound | Target Enzyme | IC50 (µM) | Reference |
| Sinefungin | CamA | 24 | [6][7] |
| JNJ-64619178 | CamA | 18 | [6][7] |
| SGC8158 | CamA | 7.1 | [6][7] |
| SGC0946 | CamA | 4.7 | [6][7] |
| Compound 6e | CamA | 1.5 | [6] |
| Compound 27 | CamA | 2.6 | |
| Compound 58 | CamA | 7.0 | |
| Compound 67 | CamA | 9.0 | [8] |
| Compound 113 | CamA | 0.15 | [8] |
| MC4741 | CamA | 1.3 | |
| Compound 67 | CcrM | 1.8 | [8][9] |
| Sinefungin | CcrM | 3.1 | [9] |
Inhibitors of Protein Arginine Methyltransferases (PRMTs)
PRMTs catalyze the methylation of arginine residues in proteins, influencing a wide range of cellular processes. Their aberrant activity has been linked to various cancers.
| Analog/Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 11b | PRMT1 | 1.2 | [6] |
| JD-15 | PRMT1 | 3-6 | [10] |
| JD-16 | PRMT1 | 3-6 | [10] |
| JD-17 | PRMT1 | 3-6 | [10] |
| K313 | PRMT1 | 2.6 | [10] |
| LLY-283 | PRMT5 | 0.022 | [11] |
| JNJ-64619178 | PRMT5 | 0.00013 | [11] |
Inhibitors of Histone Lysine (B10760008) Methyltransferases (HKMTs)
HKMTs are key regulators of chromatin structure and gene expression. The Disruptor of Telomeric Silencing 1-Like (DOT1L) is a unique HKMT that methylates histone H3 on lysine 79 (H3K79), and its inhibition is a promising strategy for treating MLL-rearranged leukemias.
| Analog/Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 28 | DOT1L | 0.00046 | [1] |
| Compound 29 | DOT1L | 0.00076 | [1] |
| Homolog of Compound 2 | DOT1L | 0.038 | [2] |
| Compound 6 | DOT1L | 8.3 | [12] |
| MA (natural product) | DOT1L | 0.399 | [5] |
| Compound 2 (regioisomeric impurity) | DOT1L | 4.4 | [13] |
| Compound 1 | DOT1L | 14 | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used in the comparative study of SAM analogs.
In Vitro Methyltransferase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 value of a SAM analog against a specific methyltransferase.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., DNA, histone peptide)
-
This compound (SAM)
-
SAM analog inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl2)
-
Detection reagents (e.g., radioactive [³H]-SAM and scintillation counting, or non-radioactive methods like antibody-based detection or coupled enzyme assays)[3][4][14][15][16]
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the SAM analog in the assay buffer.[14]
-
Reaction Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:
-
Blank: Assay buffer only.[14]
-
Negative Control (No Inhibitor): Assay buffer, methyltransferase enzyme, substrate, and SAM.[14]
-
Positive Control: A known inhibitor of the methyltransferase.[14]
-
Sample Wells: Assay buffer, methyltransferase enzyme, substrate, SAM, and the serially diluted SAM analog.[14]
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[17]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.[17]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60-90 minutes).[14]
-
Detection: Stop the reaction and quantify the amount of methylation. The detection method will vary depending on the assay format:
-
Radioactive Assay: If using [³H]-SAM, the methylated substrate is captured (e.g., on a filter membrane), and the radioactivity is measured using a scintillation counter.[18]
-
ELISA-based Assay: The methylated substrate is detected using a specific antibody, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and a colorimetric or fluorometric substrate.[4]
-
Coupled Enzyme Assay: The reaction byproduct, S-adenosylhomocysteine (SAH), is converted through a series of enzymatic reactions to a detectable product (e.g., hydrogen peroxide), which is then measured colorimetrically or fluorometrically.[3][16]
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the SAM analog relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[18]
Synthesis of S-Adenosyl-L-methionine Analogs (General Chemoenzymatic Method)
This protocol outlines a general strategy for the synthesis of SAM analogs.
Materials:
-
L-methionine analog or S-adenosyl-L-homocysteine (SAH)
-
ATP
-
Methionine Adenosyltransferase (MAT) enzyme[19]
-
Reaction buffer (e.g., 25 mM Tris, 5 mM MgCl2, 50 mM KCl, pH 8)[19]
-
Reagents for chemical modification of the methionine analog (if necessary)
Procedure:
-
Synthesis of Methionine Analog (if required): Synthesize the desired L-methionine analog with the desired modification.[19]
-
Enzymatic Reaction:
-
In a reaction vessel, combine the L-methionine analog (or SAH for alkylation-based methods), ATP, and the MAT enzyme in the reaction buffer.[19]
-
Incubate the reaction at the optimal temperature for the MAT enzyme (e.g., 37°C for human MATs, 65°C for thermophilic MATs) for a sufficient time (e.g., 4 hours).[19]
-
-
Purification and Analysis:
Visualizing Molecular Interactions and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz DOT language to depict key concepts related to SAM and its analogs.
This compound (SAM) Cycle and Related Pathways
The SAM cycle is a fundamental metabolic pathway that generates SAM and recycles its byproduct, S-adenosylhomocysteine (SAH). This cycle is interconnected with other key metabolic pathways, including folate and transsulfuration pathways.
Experimental Workflow for Methyltransferase Inhibition Assay
This diagram illustrates the general steps involved in an in vitro assay to measure the inhibitory activity of a SAM analog.
Logical Relationship of SAM Analog Development and Application
This diagram outlines the logical flow from the design and synthesis of SAM analogs to their application in research and potential therapeutic development.
References
- 1. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Clostridioides difficile-Specific DNA Adenine Methyltransferase CamA by Analogs of S‑Adenosyl‑l‑methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure, Function, and Activity of Small Molecule and Peptide Inhibitors of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Disruptor of Silencing Telomeric 1-Like (DOT1L) Inhibitors using a Target-Specific Scoring Function for the (S)-Adenosyl-l-methionine (SAM)-Dependent Methyltransferase Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile Strategies for the Synthesis and Utilization of S-Adenosyl-L-Methionine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of S-Adenosylmethionine Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of S-Adenosylmethionine (SAM), the primary methyl group donor in most biological methylation reactions, is of paramount importance. This guide provides an objective comparison of commercially available anti-SAM antibodies and alternative detection methods, supported by experimental data to aid in the selection of the most appropriate tools for your research needs.
Introduction to this compound and its Significance
This compound (SAM) is a critical metabolite in all living cells, playing a central role in transmethylation, transsulfuration, and aminopropylation pathways.[1] Its role as a universal methyl donor makes it essential for the methylation of DNA, RNA, proteins, and lipids, thereby influencing a vast array of cellular processes including gene expression, signal transduction, and metabolism.[2] Dysregulation of SAM levels has been implicated in various diseases, including liver disease, neurological disorders, and cancer, making its accurate measurement a key aspect of both basic research and clinical diagnostics.[2][3]
Performance Comparison of Anti-SAM Antibodies vs. Alternative Methods
The quantification of SAM in biological samples can be approached through antibody-based methods, primarily ELISA, or through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and throughput.
| Method | Principle | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| Anti-SAM Antibody (ELISA) | Competitive Immunoassay | ~1.6-3 nM[3] | High, but potential for cross-reactivity | High | Cost-effective, high-throughput, simple protocol | Potential for cross-reactivity with structurally similar molecules, matrix effects in complex samples |
| LC-MS/MS | Chromatographic separation followed by mass-based detection | <1 nM[4] | Very High | Moderate to High | High specificity and sensitivity, can multiplex with other metabolites | Requires expensive instrumentation and specialized expertise |
| HPLC-FL | Chromatographic separation with fluorimetric detection | Nanomolar range[5] | High | Moderate | Good sensitivity and specificity | Requires derivatization step, lower throughput than ELISA |
| Enzymatic Assays | Coupled enzymatic reactions measuring a product of SAM-dependent reactions | ~2 µM/h (for methyltransferase activity)[6] | Indirectly measures SAM by quantifying enzyme activity | High | High-throughput, suitable for enzyme kinetics | Indirect measurement of SAM, susceptible to interference from other enzymes |
Specificity of Anti-S-Adenosylmethionine Antibodies: A Closer Look
The primary concern when using anti-SAM antibodies is their specificity, particularly their potential for cross-reactivity with the structurally similar molecule S-Adenosylhomocysteine (SAH), the demethylated product of SAM. Several studies have characterized the specificity of monoclonal anti-SAM antibodies.
| Antibody Clone | Cross-Reactivity with SAH | Cross-Reactivity with other analogs (Adenosine, L-Methionine) | Affinity (L/mol) | Reference |
| 118-6 | <1% | <1% | 5.75 x 10⁹ | [3] |
| 84-3 | <1% | <1% | 7.29 x 10¹⁰ | [1][3] |
| 301-1 (anti-SAH) | ~1.5% with SAM | <1% with other analogs | 2.79 x 10⁸ | [7][8] |
As the data indicates, monoclonal antibodies such as clones 118-6 and 84-3 exhibit very low cross-reactivity with SAH and other related molecules, making them highly specific for SAM.[1][3] This high specificity is crucial for accurately determining the "methylation index" (SAM/SAH ratio), a critical indicator of cellular methylation capacity.
Experimental Protocols
Competitive ELISA (cELISA) for SAM Quantification
This protocol is based on the methodology described by Hao et al. (2017).[3]
1. Plate Coating:
-
A microtiter plate is pre-coated with a SAM-conjugate (e.g., PLL-aza-SAM).[7]
2. Standard and Sample Addition:
-
Prepare a dilution series of SAM standards (e.g., 0-100 nM).
-
Add 50 µL of standards and unknown samples to the wells.
-
Incubate for 10 minutes at room temperature on an orbital shaker.[9]
3. Antibody Incubation:
-
Add 50 µL of diluted anti-SAM monoclonal antibody (e.g., clone 84-3 or 118-6) to each well.
4. Washing:
5. Secondary Antibody and Detection:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate as recommended by the manufacturer.
-
Wash the plate as in step 4.
-
Add a TMB substrate solution and incubate until color develops.[7]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
6. Data Analysis:
-
The concentration of SAM in the samples is inversely proportional to the signal. A standard curve is used to calculate the SAM concentration in the unknown samples.
LC-MS/MS for SAM and SAH Quantification
This protocol is a generalized representation based on the method described by Arning et al.[10]
1. Sample Preparation:
-
Combine 20 µL of plasma with 180 µL of an internal standard solution containing heavy-isotope labeled SAM and SAH.
-
Perform ultracentrifugation through a 10 kDa molecular weight cutoff filter to remove proteins.
2. Chromatographic Separation:
-
Inject 3 µL of the filtrate onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) in water).
3. Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific mass-to-charge ratio (m/z) transitions for SAM, SAH, and their internal standards.
4. Data Analysis:
-
Quantify SAM and SAH concentrations by comparing the peak areas of the endogenous analytes to their respective stable isotope-labeled internal standards.
Visualizing Key Processes
To further clarify the methodologies and biological context, the following diagrams are provided.
Caption: The this compound (SAM) metabolic pathway.
Caption: Workflow for competitive ELISA (cELISA) of SAM.
Conclusion
The selection of an appropriate method for SAM quantification depends on the specific research question, available resources, and required throughput. For high-throughput screening and routine measurements where high specificity has been validated, anti-SAM antibody-based ELISAs offer a convenient and cost-effective solution. The availability of highly specific monoclonal antibodies with minimal cross-reactivity to SAH provides confidence in the accuracy of these immunoassays. However, for applications demanding the highest level of accuracy and the ability to simultaneously measure related metabolites, LC-MS/MS remains the gold standard. This guide provides the necessary comparative data and protocols to enable an informed decision for your experimental design.
References
- 1. mybiosource.com [mybiosource.com]
- 2. S-Adenosyl-Homocysteine Monoclonal Antibody (3B3) (MA5-49612) [thermofisher.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoassay of this compound and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Quantification of Plasma this compound and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to S-Adenosylmethionine (SAM) Quantification in Inter-Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Comparison
The following tables summarize the performance characteristics of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for SAM quantification as reported in various studies. This data allows for an indirect comparison of method performance across different laboratories and protocols.
Table 1: Comparison of Performance Characteristics of LC-MS/MS Methods for SAM Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 8 to 1024 nmol/l[1] | 0.5 to 1000 nmol/L | 10 nM to 10 µM[2][3] |
| Lower Limit of Quantification (LLOQ) | 8 nmol/l[1] | 0.5 nmol/L | 10 nM[2][3] |
| Intra-assay Precision (%CV) | Not Reported | 3.3%[4][5] | < 9% |
| Inter-assay Precision (%CV) | 8.1–9.1%[1] | 10.1%[4][5] | < 13% |
| Accuracy (%) | 96.7–103.9%[1] | 100.0% (mean recovery)[4][5] | 98–105% |
| Analysis Time | 5 min[1] | 3 min[4][5] | 5 min[2][3] |
| Internal Standard | Deuterated SAM-d3[1] | Stable-isotope labeled SAM | Isotopic dilution[2][3] |
Table 2: Performance of an LC-MS/MS Method for SAM in Mice Tissues
| Parameter | Performance |
| Linearity Range | 1.25–320 μM[6] |
| Intra-assay Precision (%CV) | < 9%[6] |
| Inter-assay Precision (%CV) | < 13%[6] |
| Accuracy (%) | 98–105%[6] |
| Matrix Effects | No significant matrix effects observed[6] |
| Sample Preparation | Simple deproteinization, avoiding solid-phase extraction[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of common experimental protocols for SAM quantification using LC-MS/MS.
Protocol 1: LC-MS/MS Quantification of SAM in Human Plasma (Method 1)
This method utilizes a straightforward protein precipitation step for sample preparation.
-
Sample Preparation:
-
To 200 µl of plasma, add 50 µl of an internal standard solution (deuterated SAM-d3).
-
Vortex for 5 minutes and incubate at 4°C for 10 minutes.
-
Add 550 µl of acetone (B3395972) (stored at -20°C) for protein precipitation.
-
Vortex for 10 minutes and incubate at 4°C for another 10 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Analysis:
Protocol 2: Stable-Isotope Dilution UPLC-MS/MS for SAM in Human Plasma (Method 2)
This method employs solid-phase extraction for sample cleanup and concentration.
-
Sample Preparation:
-
Utilize a phenylboronic acid-containing solid-phase extraction (SPE) procedure for the binding and clean-up of SAM.[4]
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate and reconstitute in a suitable solvent for injection.
-
-
UPLC-MS/MS Analysis:
Protocol 3: LC-MS/MS for SAM in Mice Tissues
This protocol is optimized for tissue samples and uses a porous graphitic carbon column.
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer.
-
Perform protein precipitation.
-
Centrifuge and collect the supernatant for analysis. This method avoids a solid-phase extraction step.[6]
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: Hypercarb column (porous graphitic carbon).[6]
-
Visualizations: Workflows and Pathways
Diagrams are provided to visualize the experimental workflow and the metabolic context of SAM.
Caption: A generalized workflow for the quantification of S-Adenosylmethionine.
Caption: Key metabolic pathways involving this compound (SAM).
References
- 1. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Fig. 9.6, [One-carbon metabolism. SAM is produced...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biochemical Pathways of this compound - Amerigo Scientific [amerigoscientific.com]
- 6. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle: Validating the Biological Activity of Synthetic S-Adenosylmethionine
For researchers, scientists, and drug development professionals, the purity and biological activity of S-Adenosylmethionine (SAM), a critical methyl donor in numerous cellular processes, are of paramount importance. While naturally occurring SAM exists as the biologically active (S,S) diastereomer, chemical synthesis typically yields a racemic mixture containing both the active (S,S) and inactive (R,S) forms. This guide provides an objective comparison of synthetic and natural SAM, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for research and drug discovery applications.
Executive Summary
The biological activity of this compound is critically dependent on its stereochemistry. Enzymatically produced SAM is almost exclusively the active (S,S) diastereomer, whereas synthetic SAM is a mixture of (S,S) and (R,S) diastereomers. The presence of the inactive (R,S) form in synthetic preparations can significantly impact experimental outcomes by reducing the effective concentration of the active cofactor and potentially introducing confounding effects. This guide outlines the key differences, presents available comparative data, and provides detailed protocols for validating the biological activity of SAM from different sources.
Data Presentation: Synthetic vs. Natural SAM Performance
A direct quantitative comparison of the kinetic parameters of methyltransferases using synthetic (racemic) versus natural (enzymatically produced) SAM is essential for understanding their relative performance. While comprehensive head-to-head studies are not abundant in publicly available literature, the established knowledge indicates that only the (S,S)-diastereomer is active in the vast majority of methyltransferase-catalyzed reactions.
The presence of the inactive (R,S)-diastereomer in synthetic SAM preparations effectively lowers the concentration of the active cofactor. For instance, a synthetic SAM preparation containing 30% of the (R,S)-diastereomer will have an effective concentration of the active (S,S)-form that is 30% lower than the total measured concentration. This can lead to inaccurate determination of enzyme kinetics and an underestimation of methyltransferase activity.
Table 1: Theoretical Impact of Synthetic SAM Purity on Apparent Enzyme Activity
| Purity of Synthetic SAM (% (S,S)-diastereomer) | Effective Concentration of Active SAM | Apparent Methyltransferase Activity (relative to pure (S,S)-SAM) |
| 100% (Pure Natural/Enzymatic) | 100% | 100% |
| 70% | 70% | 70% |
| 50% (Racemic Mixture) | 50% | 50% |
Note: This table illustrates the theoretical impact based on the assumption that the (R,S)-diastereomer is completely inactive and does not exhibit inhibitory effects. Actual results may vary depending on the specific enzyme and assay conditions.
Experimental Protocols
To validate the biological activity of a given SAM preparation, a robust methyltransferase activity assay is required. The following protocols describe a common method for this purpose.
Protocol 1: Methyltransferase Activity Assay (Colorimetric)
This assay measures the activity of a SAM-dependent methyltransferase by quantifying the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction. The SAH is then enzymatically converted to a product that can be detected colorimetrically.
Materials:
-
Purified SAM-dependent methyltransferase
-
Methyl acceptor substrate (specific to the methyltransferase)
-
This compound (SAM) solution (test sample and a high-purity standard)
-
SAM Methyltransferase Assay Buffer
-
SAM Enzyme Mix
-
SAM Colorimetric Mix
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 510 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Equilibrate the SAM Methyltransferase Assay Buffer to 37°C.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the purified methyltransferase sample.
-
Add 10 µL of the appropriate methyl acceptor substrate.
-
For a background control, use 5 µL of assay buffer instead of the enzyme.
-
-
Initiation of Reaction:
-
Prepare a Master Mix containing the SAM Methyltransferase Assay Buffer, SAM Enzyme Mix, and SAM Colorimetric Mix.
-
Add the test SAM solution or a high-purity SAM standard to the Master Mix.
-
Initiate the reaction by adding 100 µL of the Master Mix to each well.
-
-
Measurement: Immediately measure the absorbance at 510 nm in kinetic mode at 37°C, collecting data every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the curve.
-
Subtract the background rate from the sample rates.
-
Determine the methyltransferase activity using the extinction coefficient of the final product.
-
Protocol 2: HPLC Separation of SAM Diastereomers
To directly assess the purity of a synthetic SAM preparation, high-performance liquid chromatography (HPLC) can be used to separate and quantify the (S,S) and (R,S) diastereomers.[1]
Materials:
-
HPLC system with a C18 column and UV detector
-
This compound sample
-
Mobile Phase: 50 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0)
-
Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the SAM sample in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the sample onto the column.
-
Elute the diastereomers with an isocratic flow of the mobile phase.
-
Monitor the elution profile at 257 nm.
-
-
Quantification: The (S,S) and (R,S) diastereomers will have distinct retention times, allowing for their separation and quantification based on the peak areas.[1]
Mandatory Visualization
Signaling Pathways of this compound
This compound is a central molecule in three major metabolic pathways: transmethylation, transsulfuration, and polyamine synthesis.
Caption: Major metabolic pathways involving this compound (SAM).
Experimental Workflow for Validating SAM Activity
The following workflow outlines the steps for comparing the biological activity of different SAM preparations.
Caption: Experimental workflow for validating the biological activity of synthetic SAM.
References
A Comparative Guide to S-Adenosylmethionine (SAMe) Salt Forms for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate S-adenosylmethionine (SAMe) salt form is a critical decision that significantly impacts the stability, bioavailability, and ultimately, the efficacy and reproducibility of experimental and therapeutic outcomes. Due to the inherent instability of the SAMe molecule, it is formulated into various stable salts. This guide provides an objective comparison of the different SAMe salt forms, supported by available experimental data.
This compound is a vital endogenous molecule involved in key cellular processes, including methylation, transsulfuration, and aminopropylation. Its instability, however, necessitates the use of more stable salt forms in both research and clinical applications. The most common commercially available salt forms include tosylate, butanedisulfonate, and disulfate tosylate. Newer formulations, such as a phytate salt, have also been developed. The choice of the salt form can profoundly influence the physicochemical and pharmacokinetic properties of SAMe.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The selection of a SAMe salt is often guided by its stability and oral bioavailability. The following tables summarize the available quantitative data for key performance indicators of various SAMe salt forms. It is important to note that direct head-to-head comparative studies across all salt forms are limited, and data are often from studies with different designs and subject species.
Table 1: Comparative Bioavailability of Different SAMe Salt Forms
| Salt Form | Subject | Dose | Cmax | Tmax (hours) | AUC (0-24h) | Absolute Bioavailability |
| Tosylate Disulfate | Human | 1000 mg (oral) | 2.37-2.50 µmol/L[1][2] | 5.20-5.40[1][2] | 8.56-10.3 µmol·h/L[1][2] | 2.14-2.60%[1] |
| Butanedisulfonate | Human | - | - | - | - | ~5%[3] |
| Phytate | Rat | 100 mg/kg (oral) | 3.39 µM | 1.5 | 19.67 µM·h[4] | - |
| Tosylate | Human | - | - | - | - | ~1%[3] |
Note: Data for Butanedisulfonate and Tosylate absolute bioavailability are from a secondary source and the primary study with detailed pharmacokinetic parameters was not identified. The Phytate salt data is from a rat study and may not be directly comparable to human data.
Table 2: Comparative Stability of Different SAMe Salt Forms
| Salt Form | Storage Condition | Duration (Months) | Residual SAMe (%) |
| Phytate | 25°C, 60% RH | 6 | 99.6[4] |
| Tosylate Disulfate | 25°C, 60% RH | 6 | 93.9[4] |
RH: Relative Humidity
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings in a research setting. Below are summaries of experimental protocols for key analyses used to compare SAMe salt forms.
Pharmacokinetic Analysis of SAMe Salts
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a given SAMe salt form after oral administration.
Methodology:
-
Subjects: Human volunteers or animal models (e.g., Sprague-Dawley rats).
-
Administration: A single oral dose of the SAMe salt formulation is administered after an overnight fast.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, and 24 hours) post-administration.
-
Plasma Preparation: Plasma is separated from blood samples by centrifugation and stored at -80°C until analysis.
-
Analytical Method (HPLC/LC-MS): Plasma concentrations of SAMe are quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.[1][2][4]
-
Column: A suitable column, such as a C18 or a cation exchange column, is used for separation.[4]
-
Mobile Phase: An appropriate buffer system is used for elution.
-
Detection: UV or mass spectrometry detection is employed for quantification.
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
Stability Testing of SAMe Salts by HPLC
Objective: To assess the chemical stability of different SAMe salt formulations under controlled environmental conditions.
Methodology:
-
Sample Preparation: Solutions of the different SAMe salts are prepared in a suitable buffer at a known concentration.
-
Storage: Samples are stored under specific conditions of temperature and relative humidity (e.g., 25°C/60% RH for long-term stability or 40°C/75% RH for accelerated stability).
-
Time Points: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
HPLC Analysis: The concentration of SAMe in each aliquot is determined using a validated stability-indicating HPLC method. The method should be able to separate SAMe from its degradation products.
-
Data Analysis: The percentage of residual SAMe is calculated at each time point relative to the initial concentration.
In Vitro Dissolution Testing for Enteric-Coated Tablets
Objective: To evaluate the release profile of SAMe from enteric-coated tablets in simulated gastrointestinal fluids.
Methodology:
-
Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 1 - baskets, or Apparatus 2 - paddles) is used.
-
Media: A two-stage dissolution is performed:
-
Acid Stage: 0.1 N HCl for 2 hours to simulate gastric fluid.
-
Buffer Stage: Phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
-
Procedure: The enteric-coated tablets are placed in the acid stage medium. After 2 hours, the medium is changed to the buffer stage.
-
Sampling: Samples are withdrawn from the dissolution medium at various time points.
-
Analysis: The amount of dissolved SAMe is quantified by HPLC.
-
Data Analysis: A dissolution profile is generated by plotting the percentage of drug released against time.
Diagrams
Discussion and Conclusion
The available data indicates that significant differences exist among the various salt forms of SAMe, particularly concerning stability and bioavailability. The butanedisulfonate and the novel phytate salts appear to offer advantages over the more traditional tosylate salt in these respects.[3][4] One study reported the oral bioavailability of the butanedisulfonate salt to be approximately 5%, compared to 1% for the tosylate salt.[3] Furthermore, a recent study in rats demonstrated that a phytate salt of SAMe had significantly better pharmacokinetic parameters than the tosylate disulfate salt, with the AUC0-24 being approximately 3.6 times higher.[4] This study also showed that the phytate salt was more stable, retaining 99.6% of its initial concentration after 6 months at 25°C and 60% relative humidity, compared to 93.9% for the tosylate disulfate salt.[4]
For researchers, the selection of a SAMe salt should be guided by the specific requirements of the study. For in vivo studies involving oral administration, salts with demonstrated higher bioavailability, such as butanedisulfonate or phytate, may be preferable to ensure adequate systemic exposure. For in vitro studies, while bioavailability is not a direct concern, the stability of the salt in aqueous solutions and culture media is critical.
A notable gap in the literature is the lack of direct, head-to-head clinical trials comparing the pharmacokinetic profiles and efficacy of the most common SAMe salt forms in humans. Therefore, for critical applications, it is advisable for researchers to perform in-house stability and solubility assessments to ensure the validity and reproducibility of their experimental results. The use of enteric-coated formulations is also recommended to protect the SAMe molecule from degradation in the acidic environment of the stomach and to improve absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic properties of this compound after oral and intravenous administration of its tosylate disulfate salt: a multiple-dose, open-label, parallel-group study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Statistical Validation of S-Adenosylmethionine (SAMe)
This guide provides an objective comparison of S-Adenosylmethionine's (SAMe) performance against common alternatives for Major Depressive Disorder (MDD) and Osteoarthritis (OA), supported by experimental data. It also details the validated analytical methods for SAMe quantification, targeting researchers, scientists, and drug development professionals.
Clinical Efficacy of this compound
Comparison in Major Depressive Disorder (MDD)
SAMe has been evaluated as both a monotherapy and an adjunctive treatment for MDD. A key study compared its efficacy to a standard selective serotonin (B10506) reuptake inhibitor (SSRI), escitalopram (B1671245), and a placebo.
Table 1: Comparison of SAMe vs. Escitalopram and Placebo for MDD (12-Week Trial)
| Outcome Measure | SAMe (1600-3200 mg/day) | Escitalopram (10-20 mg/day) | Placebo | p-value |
| Response Rate | 36% | 34% | 30% | > 0.05 |
| Remission Rate | 28% | 28% | 17% | > 0.05 |
| Common Adverse Events | Stomach Discomfort (19%), Diarrhea (20%) | Dizziness, Anorgasmia | - | > 0.05 (vs. Placebo) |
Data sourced from a 12-week, double-blind, randomized clinical trial involving 189 outpatients with MDD.[1][2]
The results of this trial failed to show a statistically significant advantage for either SAMe or escitalopram over placebo in treating MDD, partly due to a high placebo response rate.[1][2] However, the remission rates for both active treatments were notably higher than for the placebo group.[3] A post-hoc analysis of this trial suggested that SAMe may be more effective in males, showing a significant reduction in depression severity compared to placebo (p=0.034), a finding not observed in females.[4]
In a separate trial studying SAMe as an add-on therapy for patients who did not respond to SSRIs, adjunctive SAMe showed higher response (36.1%) and remission (25.8%) rates compared to adjunctive placebo (17.6% and 11.7%, respectively).[5]
Comparison in Osteoarthritis (OA)
Meta-analyses have compared SAMe to nonsteroidal anti-inflammatory drugs (NSAIDs) and placebo for the management of OA, focusing on pain and functional improvement.
Table 2: Meta-Analysis of SAMe vs. Alternatives for Osteoarthritis
| Comparison | Outcome | Standardized Mean Difference (Effect Size) | 95% Confidence Interval | Interpretation |
| SAMe vs. Placebo | Pain Reduction | 0.22 | -0.247 to 0.693 | Not statistically significant.[5] |
| Functional Improvement | 0.31 | 0.099 to 0.520 | Statistically significant improvement.[5] | |
| SAMe vs. NSAIDs | Pain Reduction | 0.12 | -0.029 to 0.273 | Efficacy is comparable to NSAIDs.[5][6] |
| Functional Improvement | 0.025 | -0.127 to 0.176 | Efficacy is comparable to NSAIDs.[5][6] | |
| Adverse Events | Odds Ratio | 95% Confidence Interval | Interpretation | |
| SAMe vs. NSAIDs | Any Adverse Event | 0.42 | 0.29 to 0.61 | SAMe has significantly fewer adverse effects.[4][6] |
The data suggests that SAMe's efficacy in managing pain and improving function in OA is comparable to that of NSAIDs.[7] A significant advantage of SAMe is its superior safety profile, with patients treated with SAMe being less likely to experience adverse effects than those treated with NSAIDs.[4][6]
Experimental Protocols
Clinical Trial Protocol: SAMe for MDD
The following protocol is summarized from a double-blind, randomized, placebo-controlled clinical trial.[1][2][6]
-
Objective: To assess the efficacy and safety of SAMe compared to escitalopram and placebo for treating MDD.
-
Participants: 189 outpatients diagnosed with DSM-IV Major Depressive Disorder.
-
Interventions:
-
SAMe Group: 1600 mg/day, with a possible increase to 3200 mg/day at 6 weeks for non-responders.
-
Escitalopram Group: 10 mg/day, with a possible increase to 20 mg/day at 6 weeks for non-responders.
-
Placebo Group: Matched placebo capsules.
-
-
Duration: 12 weeks of double-blind treatment.
-
Primary Outcome Measure: Change in the 17-item Hamilton Depression Rating Scale (HAM-D-17) score from baseline to endpoint.
-
Statistical Analysis: The primary analysis was an intent-to-treat (ITT) analysis of the change in HAM-D-17 scores. Response was defined as a ≥50% reduction in the HAM-D-17 score, and remission was defined as a final HAM-D-17 score of ≤7.
Analytical Method Protocol: Quantification of SAMe by LC-MS/MS
This protocol describes a validated method for quantifying SAMe in human plasma.[8]
-
Objective: To accurately and precisely measure concentrations of SAMe and its metabolite S-adenosylhomocysteine (SAH).
-
Sample Preparation:
-
Transfer 200 µL of plasma into a microfuge tube.
-
Spike the sample with 50 µL of an internal standard solution (containing deuterated SAMe and SAH).
-
Vortex for 5 minutes and incubate at 4°C for 10 minutes.
-
Add 550 µL of acetone (B3395972) (stored at -20°C) to precipitate proteins.
-
Vortex for 10 minutes and incubate at 4°C for 10 minutes.
-
Centrifuge to pellet the precipitate and transfer the supernatant for analysis.
-
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Validation Parameters:
-
Linearity: The method was linear across a range of 8 to 1024 nmol/L for SAMe.
-
Accuracy: Inter-day accuracy was between 96.7% and 103.9%.
-
Precision: Inter-day imprecision was between 8.1% and 9.1%.
-
Run Time: The total assay run time was 5 minutes per sample.
-
Visualizations
Signaling Pathway: One-Carbon Metabolism
SAMe is a central molecule in one-carbon metabolism, serving as the primary methyl group donor for numerous biochemical reactions, including the methylation of DNA, RNA, and proteins.[2] This pathway is composed of the interconnected folate and methionine cycles.
Caption: The role of SAMe in the One-Carbon Metabolism pathway.
Experimental Workflow: Randomized Controlled Trial
The diagram below illustrates a typical workflow for a double-blind, randomized controlled trial (RCT) as described in the evaluation of SAMe for MDD.
Caption: A generalized workflow for a three-arm randomized controlled trial.
References
- 1. Fig. 9.6, [One-carbon metabolism. SAM is produced...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Safety and efficacy of this compound (SAMe) for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acpjournals.org [acpjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to S-Adenosylmethionine (SAMe) Quantification: A Cross-Validation of Leading Methods
For researchers, scientists, and drug development professionals, the accurate quantification of S-adenosylmethionine (SAMe) is critical for understanding its role in health and disease. As a universal methyl donor, SAMe is a key metabolite in numerous cellular processes, making its precise measurement essential in fields ranging from neurobiology to oncology. This guide provides an objective comparison of three prevalent analytical methods for SAMe quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.
This document outlines the performance characteristics of each method, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs. Detailed experimental protocols for each method are also provided to ensure reproducibility.
Comparative Analysis of SAMe Quantification Methods
The selection of an appropriate analytical method for SAMe quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance metrics for LC-MS/MS, ELISA, and HPLC with Fluorescence Detection, based on published validation studies.
| Performance Metric | LC-MS/MS | ELISA | HPLC with Fluorescence Detection |
| Principle | Separation by chromatography and detection by mass-to-charge ratio.[1] | Antigen-antibody interaction. | Separation by chromatography and detection of fluorescent derivatives. |
| Linearity Range | 0 to 10 µM[2] | Not explicitly stated | 9.7 x 10⁻⁹ to 1 x 10⁻⁵ mol L⁻¹[3] |
| Limit of Detection (LOD) | 5 nM[2] | ~2 nM | 9 x 10⁻⁹ mol L⁻¹[3] |
| Limit of Quantification (LOQ) | 10 nM[2] | Not explicitly stated | 9.7 x 10⁻⁹ mol L⁻¹[3] |
| Accuracy | High | High | High |
| Precision (%RSD) | <15% | Not explicitly stated | <1.5%[3] |
| Specificity | High[1] | Can be affected by cross-reactivity.[1] | High |
| Sample Throughput | High | High | Moderate |
| Cost | High | Low to Moderate | Moderate |
Signaling Pathway: The Methionine Cycle
This compound is a critical intermediate in the methionine cycle, a fundamental metabolic pathway that regulates methylation reactions essential for various cellular functions.
Experimental Workflow for Cross-Validation
To ensure the reliability and interchangeability of data from different quantification methods, a thorough cross-validation is essential. The following workflow outlines the key steps for comparing LC-MS/MS, ELISA, and HPLC-fluorescence detection for SAMe quantification.
Experimental Protocols
LC-MS/MS Quantification of SAMe
This method offers high sensitivity and specificity, making it a gold standard for SAMe quantification in complex biological matrices.
a. Sample Preparation:
-
Homogenize tissue samples in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
For plasma samples, precipitate proteins by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C. Filter the supernatant.
b. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 30% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of m/z 399.1 → 250.1 for SAMe.
-
Internal Standard: Use a stable isotope-labeled SAMe (e.g., d3-SAMe) and monitor the corresponding MRM transition.
-
c. Quantification:
-
Generate a standard curve using known concentrations of SAMe in the appropriate matrix.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of SAMe in the samples by interpolating from the standard curve.
ELISA Quantification of SAMe
ELISA provides a high-throughput and cost-effective method for SAMe quantification, particularly suitable for large sample numbers.
a. Sample Preparation:
-
Prepare samples as described for LC-MS/MS (tissue homogenates or plasma extracts).
-
Dilute the samples to fall within the linear range of the assay using the provided assay buffer.
b. ELISA Procedure (Competitive ELISA):
-
Coat a 96-well plate with a SAMe-conjugate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times.
-
Add SAMe standards and samples to the wells, followed by the addition of a specific anti-SAMe antibody. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
c. Quantification:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance versus the concentration of the SAMe standards.
-
Calculate the concentration of SAMe in the samples from the standard curve. The signal is inversely proportional to the amount of SAMe in the sample.
HPLC with Fluorescence Detection for SAMe Quantification
This method involves the derivatization of SAMe to a fluorescent compound, allowing for sensitive detection.
a. Sample Preparation and Derivatization:
-
Prepare sample extracts as described for LC-MS/MS.
-
To 100 µL of the sample extract or standard, add 100 µL of chloroacetaldehyde (B151913) solution (1 M in 0.2 M sodium acetate (B1210297) buffer, pH 4.5).
-
Heat the mixture at 80°C for 10 minutes to form the fluorescent etheno-SAMe derivative.
-
Cool the reaction mixture on ice and filter through a 0.22 µm syringe filter.
b. HPLC Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1 M sodium phosphate (B84403) buffer (pH 6.8) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 275 nm.
-
Emission Wavelength: 410 nm.
-
c. Quantification:
-
Generate a standard curve using known concentrations of SAMe that have undergone the same derivatization procedure.
-
Quantify the amount of SAMe in the samples by comparing the peak area of the etheno-SAMe derivative to the standard curve.[3]
Conclusion
The choice of method for SAMe quantification is a critical decision that impacts the accuracy and reliability of research findings. LC-MS/MS stands out for its superior sensitivity and specificity, making it the preferred method for complex matrices and low-abundance samples.[1] ELISA offers a practical alternative for high-throughput screening due to its simplicity and lower cost. HPLC with fluorescence detection provides a balance of sensitivity and cost-effectiveness. Researchers should carefully consider the specific requirements of their study, including sample type, expected concentration range, and available resources, to select the most suitable quantification method. Cross-validation of methods is highly recommended when transitioning between techniques or comparing data from different studies to ensure consistency and accuracy in the quantification of this vital metabolite.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. Analysis of this compound and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of S-Adenosylmethionine
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. A crucial aspect of this is the correct disposal of chemical reagents, including S-Adenosylmethionine (SAMe). Adherence to proper disposal protocols minimizes environmental impact and protects personnel from potential hazards. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to handle this compound with appropriate care. Different formulations of SAMe may present distinct hazards; for instance, some may be flammable or corrosive.[1][2][3][4] Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields.[5]
-
Hand Protection: Use compatible chemical-resistant gloves.[5]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.[5]
Handling:
-
Ensure adequate ventilation, preferably using a laboratory fume hood.[5]
-
Keep the substance away from heat, sparks, and open flames, as some forms are flammable.[1][3][4]
Step-by-Step Disposal Procedures
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[4][5] This ensures that all local, regional, and national regulations are met.[1][3][6]
For Unused or Expired this compound:
-
Containerization: Keep the material in its original, suitable, and closed container for disposal.[2][5]
-
Labeling: Ensure the container is clearly labeled as "Waste this compound" or with another appropriate designation as required by your institution's waste management guidelines.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[4][5]
For Spills and Contaminated Materials:
-
Safety First: Eliminate all ignition sources if the material is flammable.[1][3][4] Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][5] For liquid spills, absorb the material with inert, non-combustible material such as earth, sand, or a universal binder.[1][7]
-
Cleanup: After the bulk of the spill is collected, decontaminate the area according to your laboratory's standard operating procedures.
-
Disposal of Contaminated Materials: All contaminated materials, including PPE, absorbent materials, and cleaning tools, should be placed in a sealed container, labeled appropriately, and disposed of as hazardous waste through a licensed service.[2][5] Contaminated packaging should be treated as unused product and disposed of accordingly.[2]
Important Considerations:
-
Do Not: Dispose of this compound down the drain or in the regular trash.[5]
-
Prohibited Practice: Evaporation of chemical waste in a fume hood is not a legally permissible method of disposal.[8]
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. neb.com [neb.com]
- 2. hmdb.ca [hmdb.ca]
- 3. neb.com [neb.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. takarabio.com [takarabio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Waste Storage and Disposal | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling S-Adenosylmethionine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling S-Adenosylmethionine (SAMe), a crucial methyl donor in numerous biological reactions. Adherence to these procedures will help maintain the integrity of your experiments and, most importantly, your personal safety.
This compound, in its various salt forms, can present hazards ranging from mild irritation to severe skin and eye damage.[1][2][3] Therefore, proper personal protective equipment (PPE) and handling protocols are not just recommended—they are essential.
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound in a laboratory setting. These recommendations are compiled from multiple safety data sheets to ensure comprehensive protection.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles.[3][4] |
| Hand Protection | Nitrile or latex gloves | Prevents skin contact with the chemical.[4] |
| Body Protection | Laboratory coat | Protects clothing and skin from spills.[3][4] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation of dust particles.[2][3][4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for both safety and maintaining the stability of this compound.
Handling:
-
Work in a well-ventilated area. The use of a laboratory fume hood or local exhaust ventilation is strongly advised to minimize exposure.[5]
-
Avoid the formation of dust and aerosols when working with the solid form of SAMe.[2][5]
-
Wash hands thoroughly with soap and water after handling the material.[1]
-
For certain forms of SAMe, grounding and bonding connections may be necessary to prevent static discharge.[6]
Storage:
-
For long-term stability, this compound should be stored at -80°C.[7][8]
-
Keep the container tightly sealed in a dry, cool place.[1]
-
Aqueous solutions of SAMe are prone to decomposition and it is recommended not to store them for more than a day.[7][8] For longer storage of solutions, preparation in 20 mM HCl can help minimize decomposition.[7][8]
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through a licensed contractor. Do not allow the product to enter drains or waterways.[4] |
| Contaminated Materials (e.g., gloves, pipette tips, containers) | Handle as you would the product itself. Dispose of in accordance with official regulations for chemical waste.[2][4] |
Always consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.
First Aid Measures
In the event of accidental exposure, immediate action is necessary. The following table provides first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with plenty of soap and water.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the eyelids occasionally. Seek immediate medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and drink two glasses of water. Consult a physician.[4] |
It is always advisable to have the Safety Data Sheet (SDS) for this compound readily available for reference in case of an emergency. By following these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. neb.com [neb.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
